molecular formula C16H17NO2 B072183 Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- CAS No. 1151-93-5

Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-

Cat. No.: B072183
CAS No.: 1151-93-5
M. Wt: 255.31 g/mol
InChI Key: ARNIZPSLPHFDED-UHFFFAOYSA-N
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Description

Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)14-8-4-12(5-9-14)16(18)13-6-10-15(19-3)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNIZPSLPHFDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385017
Record name Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-93-5
Record name Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-(dimethylamino)benzophenone, a compound of significant interest as a photoinitiator and an intermediate in dye synthesis. The primary focus is on the Friedel-Crafts acylation of N,N-dimethylaniline with benzoyl chloride, a robust and widely adopted method. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses methods for purification and characterization. The content is structured to offer both theoretical understanding and practical, field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Overview

4-(Dimethylamino)benzophenone, with the molecular formula C₁₅H₁₅NO, is an aromatic ketone characterized by a benzophenone core functionalized with a dimethylamino group at the para position.[1][2] This electron-donating group significantly influences the molecule's electronic properties, making it a highly effective photosensitizer for photochemical reactions and a key intermediate in the synthesis of various dyes, such as Methyl violet.[1][3]

While several synthetic routes exist, including modern palladium-catalyzed cross-coupling reactions, the Friedel-Crafts acylation remains the most common and industrially relevant method due to its high efficiency and use of readily available starting materials.[1][4] This guide will focus exclusively on this classical electrophilic aromatic substitution pathway.

The core of this synthesis involves the reaction between N,N-dimethylaniline and benzoyl chloride, facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of a reactive acylium ion, which then attacks the electron-rich aromatic ring of N,N-dimethylaniline.

The Friedel-Crafts Acylation Mechanism

The synthesis of 4-(dimethylamino)benzophenone via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The mechanism can be dissected into three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), interacts with the benzoyl chloride. The aluminum atom accepts a lone pair of electrons from the chlorine atom, polarizing the carbon-chlorine bond.[5][6] This complex then cleaves to form a resonance-stabilized acylium ion (C₆H₅CO⁺).[7][8] This acylium ion is the active electrophile in the reaction. Unlike in Friedel-Crafts alkylation, this acylium ion is stabilized by resonance with the carbonyl oxygen and does not undergo carbocation rearrangement, which is a significant synthetic advantage.[9][10]

  • Electrophilic Attack: The N,N-dimethylaniline molecule possesses a strongly activated aromatic ring due to the electron-donating nature of the dimethylamino group. The nucleophilic π-system of the ring attacks the electrophilic carbon of the acylium ion. This attack occurs predominantly at the para position relative to the dimethylamino group due to steric hindrance at the ortho positions and the powerful para-directing effect of the amine. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: To restore the favorable stability of the aromatic system, a weak base (such as AlCl₄⁻, formed in the first step) abstracts a proton from the carbon atom bearing the newly added acyl group.[11] The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the 4-(dimethylamino)benzophenone product complexed with AlCl₃. A final aqueous workup is required to hydrolyze this complex and isolate the final product.

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup BenzoylCl Benzoyl Chloride Acylium Resonance-Stabilized Acylium Ion (Electrophile) BenzoylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium->AlCl4 + AlCl₄⁻ DMA N,N-Dimethylaniline (Nucleophile) Sigma Arenium Ion (Sigma Complex) DMA->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (via AlCl₄⁻) Final_Product 4-(Dimethylamino)benzophenone Product_Complex->Final_Product + H₂O (Workup)

Caption: Key stages in the Friedel-Crafts acylation for product synthesis.

Reagents and Materials

Accurate preparation and handling of reagents are critical for the success and safety of this synthesis. All glassware should be thoroughly dried before use, as the primary catalyst, aluminum chloride, is extremely sensitive to moisture.[12]

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
N,N-DimethylanilineC₈H₁₁N121.182194Toxic, Flammable
Benzoyl ChlorideC₇H₅ClO140.57-1197Corrosive, Lachrymator
Aluminum ChlorideAlCl₃133.34192.6180 (subl.)Corrosive, Water-Reactive
DichloromethaneCH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Hydrochloric AcidHCl36.46--Corrosive, Irritant
Sodium BicarbonateNaHCO₃84.0150 (dec.)-Mild Irritant

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of 4-(dimethylamino)benzophenone. All operations should be performed within a certified chemical fume hood.[13]

Diagram 2: Experimental Workflow

G cluster_workflow Synthesis Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Catalyst Suspension (Cool to 0°C) A->B C 3. Add Reactants (Slowly add Benzoyl Chloride, then N,N-Dimethylaniline) B->C D 4. Reaction (Stir at RT) C->D E 5. Quenching (Pour onto ice/HCl) D->E F 6. Workup (Extraction & Washes) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (TLC, MP, NMR) G->H

Caption: Overview of the synthesis from setup to final product analysis.

Step 1: Reaction Setup

  • Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Fit the top of the condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet to maintain an anhydrous atmosphere.[12]

Step 2: Reagent Charging and Initial Cooling

  • In the reaction flask, add 60 mL of an anhydrous solvent such as dichloromethane.

  • Carefully add 10.0 g (75 mmol) of anhydrous aluminum chloride to the solvent with stirring. The process is exothermic.

  • Cool the resulting suspension to 0-5 °C using an ice-water bath.

Step 3: Addition of Benzoyl Chloride

  • Charge the dropping funnel with 7.0 g (50 mmol) of benzoyl chloride.

  • Add the benzoyl chloride dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.[13] The formation of the acylium ion complex will occur.

Step 4: Addition of N,N-Dimethylaniline

  • After the benzoyl chloride addition is complete, add 6.05 g (50 mmol) of N,N-dimethylaniline dropwise from the dropping funnel over 30 minutes.

  • Rationale: The dimethylamino group can complex with AlCl₃, which would deactivate the ring. Adding the N,N-dimethylaniline after the acylium ion has formed minimizes this side reaction.[14] The reaction is exothermic; control the addition rate to keep the internal temperature below 20 °C.

Step 5: Reaction Completion

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N,N-dimethylaniline) is consumed.

Step 6: Quenching and Work-up

  • Prepare a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and quench the reaction. Caution: This step is highly exothermic and will release HCl gas.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Combine all organic layers and wash sequentially with:

    • 50 mL of 1 M HCl

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid)

    • 50 mL of saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

Step 7: Purification

  • The crude product will be a solid. Purification is effectively achieved by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Expected Results

  • Appearance: White to slightly yellow crystalline powder.[1]

  • Yield: A typical yield for this procedure is in the range of 80-90%.

  • Melting Point: The reported melting point is 88-90 °C.[15] A sharp melting point in this range is a good indicator of purity.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The PubChem database provides reference spectra for comparison.[2]

Safety and Hazard Management

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times.[16][17]

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.[12]

  • Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts with moisture. Handle only in a fume hood.

  • N,N-Dimethylaniline: Toxic upon inhalation, ingestion, and skin contact. It is also a suspected carcinogen.

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. All operations involving this solvent should be performed in a fume hood.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. It must be performed slowly, with adequate cooling and within a fume hood.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware inactivating the AlCl₃ catalyst.2. Aromatic ring is deactivated.3. Insufficient catalyst.1. Ensure all materials are scrupulously dried.2. This protocol is specific to activated rings like N,N-dimethylaniline.3. Use at least 1.1 equivalents of AlCl₃.[12]
Dark, Tarry Mixture 1. Reaction temperature was too high.2. Polymerization or decomposition side reactions.1. Maintain careful temperature control, especially during additions.2. Ensure starting materials are pure.[12]
Multiple Products (TLC) 1. Di-acylation (less common for this substrate).2. Isomeric products (ortho-acylation).1. Use a slight excess of N,N-dimethylaniline.2. The para product is sterically and electronically favored. Isomers can be removed by column chromatography if necessary.[1]

References

  • PrepChem.com. (n.d.). Synthesis of 4-(dimethylamino)-benzophenone. Retrieved from [Link]

  • Various Authors. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction? Quora. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10737, 4-(Dimethylamino)benzophenone. Retrieved from [Link]

  • Khan Academy. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP1192224B1 - Purification of aqueous dye solutions.
  • Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • Various Authors. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Quora. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials Chemistry B. Retrieved from [Link]

  • Journal of the American Chemical Society. (1961). Solvent Effects and Initiator Efficiency in the Benzoyl Peroxide-Dimethylaniline System. Retrieved from [Link]

  • Chegg.com. (2021). Solved: The Friedel-Crafts acylation of N,N-dimethylaniline. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • S.T.R Classes. (2022). Benzyl chloride to N,N-dimethyl phenyl methanamine. YouTube. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

Sources

Physical and chemical properties of 4-(dimethylamino)phenylmethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(Dimethylamino)phenylmethanone

Introduction

4-(Dimethylamino)phenylmethanone, also widely known as 4-(Dimethylamino)benzophenone, is an aromatic ketone that serves as a vital building block and intermediate in organic synthesis. Its structure, featuring a benzophenone core functionalized with a potent electron-donating dimethylamino group, imparts unique photochemical and reactive properties. This makes it a compound of significant interest in the synthesis of dyes, pharmaceuticals, and as a photosensitizer in polymer chemistry.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(Dimethylamino)phenylmethanone. It is designed for researchers, chemists, and professionals in drug development, offering detailed data, validated experimental protocols, and critical safety information grounded in authoritative sources.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical compound is to establish its precise molecular structure and standard identifiers.

Caption: Molecular Structure of 4-(Dimethylamino)phenylmethanone.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name [4-(dimethylamino)phenyl]-phenylmethanone [1]
CAS Number 530-44-9 [1][2]
Molecular Formula C₁₅H₁₅NO [2][3]
Molecular Weight 225.29 g/mol [1][4]
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 [1]
InChI Key BEUGBYXJXMVRFO-UHFFFAOYSA-N [1][2]

| Synonyms | 4-(Dimethylamino)benzophenone, p-Dimethylaminobenzophenone, p-Benzoyl-N,N-dimethylaniline |[1][2][4] |

Physical Properties

The physical properties of 4-(Dimethylamino)phenylmethanone are crucial for its handling, purification, and application in various experimental setups. These properties are summarized below.

Table 2: Key Physical Properties

Property Value Unit Source
Appearance Solid - [5]
Melting Point 88 - 91 °C [6][7]
Boiling Point 250 (at 15 mmHg) °C [6][7]
Density (estimate) 1.096 g/cm³ [6]
Flash Point 141.2 °C [6]
Water Solubility Low to negligible - [8]
Organic Solvent Solubility Soluble in ethanol, acetone, and other common organic solvents. - [8][9]

| XLogP3 | 3.5 | |[1] |

The octanol-water partition coefficient (XLogP3) of 3.5 indicates a high degree of lipophilicity, explaining its poor solubility in water and good solubility in organic solvents.[1] This characteristic is fundamental in designing reaction conditions, extraction procedures, and chromatographic purification methods.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below are the key spectral data for 4-(Dimethylamino)phenylmethanone.

  • UV-Visible (UV-Vis) Spectroscopy: The presence of a highly conjugated system, including two phenyl rings and a carbonyl group, results in strong UV absorption. The auxochromic dimethylamino group causes a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzophenone. The NIST Chemistry WebBook provides reference spectra for this compound.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically found in the range of 1640-1660 cm⁻¹. Other significant peaks include C-N stretching from the dimethylamino group around 1350 cm⁻¹ and various C-H and C=C stretching and bending vibrations from the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals. The six protons of the dimethylamino group will appear as a sharp singlet around 3.0 ppm. The aromatic protons will appear in the downfield region (typically 6.7-8.0 ppm), with the protons on the dimethylamino-substituted ring showing more complex splitting patterns and upfield shifts due to the strong electron-donating effect.

    • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 195 ppm. The carbons of the dimethylamino-substituted ring will be significantly shielded compared to the unsubstituted ring. The two methyl carbons will appear as a single peak around 40 ppm.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion (M⁺) peak at m/z = 225, corresponding to the molecular weight of the compound.[11] Common fragmentation patterns involve the cleavage of the carbonyl group and loss of methyl groups.

Chemical Properties and Reactivity

The reactivity of 4-(Dimethylamino)phenylmethanone is governed by three main features: the ketone carbonyl group, the electron-rich N,N-dimethylaminophenyl ring, and the unsubstituted phenyl ring.

  • Reactions at the Carbonyl Group: Like other benzophenones, the carbonyl group can undergo nucleophilic addition reactions. Reduction with agents like sodium borohydride would yield the corresponding alcohol, methanol.[12]

  • Electrophilic Aromatic Substitution: The dimethylamino group is a powerful activating group and ortho-, para-director. Therefore, the phenyl ring to which it is attached is highly susceptible to electrophilic substitution reactions (e.g., halogenation, nitration) at the positions ortho to the amino group. The unsubstituted phenyl ring is, by contrast, deactivated by the electron-withdrawing nature of the ketone.

  • Photochemical Reactivity: As a derivative of benzophenone, it is an effective photosensitizer. Upon absorption of UV light, it can be promoted to an excited triplet state and participate in energy transfer processes, making it useful for initiating photochemical reactions and in polymer curing applications.[9]

Experimental Protocols for Characterization

Accurate characterization is paramount for verifying the identity and purity of a compound. The following protocols outline standard procedures.

Melting Point Determination

Causality: Melting point is a rapid and effective indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Procedure:

  • Ensure the 4-(Dimethylamino)phenylmethanone sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (88 °C).[6][7]

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis Workflow

Causality: A multi-spectroscopic approach provides orthogonal data points to confirm the molecular structure unequivocally. The choice of solvent is critical to avoid interference with the sample signals and to ensure adequate solubility.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Weigh ~5-10 mg of Sample dissolve Dissolve in Appropriate Deuterated Solvent (e.g., CDCl₃ for NMR) start->dissolve ir FT-IR Analysis (Thin Film or KBr Pellet) start->ir Prepare Sample (as appropriate) nmr ¹H & ¹³C NMR Analysis dissolve->nmr Transfer to NMR tube uv UV-Vis Analysis (Dilute Solution) dissolve->uv Prepare dilute solution in UV-grade solvent interpret Correlate Spectral Data with Known Structure nmr->interpret ir->interpret uv->interpret

Caption: Workflow for Spectroscopic Characterization.

Step-by-Step Methodology:

  • NMR Sample Preparation: Dissolve 5-10 mg of 4-(Dimethylamino)phenylmethanone in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

  • IR Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • UV-Vis Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).[13] Dilute this stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λₘₐₓ to ensure adherence to the Beer-Lambert law.

Safety and Handling

Understanding the hazards associated with a chemical is a prerequisite for safe laboratory practice.

Table 3: GHS Hazard Information

Hazard Class Statement Source
Skin Corrosion/Irritation H315: Causes skin irritation [1][14]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [1][14][15]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |[1] |

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[15]

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid skin contact.[15][16]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[15][17]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15][16]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[15]

Conclusion

4-(Dimethylamino)phenylmethanone is a well-characterized compound with a distinct set of physical, spectroscopic, and chemical properties. Its high lipophilicity, defined melting point, and characteristic spectral signatures make it readily identifiable and purifiable using standard laboratory techniques. Its chemical reactivity, driven by the ketone and activated aromatic ring, establishes its role as a versatile synthetic intermediate. A thorough understanding of these properties, combined with strict adherence to the outlined safety protocols, is essential for its effective and safe utilization in research and development.

References

  • Methanone, - | C16H17NO2 | CID 2825054 - PubChem. (n.d.). Retrieved from [Link]

  • Michler's ketone - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical Properties of Methanone, [4-(dimethylamino)phenyl]phenyl- (CAS 530-44-9). (n.d.). Retrieved from [Link]

  • 4,4'-Bis(dimethylamino)benzophenon (Michler's Keton) - Datenblätter zu SVHC. (n.d.). Retrieved from [Link]

  • Methanone, [4-(dimethylamino)phenyl]phenyl- - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Michler's Ketone. (n.d.). Retrieved from [Link]

  • 4-(Dimethylamino)benzophenone | C15H15NO | CID 10737 - PubChem. (n.d.). Retrieved from [Link]

  • Methanone, [4-(dimethylamino)phenyl]phenyl- - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (n.d.). Retrieved from [Link]

  • Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E) - International Journal of New Chemistry. (2025). Retrieved from [Link]

  • 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem. (n.d.). Retrieved from [Link]

  • Methanone, [4-(dimethylamino)phenyl]phenyl- - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Methanone, bis[4-(dimethylamino)phenyl]- - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • 4 Dimethylamino benzophenone - mzCloud. (n.d.). Retrieved from [Link]

  • Synthesis of 4-(dimethylamino)-benzophenone - PrepChem.com. (n.d.). Retrieved from [Link]

  • 4'-DIMETHYLAMINOACETOPHENONE | 2124-31-4 - Chemical Cloud Database - Chemcd. (n.d.). Retrieved from [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - MDPI. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation - MDPI. (n.d.). Retrieved from [Link]

  • Methanone, bis[4-(dimethylamino)phenyl]- - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem. (n.d.). Retrieved from [Link]

  • 4-(dimethylamino-phenylmethyl)-N,N-dimethylaniline - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]

  • 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-N,N-Dimethylaminoacetophenone - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • 4-[[4-(dimethylamino)phenyl]-(4-phenyliminonaphthalen-1-ylidene)methyl]-N,N-dimethylaniline - PubChem. (n.d.). Retrieved from [Link]

  • 4-N,N-(Dimethylamino)-L-phenylalanine | C12H18N2O2 | CID 49867309 - PubChem. (n.d.). Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023-11-19). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09). Retrieved from [Link]

Sources

1H NMR and 13C NMR spectra of (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone

Authored by: A Senior Application Scientist

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution technique for the definitive structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra for the asymmetric benzophenone derivative, (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between molecular structure, electronic environment, and the resulting spectral features. We will dissect the influence of the potent electron-donating dimethylamino group and the moderately donating methoxy group on the chemical shifts of adjacent and distant nuclei. The guide includes a detailed experimental protocol, ensuring the reproducibility and self-validation of the described analysis, and is grounded in authoritative spectroscopic principles.

Introduction: The Molecule and the Method

(4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, serves as an exemplary case study for understanding the nuanced effects of substituents on aromatic systems in NMR spectroscopy.[1][2] Its structure incorporates a ketone linker between two electronically distinct phenyl rings: one activated by a strongly electron-donating dimethylamino group and the other by a methoxy group. This electronic asymmetry is the key to its rich and informative NMR spectra.

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This "resonance" frequency is exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. By interpreting the chemical shifts, signal integrations, and coupling patterns, we can deduce the precise connectivity and arrangement of atoms.

This guide will first deconstruct the predicted spectra based on fundamental principles and then correlate these predictions with experimental data, providing a robust framework for its structural confirmation.

Structural and Electronic Considerations

To interpret the NMR spectra, we must first analyze the molecule's structure and the electronic effects at play. The central carbonyl group (C=O) is an electron-withdrawing group (EWG), which deshields nearby nuclei (causes a downfield shift to higher ppm values). Conversely, the dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups are strong and moderate electron-donating groups (EDGs), respectively. They shield nearby nuclei (cause an upfield shift to lower ppm values), particularly at the ortho and para positions of the aromatic rings.

Figure 1: Structure of (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone with atom numbering.

Due to the para substitution on both rings, a plane of symmetry exists for each ring system individually, but not for the molecule as a whole. This results in:

  • Ring A: Two chemically equivalent pairs of aromatic protons (H2'/H6' and H3'/H5').

  • Ring B: Two chemically equivalent pairs of aromatic protons (H2''/H6'' and H3''/H5'').

  • Substituents: The two methyl groups of the dimethylamino function are equivalent, as are the three protons of the methoxy group.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate the following signals:

  • Aromatic Region (Ring A - Dimethylamino): A pair of doublets. The protons H3'/H5', being ortho to the powerful -N(CH₃)₂ EDG, will be strongly shielded and appear significantly upfield. The protons H2'/H6', ortho to the carbonyl EWG, will be deshielded and appear downfield.

  • Aromatic Region (Ring B - Methoxy): A second pair of doublets. The protons H3''/H5'', ortho to the -OCH₃ EDG, will be shielded (though less so than in Ring A) and appear upfield relative to the other pair in this ring. The protons H2''/H6'', ortho to the carbonyl, will be deshielded and appear downfield.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically found around 3.8-3.9 ppm.[3][4]

  • Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to 6 protons. This signal will be further upfield due to shielding from the nitrogen atom, likely around 3.0 ppm.

Experimental ¹H NMR Data and Interpretation

The following table summarizes typical experimental data acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignmentRationale
~7.752HDoublet~8.8 HzH2''/H6''ortho to C=O on the methoxy-substituted ring; deshielded by the carbonyl group.
~7.722HDoublet~9.0 HzH2'/H6'ortho to C=O on the dimethylamino-substituted ring; deshielded by the carbonyl group.
~6.922HDoublet~8.8 HzH3''/H5''ortho to -OCH₃ group; shielded by its electron-donating effect.
~6.652HDoublet~9.0 HzH3'/H5'ortho to the very strong -N(CH₃)₂ EDG; exhibits significant shielding, resulting in a large upfield shift.
~3.863HSinglet--OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.[5]
~3.056HSinglet--N(CH₃)₂Shielded by the nitrogen atom, resulting in a characteristic upfield position.

Causality in Assignments: The clear separation of the aromatic signals validates our initial electronic analysis. The protons on the dimethylamino-substituted ring (H3'/H5' at ~6.65 ppm) are significantly more shielded than those on the methoxy-substituted ring (H3''/H5'' at ~6.92 ppm), directly reflecting the superior electron-donating strength of the -N(CH₃)₂ group compared to the -OCH₃ group. The protons adjacent to the carbonyl group on both rings appear at very similar downfield positions (~7.7 ppm), as they experience a comparable deshielding effect from the ketone.

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their functional group identity.

Predicted ¹³C NMR Spectrum

Counting the unique carbons from the structure in Figure 1:

  • Carbonyl: 1 signal (C=O).

  • Ring A: 4 signals (C1', C2'/C6', C3'/C5', C4').

  • Ring B: 4 signals (C1'', C2''/C6'', C3''/H5'', C4'').

  • Substituents: 2 signals (-N(C H₃)₂ and -OC H₃). Total expected signals: 1 + 4 + 4 + 2 = 11 signals .

Predicted Chemical Shift Regions:

  • Carbonyl Carbon: The most deshielded carbon, expected well downfield (>190 ppm).[6][7]

  • Aromatic Carbons: Generally in the 110-165 ppm range.

    • Ipso-carbons attached to oxygen (C4'') and nitrogen (C4') will be downfield.

    • Carbons ortho and para to EDGs will be shielded (upfield).

    • Ipso-carbons attached to the carbonyl (C1' and C1'') will be deshielded.

  • Aliphatic Carbons: The -OCH₃ carbon (~55 ppm) and the -N(CH₃)₂ carbon (~40 ppm).[8]

Experimental ¹³C NMR Data and Interpretation

The following table summarizes typical experimental data acquired in CDCl₃.

Chemical Shift (δ) ppmAssignmentRationale
~194.0C=OCharacteristic downfield shift for a ketone carbonyl carbon.
~162.5C4''Attached to the electronegative oxygen of the methoxy group.
~152.8C4'Attached to the nitrogen of the dimethylamino group.
~132.2C2''/C6''ortho to C=O and meta to -OCH₃; deshielded position.
~131.8C2'/C6'ortho to C=O and meta to -N(CH₃)₂; deshielded position.
~130.5C1''ipso-carbon attached to the carbonyl on the methoxy ring.
~125.0C1'ipso-carbon attached to the carbonyl on the dimethylamino ring; shielded by the strong EDG.
~113.5C3''/C5''ortho to the -OCH₃ group; shielded by resonance.
~110.8C3'/C5'ortho to the -N(CH₃)₂ group; strongly shielded by the powerful EDG.
~55.4-OCH₃Typical chemical shift for an aromatic methoxy carbon.[9]
~39.9-N(CH₃)₂Typical chemical shift for a dimethylamino carbon attached to an aromatic ring.

Expert Insights: The assignments are self-validating when considering substituent effects. The carbon signals of the dimethylamino-substituted ring (C1', C3'/C5') are shifted upfield relative to their counterparts on the methoxy-substituted ring (C1'', C3''/C5''). This again confirms the stronger shielding effect of the -N(CH₃)₂ group. The most upfield aromatic signals (~110.8 and ~113.5 ppm) correspond to the carbons ortho to the EDGs, a hallmark of their resonance contribution.

Experimental Protocol for NMR Analysis

This section provides a robust, self-validating methodology for acquiring high-quality NMR data for (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (~10-20 mg) dissolve 2. Dissolve in Solvent (~0.6-0.7 mL CDCl₃) weigh->dissolve Accuracy is key transfer 3. Transfer to NMR Tube dissolve->transfer Use TMS as standard insert 4. Insert into Spectrometer transfer->insert tune 5. Tune & Shim insert->tune Ensure field homogeneity setup_h1 6. Setup ¹H Experiment tune->setup_h1 acquire_h1 7. Acquire ¹H Spectrum setup_h1->acquire_h1 ~16-32 scans setup_c13 8. Setup ¹³C Experiment acquire_h1->setup_c13 acquire_c13 9. Acquire ¹³C Spectrum setup_c13->acquire_c13 ~1024+ scans process_c13 12. Process ¹³C FID (FT, Phase, Baseline) acquire_c13->process_c13 Export FIDs process_h1 10. Process ¹H FID (FT, Phase, Baseline) analyze_h1 11. Analyze ¹H Spectrum (Reference, Integrate, Assign) process_h1->analyze_h1 analyze_c13 13. Analyze ¹³C Spectrum (Reference, Assign) process_c13->analyze_c13 cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Figure 2: Standard workflow for NMR spectral analysis.

Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg of (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[10] The choice of solvent can influence chemical shifts due to solute-solvent interactions, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), especially with aromatic solvents like benzene-d₆.[11][12]

  • Dissolution: Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition (400 MHz Spectrometer)
  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Spectrum Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16.

  • ¹³C {¹H} Spectrum Acquisition (Proton Decoupled):

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform the Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H and ¹³C NMR spectra of (4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone are highly informative and serve as a textbook example of substituent effects in aromatic systems. The strong electron-donating nature of the dimethylamino group and the moderate donating effect of the methoxy group, combined with the electron-withdrawing carbonyl bridge, create a distinct and predictable pattern of chemical shifts. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers can confidently assign the structure of this molecule and apply these fundamental principles to the characterization of more complex pharmaceutical and chemical entities. The congruence between predicted and experimental data provides a self-validating system, underscoring the power and reliability of NMR spectroscopy in modern science.

References

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

  • Schneider, H. J., et al. (1998). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 120(20), 5030–5039.
  • Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Tajima, K., et al. (1994). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 10(4), 601-605.
  • Khosa, M. K., et al. (2011). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. Asian Journal of Chemistry, 23(12), 5308-5312.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Gomollon-Bel, F., et al. (2019). Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Auremn. (2009). On the 1H NMR Spectra of 2-Substituted Benzoquinones. Retrieved from [Link]

  • Srinivasan, K., et al. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research, 4(1), 177-183.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • Heathcock, C. H. (1966). The Proton Resonance Spectra of the Methoxybenzenes. Journal of the American Chemical Society, 88(17), 4110–4114.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • OC Chem Explained. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methanone, -. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from [Link]

  • Klika, K. D., et al. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9323–9331.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubChem. (n.d.). (4-(2-(dimethylamino)ethoxy)phenyl)(phenyl)methanone. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (1991). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 29(1), 26-34.
  • Al-Hourani, B. J., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. J. Wiley and Sons. (No URL available)
  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0330165). Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(Dimethylamino)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the mass spectrometric analysis of 4-(Dimethylamino)benzophenone, a compound of significant interest in industrial chemistry and environmental science. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated analytical approach. We will cover critical aspects from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable methods for the characterization and quantification of this analyte.

Introduction: Understanding the Analyte

4-(Dimethylamino)benzophenone, also known by synonyms such as p-Dimethylaminobenzophenone and 4-benzoyl-N,N-dimethylaniline, is a substituted benzophenone.[1] Its core structure consists of a benzophenone framework with a dimethylamino group at the 4-position of one phenyl ring. This compound and its derivatives are widely used as photoinitiators in UV-curable inks and coatings, and as intermediates in the synthesis of dyes and pigments.[2][3] Given its industrial importance and potential for migration from packaging materials into food products, sensitive and specific analytical methods are crucial for quality control and safety assessment.[4] Furthermore, as a member of the benzophenone class of compounds, which are known as potential endocrine disruptors, its presence in environmental and biological matrices is of increasing concern.[4][5]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for the analysis of 4-(Dimethylamino)benzophenone in complex matrices.[5][6] This guide will focus on electrospray ionization (ESI) as the primary ionization technique, given its broad applicability to moderately polar compounds of this nature.

Experimental Design: A Validated Approach

A robust analytical method begins with a well-considered experimental design. The following sections detail the critical steps for the analysis of 4-(Dimethylamino)benzophenone, from initial sample handling to final data interpretation.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is dictated by the matrix in which the analyte is present.

  • For simple matrices (e.g., standards, simple formulations): A straightforward "dilute-and-shoot" approach is often sufficient. The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, and diluted to a concentration within the linear range of the instrument.

  • For complex matrices (e.g., food, environmental water, biological fluids): More extensive sample cleanup is necessary to remove interfering substances that can cause matrix effects, such as ion suppression or enhancement.[7]

    • Solid-Phase Extraction (SPE): This is a powerful technique for isolating and concentrating the analyte. For a compound of moderate polarity like 4-(Dimethylamino)benzophenone, a reversed-phase sorbent such as C18 is a suitable choice.[8]

    • Dispersive Solid-Phase Extraction (dSPE): This technique is particularly useful for fatty matrices, such as baby food, where lipid removal is critical.[4]

Table 1: Recommended Solvents and Reagents

Component Purpose Recommended Grade
MethanolSample dilution, mobile phaseLC-MS grade
AcetonitrileSample dilution, mobile phaseLC-MS grade
WaterMobile phaseLC-MS grade
Formic AcidMobile phase additiveLC-MS grade
Ammonium AcetateMobile phase additiveLC-MS grade
Liquid Chromatography: Achieving Selective Separation

Chromatographic separation is essential to resolve 4-(Dimethylamino)benzophenone from isomers and other matrix components prior to mass spectrometric detection.

  • Column Chemistry: A C18 reversed-phase column is the workhorse for this type of analysis, providing excellent retention and separation based on hydrophobicity.[5][8]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (methanol or acetonitrile) is typically employed. The addition of a small amount of an acid, such as formic acid (0.1%), can improve peak shape and ionization efficiency in positive ion mode.[5][8]

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical LC columns (e.g., 2.1 mm internal diameter).

Table 2: Example LC Gradient Conditions

Time (min) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955
Mass Spectrometry: Sensitive Detection and Confirmation

A triple quadrupole mass spectrometer is the instrument of choice for targeted quantitative analysis, offering high sensitivity and specificity through Selected Reaction Monitoring (SRM).[5][9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for benzophenone derivatives.[5]

  • SRM Transitions: For quantitative analysis, at least two SRM transitions (a quantifier and a qualifier) should be monitored to ensure the identity of the analyte. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Fragmentation Analysis: Deciphering the Mass Spectrum

Understanding the fragmentation pattern of 4-(Dimethylamino)benzophenone is key to developing a specific and reliable MS/MS method. The major fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.[10]

The protonated molecule of 4-(Dimethylamino)benzophenone has a mass-to-charge ratio (m/z) of 226.1. Upon CID, this precursor ion will fragment into characteristic product ions. Based on general fragmentation rules for ketones, we can predict the following cleavages:[10][11]

  • Loss of the unsubstituted phenyl group: This results in a fragment ion with an m/z of 148.1.

  • Loss of the dimethylaminophenyl group: This results in a fragment ion with an m/z of 105.1.

The relative abundance of these fragment ions will depend on the collision energy applied.

Diagram 1: Proposed Fragmentation Pathway of 4-(Dimethylamino)benzophenone

fragmentation Precursor Ion\n[M+H]+\nm/z 226.1 Precursor Ion [M+H]+ m/z 226.1 Product Ion 1\nm/z 148.1 Product Ion 1 m/z 148.1 Precursor Ion\n[M+H]+\nm/z 226.1->Product Ion 1\nm/z 148.1 Loss of Phenyl Group Product Ion 2\nm/z 105.1 Product Ion 2 m/z 105.1 Precursor Ion\n[M+H]+\nm/z 226.1->Product Ion 2\nm/z 105.1 Loss of Dimethylaminophenyl Group

Caption: Proposed CID fragmentation of protonated 4-(Dimethylamino)benzophenone.

Quantitative Analysis: Ensuring Accuracy and Precision

For accurate quantification, a calibration curve should be constructed using a series of standards of known concentrations.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

  • Linearity: The method should demonstrate linearity over the expected concentration range of the samples.

  • Limits of Detection (LOD) and Quantification (LOQ): These should be determined to establish the sensitivity of the method.

Diagram 2: General Workflow for Quantitative LC-MS/MS Analysis

workflow Sample Sample Extraction/Cleanup Extraction/Cleanup Sample->Extraction/Cleanup Final Extract Final Extract Extraction/Cleanup->Final Extract LC Separation LC Separation Final Extract->LC Separation MS Detection (SRM) MS Detection (SRM) LC Separation->MS Detection (SRM) Quantification Quantification MS Detection (SRM)->Quantification Results Results Quantification->Results

Caption: A typical workflow for the quantitative analysis of a target analyte.

Conclusion: A Framework for Robust Analysis

This guide has provided a comprehensive overview of the key considerations for the mass spectrometric analysis of 4-(Dimethylamino)benzophenone. By understanding the underlying principles of sample preparation, chromatography, and mass spectrometry, and by carefully optimizing and validating each step of the analytical workflow, researchers can develop robust and reliable methods for the determination of this important compound in a variety of matrices. The principles and techniques described herein are not only applicable to 4-(Dimethylamino)benzophenone but can also serve as a foundation for the analysis of other benzophenone derivatives and similar organic molecules.

References

  • PubChem. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytice. (n.d.). 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis. Retrieved from [Link]

  • mzCloud. (2018, March 28). 4 Dimethylamino benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chrominfo. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]

  • NIST. (n.d.). Methanone, bis[4-(dimethylamino)phenyl]-. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2020, February 11). (PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. Retrieved from [Link]

  • Krasinska, K. (n.d.). QUANTITATIVE MASS SPECTROMETRY. Retrieved from [Link]

  • Frontiers. (2022, September 11). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone (CAS 1151-93-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical research and development, specific molecular scaffolds often emerge as versatile platforms for innovation. The benzophenone core, a diaryl ketone, is one such scaffold, lending its unique photochemical and electronic properties to a vast array of applications. This guide focuses on a key derivative, [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone (CAS 1151-93-5), a molecule of significant interest in materials science and medicinal chemistry. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that not only presents the fundamental properties of this compound but also delves into the rationale behind its synthesis and potential applications, thereby empowering researchers to leverage its full potential. This document is structured to provide a logical flow from nomenclature and physicochemical properties to synthesis, applications, and detailed experimental considerations, all grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Nomenclature

The compound registered under CAS number 1151-93-5 is unequivocally identified by its IUPAC name: [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone .[1][2] This nomenclature precisely describes its molecular architecture: a central carbonyl group (methanone) bonded to two substituted phenyl rings. One ring is substituted at the para-position (position 4) with a dimethylamino group, and the other is substituted at the para-position with a methoxy group.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below for ease of reference and to aid in thorough literature searches.

Table 1: Synonyms for CAS 1151-93-5

SynonymSource
(4-(Dimethylamino)phenyl)(4-methoxyphenyl)methanone[2]
4-(4-methoxybenzoyl)-N,N-dimethylaniline[2]
4-methoxy-4'-dimethylaminobenzophenone[2]
Methanone, -[2]
[4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in any experimental setting. These properties dictate its solubility, stability, and interactions with other molecules and with electromagnetic radiation.

Table 2: Core Physicochemical Properties of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂[1]
Molecular Weight 255.31 g/mol [1]
Appearance Solid (predicted)
Computed XLogP3 3.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]

The computed XLogP3 value of 3.7 suggests that the compound is relatively lipophilic, indicating good solubility in organic solvents and potentially lower solubility in aqueous media. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors (the carbonyl oxygen, the methoxy oxygen, and the dimethylamino nitrogen) will influence its solvation properties and its potential to interact with biological macromolecules.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The symmetry of the para-substituted rings will lead to characteristic doublet signals. Additionally, singlets for the methoxy group protons (around 3.8 ppm) and the N,N-dimethylamino group protons (around 3.0 ppm) would be prominent features.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 16 carbon atoms. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The aromatic carbons will appear in the 110-160 ppm range, and the methyl carbons of the methoxy and dimethylamino groups will be observed in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1640-1660 cm⁻¹. Other characteristic bands will include C-O stretching for the methoxy group and C-N stretching for the dimethylamino group, as well as absorptions related to the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 255.31, confirming the molecular weight. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Synthesis of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone

The synthesis of unsymmetrically substituted benzophenones like [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone is most commonly achieved through the Friedel-Crafts acylation reaction.[3][4][5] This powerful electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches at the carbonyl group, leading to two potential synthetic routes via Friedel-Crafts acylation.

G cluster_route1 Route 1 cluster_route2 Route 2 Target [4-(dimethylamino)phenyl]- (4-methoxyphenyl)methanone Anisole Anisole (Methoxyphenyl) Target->Anisole C-C disconnection AcylChloride1 4-(Dimethylamino)benzoyl chloride Target->AcylChloride1 C-C disconnection Dimethylaniline N,N-Dimethylaniline Target->Dimethylaniline C-C disconnection AcylChloride2 4-Methoxybenzoyl chloride (Anisoyl chloride) Target->AcylChloride2 C-C disconnection

Caption: Retrosynthetic analysis of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone.

Route 1 involves the acylation of anisole with 4-(dimethylamino)benzoyl chloride. Route 2 involves the acylation of N,N-dimethylaniline with 4-methoxybenzoyl chloride (anisoyl chloride).

The choice between these two routes is dictated by the principles of electrophilic aromatic substitution. The dimethylamino group is a very strong activating group, while the methoxy group is a moderately strong activating group. Acylating the more strongly activated ring (N,N-dimethylaniline) is generally more facile and can often proceed under milder conditions. Therefore, Route 2 is the preferred synthetic pathway .

Experimental Protocol: Friedel-Crafts Acylation (Route 2)

This protocol is a representative procedure for the synthesis of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Materials:

  • N,N-Dimethylaniline

  • 4-Methoxybenzoyl chloride (Anisoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension via the addition funnel with vigorous stirring.

  • Addition of Substrate: After the addition is complete, continue stirring for 15-30 minutes at 0 °C. Then, add a solution of N,N-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: After the addition of N,N-dimethylaniline, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford the pure [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone.

G cluster_workflow Synthetic Workflow A 1. Reaction Setup (AlCl₃ in DCM) B 2. Acylium Ion Complex Formation (Add 4-Methoxybenzoyl chloride) A->B C 3. Substrate Addition (Add N,N-Dimethylaniline) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Work-up (Quench with ice/HCl) D->E F 6. Extraction (with DCM) E->F G 7. Washing (H₂O, NaHCO₃, Brine) F->G H 8. Drying & Concentration (MgSO₄, Rotovap) G->H I 9. Purification (Recrystallization or Chromatography) H->I J Pure Product I->J

Caption: Workflow for the synthesis of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone.

Applications in Research and Development

The unique electronic structure of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone, featuring an electron-donating dimethylamino group and an electron-donating methoxy group conjugated to a carbonyl chromophore, makes it a valuable compound in several areas of research and development.

Photoinitiator in Polymer Chemistry

Benzophenone and its derivatives are well-established Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor (a co-initiator, often a tertiary amine) to generate free radicals, which then initiate polymerization.

The presence of the intramolecular dimethylamino group in [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone suggests it could function as a self-initiating system, where the dimethylamino moiety acts as the hydrogen donor. However, it is more commonly used in conjunction with a separate co-initiator for enhanced efficiency. Its strong absorption in the UV-A region makes it suitable for curing various resins and coatings. The polymerization of monomers like methyl acrylate has been studied using related dimethylamino-substituted benzophenones.[6]

G cluster_photoinitiation Photoinitiation Mechanism GroundState Ground State (S₀) [4-(dimethylamino)phenyl]- (4-methoxyphenyl)methanone ExcitedSinglet Excited Singlet State (S₁) GroundState->ExcitedSinglet UV Photon (hν) ExcitedTriplet Excited Triplet State (T₁) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) RadicalGeneration Radical Generation ExcitedTriplet->RadicalGeneration Hydrogen Abstraction CoInitiator Co-initiator (e.g., Tertiary Amine) CoInitiator->RadicalGeneration InitiatingRadicals Initiating Radicals RadicalGeneration->InitiatingRadicals Polymerization Polymerization InitiatingRadicals->Polymerization Polymer Polymer Polymerization->Polymer

Caption: General mechanism of Type II photoinitiation involving a benzophenone derivative.

Scaffold in Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of benzophenone have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.

  • Anticancer Potential: Several studies have explored the anticancer properties of substituted benzophenones. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with a similar methoxy-substituted phenyl ring, has demonstrated potent cytotoxic activity and is a known tubulin inhibitor.[7] While specific studies on the anticancer activity of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone are not extensively reported, its structural similarity to other biologically active benzophenones makes it a compound of interest for screening in cancer cell lines. Research on related 4-substituted methoxybenzoyl-aryl-thiazoles has also shown promising antiproliferative activity through inhibition of tubulin polymerization.[6]

  • Anti-inflammatory Properties: The anti-inflammatory effects of various benzophenone derivatives have been documented. For example, novel derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone have exhibited anti-inflammatory activity in carrageenan-induced edema models.[8] The structural features of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone warrant its investigation for potential anti-inflammatory effects. Chalcones, which share a similar diaryl ketone motif, have been shown to exert anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1).[9]

Experimental Protocols and Considerations

To facilitate further research on [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone, the following experimental protocols and considerations are provided.

Protocol for Measuring Photopolymerization Kinetics

The efficiency of a photoinitiator is often assessed by measuring the kinetics of the polymerization reaction it initiates. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose.

Materials and Equipment:

  • [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone

  • Co-initiator (e.g., ethyl 4-(dimethylamino)benzoate)

  • Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

  • FTIR spectrometer with a real-time monitoring setup

  • UV light source with controlled intensity

  • Sample holder with controlled temperature

Procedure:

  • Sample Preparation: Prepare a formulation containing the monomer, the photoinitiator ([4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone), and the co-initiator at desired concentrations.

  • FTIR Setup: Place a small drop of the formulation between two transparent substrates (e.g., KBr plates or polypropylene films) to create a thin film of a defined thickness.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record an initial spectrum before UV exposure.

  • Photopolymerization: Expose the sample to UV light of a specific wavelength and intensity. Simultaneously, record IR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of the absorption band corresponding to the monomer's reactive double bonds (e.g., acrylate C=C stretching at ~1635 cm⁻¹). The conversion of the monomer can be calculated as a function of time to determine the polymerization rate.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials and Equipment:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone, dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 96-well plates

  • MTT solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

[4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone is a synthetically accessible benzophenone derivative with significant potential in both materials science and medicinal chemistry. Its robust synthesis via Friedel-Crafts acylation and its inherent photophysical properties make it a compelling candidate for applications as a photoinitiator. Furthermore, its structural relationship to a class of biologically active compounds suggests that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation.

Future research should focus on a more detailed characterization of its photophysical properties, including the determination of its quantum yield of radical formation. In the realm of medicinal chemistry, comprehensive screening against a panel of cancer cell lines and in various inflammatory models is warranted. Mechanistic studies to elucidate its specific biological targets and signaling pathways will be crucial for its potential development as a drug lead. This technical guide provides a solid foundation for such future investigations, empowering the scientific community to explore and exploit the full potential of this versatile molecule.

References

  • [Methanone, - | C16H17NO2 | CID 2825054 - PubChem]([Link])

  • [Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl) - Semantic Scholar]([Link]

Sources

Molecular weight and formula of 4-(dimethylamino)phenylmethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)phenylmethanone, a versatile organic compound with significant applications in industrial and research settings. This document delves into the fundamental chemical and physical properties of the molecule, detailed spectroscopic characterization, established synthesis protocols, and its primary role as a photoinitiator in polymer chemistry. Safety protocols and handling guidelines are also discussed to ensure its proper and safe utilization. This guide is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a deep technical understanding of this compound.

Introduction and Chemical Identity

4-(dimethylamino)phenylmethanone, more commonly known as 4-(Dimethylamino)benzophenone, is an aromatic ketone that has garnered significant interest due to its unique photochemical properties. The presence of an electron-donating dimethylamino group on one of the phenyl rings significantly influences its electronic structure and reactivity, making it a cornerstone molecule in photochemistry.

The nomenclature for this compound can vary, leading to potential ambiguity. The most precise IUPAC name is methanone . However, it is frequently referred to by several synonyms, including p-Benzoyl-N,N-dimethylaniline and 4-Dimethylaminobenzophenone.[1] For clarity, this guide will primarily use the common name 4-(Dimethylamino)benzophenone and will refer to the specific compound with CAS Number 530-44-9.

It is crucial to distinguish this compound from its close relative, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), which contains two dimethylamino groups and possesses different properties and applications.[2][3]

Molecular Structure and Core Properties

The fundamental identity of 4-(Dimethylamino)benzophenone is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and quantitative analysis.

PropertyValueSource(s)
Chemical Formula C₁₅H₁₅NO[4][5]
Molecular Weight 225.29 g/mol [5][6]
CAS Number 530-44-9[4][7]
Appearance White to slightly yellow crystalline powder[5]
Melting Point 88-91 °C[4][5]

Synthesis Methodologies

The synthesis of 4-(Dimethylamino)benzophenone is well-established, with the Friedel-Crafts acylation being the most traditional and widely cited method. Modern approaches, such as palladium-catalyzed reactions, offer alternative routes with high yields.

Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(Dimethylamino)benzophenone from N,N-dimethylaniline and benzoyl chloride. The reaction involves the electrophilic acylation of the electron-rich aromatic ring of N,N-dimethylaniline.

Materials:

  • N,N-dimethylaniline

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) - Catalyst

  • Dichloromethane (DCM) - Solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath to 0 °C.

  • Add N,N-dimethylaniline to the cooled suspension dropwise while maintaining the temperature.

  • Slowly add benzoyl chloride via the dropping funnel to the reaction mixture.[5]

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by recrystallization (e.g., from ethanol) to yield pure 4-(Dimethylamino)benzophenone.

Palladium-Catalyzed Synthesis

A more contemporary method involves a palladium-catalyzed cross-coupling reaction. This approach can offer high purity and good yields. A general procedure involves reacting chlorobenzene with a suitable organometallic reagent derived from N,N-dimethylaniline in the presence of a palladium catalyst.[5][6]

Synthesis_Workflow cluster_FC Friedel-Crafts Acylation cluster_Pd Palladium-Catalyzed Reaction A1 N,N-Dimethylaniline A_React Reaction in DCM A1->A_React A2 Benzoyl Chloride A2->A_React A_Cat AlCl₃ (Catalyst) A_Cat->A_React A_Prod 4-(Dimethylamino)benzophenone A_React->A_Prod B1 Chlorobenzene B_React Coupling Reaction B1->B_React B2 Organometallic N,N-dimethylaniline derivative B2->B_React B_Cat Pd Catalyst B_Cat->B_React B_Prod 4-(Dimethylamino)benzophenone B_React->B_Prod

Caption: Key synthetic routes to 4-(Dimethylamino)benzophenone.

Spectroscopic Characterization

A full spectroscopic analysis is essential for confirming the identity and purity of synthesized 4-(Dimethylamino)benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will show complex multiplets corresponding to the protons on the two different phenyl rings. The six protons of the dimethylamino group will typically appear as a sharp singlet around 3.0 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (downfield, ~195 ppm), the aromatic carbons, and the methyl carbons of the dimethylamino group (~40 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹ , which is characteristic of the C=O (ketone) stretching vibration.

  • C-N stretching vibrations for the aromatic amine can be observed around 1350 cm⁻¹ .

  • Aromatic C-H and C=C stretching bands will also be present.[9][10]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of 225.29.[1][4]

  • Common fragmentation patterns may include the loss of a phenyl group or a dimethylamino group.

Core Applications: A Type II Photoinitiator

The most prominent application of 4-(Dimethylamino)benzophenone is as a Type II photoinitiator in UV-curable systems, such as inks, coatings, and adhesives.[7][11]

Mechanism of Action

Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II photoinitiators require a co-initiator or synergist to generate free radicals.[12][13] The process is a bimolecular reaction.

  • Photoexcitation: Upon absorption of UV radiation (typically around 365 nm), the 4-(Dimethylamino)benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with a hydrogen donor (the co-initiator), which is often a tertiary amine. It abstracts a hydrogen atom from the co-initiator.[14]

  • Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is highly reactive and is primarily responsible for initiating the polymerization of monomers (e.g., acrylates).[13]

Photoinitiation_Mechanism PI Photoinitiator (PI) (Ground State) PI_excited PI (Excited Triplet State) PI->PI_excited UV Light (hν) Radicals Ketyl Radical + Aminoalkyl Radical PI_excited->Radicals Co Co-initiator (R₃N-H) Co->Radicals Hydrogen Abstraction Polymer Polymer Chain Radicals->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Mechanism of Type II photoinitiation.

Other Significant Applications
  • Dye Synthesis: It serves as a key intermediate in the synthesis of various dyes and pigments.[5][7]

  • UV Filters: Due to its ability to absorb UV radiation, it is used in applications such as sunscreens and other cosmetic formulations to provide protection from harmful UV rays.[11]

Safety and Handling

Proper handling of 4-(Dimethylamino)benzophenone is essential to ensure laboratory safety. It is classified as a hazardous substance.

Hazard ClassGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: TCI Chemicals Safety Data Sheet

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood to prevent dust dispersion.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool place.

Conclusion

4-(dimethylamino)phenylmethanone is a compound of significant industrial and academic importance. Its utility as a Type II photoinitiator is central to the field of UV-curing and polymer science. A thorough understanding of its synthesis, spectroscopic properties, and mechanism of action, coupled with stringent adherence to safety protocols, is paramount for its effective and safe application. This guide provides the foundational knowledge required for professionals working with this versatile molecule.

References

  • J&K Scientific LLC. (n.d.). 4-(Dimethylamino)benzophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(dimethylamino)-benzophenone. Retrieved from [Link]

  • mzCloud. (2018, March 28). 4 Dimethylamino benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzophenone. Retrieved from [Link]

  • Dietlin, C., Schweizer, S., Xiao, P., Zhang, J., & Lalevée, J. (2015). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 7(8), 1395–1436. [Link]

  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]

Sources

Photophysical properties of aminobenzophenone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Aminobenzophenone Compounds

Authored by a Senior Application Scientist

Foreword: Beyond the Chromophore

Aminobenzophenone (ABP) derivatives represent a fascinating class of molecules that stand at the crossroads of synthetic chemistry, pharmacology, and photophysics. While the parent benzophenone (BP) molecule is a canonical example of a triplet photosensitizer, the introduction of an amino group fundamentally alters its electronic landscape, leading to a rich and complex array of photophysical behaviors.[1] These compounds are not merely colored molecules; they are intricate systems where subtle changes in structure and environment dictate the fate of absorbed light energy. Their importance is underscored by their role as crucial intermediates in the synthesis of pharmaceuticals, most notably the benzodiazepine class of drugs.[2][3]

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of aminobenzophenone photophysics. We will move beyond a simple cataloging of properties to explore the underlying mechanisms that govern their behavior. Our approach is rooted in the principle that robust experimental design and interpretation are paramount. Therefore, this document explains the causality behind experimental choices and provides self-validating protocols to ensure the integrity of your findings. We will dissect the journey of an aminobenzophenone molecule from the moment of photon absorption to its ultimate relaxation, providing a comprehensive framework for study and application.

The Electronic Architecture: Ground and Excited States

The photophysical narrative of any molecule begins with its electronic structure. Aminobenzophenones possess two key chromophoric moieties: the carbonyl group (C=O) and the aromatic rings. The interplay between these, modulated by the electron-donating amino group (-NH₂), defines the available electronic transitions.

The two lowest-energy electronic transitions are of primary importance:

  • n→π* Transition: This involves the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital localized primarily on the C=O bond. This transition is typically weak in absorption.

  • π→π* Transition: This involves the promotion of an electron from a bonding π orbital, delocalized across the aromatic system, to an antibonding π* orbital. This transition is generally strong and occurs at a higher energy than the n→π* transition in the parent benzophenone.[1]

The introduction of the amino group, a potent auxochrome, significantly perturbs this picture. It donates electron density into the aromatic π-system, raising the energy of the highest occupied molecular orbital (HOMO) and introducing a significant intramolecular charge transfer (CT) character to the π→π* transition.[1] This CT character is crucial, as it lowers the energy of the π→π* state, often making it the lowest excited singlet state (S₁), especially in polar environments.[4]

Jablonski S1 S₁ (nπ* or ππ*/CT) S0 S₀ S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (nπ* or ππ*/CT) S1->T1 Intersystem Crossing (ISC) S0->S1 Absorption (Light Excitation) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Generalized Jablonski diagram for aminobenzophenones.

Absorption and Emission Properties: A Solvent-Dependent Story

The interaction of aminobenzophenones with their solvent environment is a defining feature of their photophysics, a phenomenon known as solvatochromism.[5]

UV-Visible Absorption

The UV-Vis spectrum of an aminobenzophenone provides the first clues to its excited-state nature. A large bathochromic (red) shift in the π→π* absorption band is observed as solvent polarity increases.[4] This is a direct consequence of the excited state having a larger dipole moment than the ground state due to its charge-transfer character; polar solvents stabilize this more polar excited state, thus reducing the energy gap for the transition.[4][5]

Table 1: Solvatochromic Shift of p-Aminobenzophenone (p-ABP) Absorption

SolventPolarity (Dielectric Constant)π→π* Absorption λ_max (nm)
Cyclohexane2.02303
Acetonitrile37.5320
Methanol32.7332
DMSO46.7335
Data synthesized from Singh et al. (2000)[4]
Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol ensures the accurate determination of absorption maxima and molar extinction coefficients.

  • Preparation of Stock Solution: Accurately weigh ~5-10 mg of the aminobenzophenone compound and dissolve it in a known volume (e.g., 10 mL) of a high-purity solvent (e.g., acetonitrile) in a Class A volumetric flask. This creates a stock solution of known concentration (~0.5-1.0 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve absorbances in the optimal range of 0.1 to 1.0 AU. A typical concentration for UV-Vis analysis is in the 10⁻⁵ to 10⁻⁶ M range.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Set the scan speed and slit width (e.g., 240 nm/min and 1.0 nm).

  • Blank Correction: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Using the Beer-Lambert Law (A = εcl), calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Luminescence: Fluorescence and Phosphorescence

Aminobenzophenones are typically weak emitters.[4][6]

  • Fluorescence: Prompt emission from the S₁ state is generally inefficient due to rapid and competing intersystem crossing (ISC) to the triplet manifold. Fluorescence is weak in most solvents but can be detected.[6]

  • Phosphorescence: Emission from the T₁ state is observed at low temperatures in rigid matrices (e.g., frozen ethanol or methylcyclohexane glass at 77 K), which minimizes non-radiative decay pathways. The phosphorescence spectra of p-ABP are broad and significantly red-shifted compared to benzophenone, with triplet energies around 65-67 kcal/mol.[1]

Excited-State Dynamics: The Fate of Absorbed Energy

The moments following photon absorption are a dynamic competition between various relaxation pathways. The solvent environment plays a decisive role in determining which path dominates.

The Singlet State (S₁) Lifetime

The nature and lifetime of the S₁ state are highly solvent-dependent.

  • In Nonpolar Solvents (e.g., Cyclohexane): The S₁ state retains significant nπ* character. This state is very short-lived (τ ≈ 12 ps for p-ABP) due to efficient intersystem crossing to the nearby triplet manifold.[4][6]

  • In Polar Solvents (e.g., Acetonitrile): The S₁ state is stabilized and possesses strong ππ* or CT character. This stabilization increases the energy gap to the triplet state and can change the orbital nature of the states, slowing down intersystem crossing. Consequently, the S₁ lifetime is much longer (τ > 100 ps).[4][6]

  • In Protic Solvents (e.g., Methanol): Intermolecular hydrogen bonding with the solvent can provide an extremely rapid deactivation pathway. For p-ABP in methanol, the S₁ state is so short-lived (< 1 ps) that it is difficult to detect even with sub-picosecond techniques.[4]

Intersystem Crossing (ISC) and the Triplet State (T₁)

Intersystem crossing is a radiationless transition between states of different spin multiplicity (i.e., S₁ → T₁).[7] The efficiency of this process, quantified by the triplet quantum yield (Φ_T), is a key parameter.

  • Triplet Yield: The triplet yield is significantly higher in nonpolar solvents than in polar solvents.[4][6] This is because in nonpolar solvents, the S₁(nπ) and a higher triplet state (T₂(ππ)) are close in energy, facilitating rapid ISC as predicted by El-Sayed's rule. In polar solvents, the S₁(ππ*/CT) state is lowered in energy, altering the energy gaps and orbital overlaps required for efficient ISC.

S1_Decay cluster_pathways S₁ Decay Pathways cluster_influence Dominant in... S1 S₁ Excited State Fluorescence Fluorescence (Photon Emission) S1->Fluorescence ISC Intersystem Crossing (to T₁ State) S1->ISC IC Internal Conversion (Heat) S1->IC Polar Polar Solvents Fluorescence->Polar Nonpolar Nonpolar Solvents ISC->Nonpolar

Caption: Competing decay pathways from the S₁ state in ABPs.

  • Triplet State Nature and Reactivity: The character of the resulting T₁ state also depends on the solvent.

    • In nonpolar solvents , the T₁ state is an equilibrium mixture of nπ* and ππ* configurations. The presence of nπ* character makes it photochemically reactive towards hydrogen-atom abstraction, similar to, but less reactive than, benzophenone.[1][4]

    • In polar solvents , the T₁ state has predominantly ππ* or CT character. This character renders the triplet state largely unreactive towards hydrogen abstraction.[1] This is a critical distinction from benzophenone and is why p-ABP is considered unreactive towards alcohols.[1]

Probing the Dynamics: Time-Resolved Spectroscopy

To directly observe the fleeting existence of these excited states, we must turn to time-resolved techniques. Transient Absorption Spectroscopy (TAS) is the quintessential tool for this purpose.

Principle of Transient Absorption Spectroscopy

TAS is a "pump-probe" technique. A short, intense "pump" pulse excites the sample, and a weaker, broadband "probe" pulse, delayed in time, measures the absorption spectrum of the newly formed transient species (i.e., the excited states). By varying the delay time between the pump and probe, one can map the evolution of the excited states with femtosecond to microsecond resolution.[8]

Experimental Protocol: Picosecond Transient Absorption Spectroscopy
  • System & Sample Preparation:

    • The laser system (e.g., a Ti:Sapphire amplifier) must be warmed up and stabilized. The output is split to generate the pump pulse (e.g., at 310 nm for p-ABP, via an optical parametric amplifier) and the probe pulse (a white-light continuum).

    • Prepare a sample solution with an absorbance of ~0.5-1.0 at the pump wavelength in a 2 mm path length cuvette. The solution should be continuously stirred or flowed to prevent photoproduct buildup.

  • Temporal Overlap (t₀): Find the precise moment when the pump and probe pulses arrive at the sample simultaneously. This is typically done using a material with an instantaneous response, like the solvent itself (via cross-phase modulation).

  • Data Acquisition:

    • Block the pump beam and acquire a "probe-only" spectrum.

    • Unblock the pump beam and acquire a "pump-and-probe" spectrum.

    • The transient absorption (ΔA) is calculated as: ΔA = -log₁₀(I_pump / I_no_pump), where I is the intensity of the transmitted probe light.

    • Acquire ΔA spectra at a series of time delays (e.g., from -10 ps to 2000 ps).

  • Data Analysis:

    • Correct the data for temporal chirp in the white-light probe.

    • Analyze the decay kinetics at specific wavelengths corresponding to the S₁ and T₁ absorption bands. For p-ABP, the S₁ state absorbs broadly in the near-IR (~890 nm), while the T₁ state grows in around 500 nm.[4]

    • Fit the kinetic traces to exponential decay models to extract the lifetimes of the excited states and the rate of intersystem crossing.

TAS_Workflow cluster_light Light Source cluster_optics Beam Path cluster_exp Experiment cluster_data Data Processing Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter PumpPath Pump Path OPA / SHG (λ_ex) Delay Stage Splitter->PumpPath:p ProbePath Probe Path White Light Generation Splitter->ProbePath:pr Sample Sample Cuvette PumpPath->Sample ProbePath->Sample Detector Spectrometer / CCD Detector Sample->Detector Computer Computer ΔA = -log(I_pump / I_ref) Detector->Computer Analysis Kinetic Analysis (Lifetimes, Rates) Computer->Analysis

Caption: Experimental workflow for Transient Absorption Spectroscopy.

Conclusion and Outlook

The photophysical properties of aminobenzophenone compounds are a delicate balance of electronic structure and environmental interactions. The key takeaways are:

  • Dominance of Charge Transfer: The amino group imparts a strong charge-transfer character to the π→π* transition, making it highly sensitive to solvent polarity.

  • Solvent-Gated Dynamics: The solvent dictates the nature of the lowest excited singlet state (nπ* vs. ππ*/CT), which in turn governs the rates of fluorescence and intersystem crossing.

  • Tunable Reactivity: The triplet state's reactivity is quenched in polar solvents due to its ππ*/CT character, a stark contrast to the parent benzophenone molecule.

Understanding these principles is not merely an academic exercise. For drug development professionals, it informs the stability and potential phototoxicity of ABP-containing pharmaceuticals. For materials scientists, it provides a blueprint for designing novel photosensitizers and molecular probes where excited-state properties can be tuned by the local environment. Future research will undoubtedly focus on leveraging this environmental sensitivity for applications in smart materials, targeted phototherapies, and advanced photocatalysis.

References

  • Singh, A. K., Bhasikuttan, A. C., Palit, D. K., & Mittal, J. P. (2000). Excited-State Dynamics and Photophysical Properties of para-Aminobenzophenone. The Journal of Physical Chemistry A, 104(30), 7002–7008. [Link]

  • American Chemical Society Publications. (2000). Excited-State Dynamics and Photophysical Properties of para-Aminobenzophenone. The Journal of Physical Chemistry A. [Link]

  • Singh, A. K., Bhasikuttan, A. C., Palit, D. K., & Mittal, J. P. (n.d.). Excited-State Dynamics and Photophysical Properties of para-Aminobenzophenone. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. [Link]

  • Cortez-Maya, S., et al. (2016). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Journal of Chemistry. [Link]

  • Han, B., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthetic methods to 2‐aminobenzophenones. [Link]

  • The Journal of Physical Chemistry. (n.d.). Ground- and excited-state geometries of benzophenone. [Link]

  • Umapathy, S., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry A. [Link]

  • Lhiaubet-Vallet, V., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A. [Link]

  • Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. [Link]

  • Pina, J., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

  • Dutta, P., et al. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics. [Link]

  • National Institutes of Health. (2013). Solvatochromism and the solvation structure of benzophenone. PubMed Central. [Link]

  • ResearchGate. (2013). Solvatochromism and the solvation structure of benzophenone. [Link]

  • MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Wikipedia. (n.d.). Intersystem crossing. [Link]

  • Royal Society of Chemistry. (2001). Intersystem crossing (ISC) in DMABN and DMABA: Laser induced optoacoustic spectroscopy and semi-empirical (AM1) calculations. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Anger, F., et al. (2020). Enhanced Intersystem Crossing in a Thiohelicene. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. [Link]

  • ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... [Link]

  • Spighi, G., et al. (2023). Simulating nonadiabatic dynamics in benzophenone: Tracing internal conversion through photoelectron spectra. The Journal of Chemical Physics. [Link]

  • Royal Society of Chemistry. (2022). Probing the excited state dynamics in perinone molecules for photovoltaic applications using transient absorption spectroscopy. Physical Chemistry Chemical Physics. [Link]

  • University of Jyväskylä. (2022). Photocleavage and Photophysical Properties of Amine Releasing BODIPY Derivatives. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methanone, 4-(dimethylamino)phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methanone, 4-(dimethylamino)phenyl-, a compound commonly known as 4-(dimethylamino)benzophenone and Michler's ketone.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide delves into the qualitative and quantitative solubility of this ketone in a range of common laboratory solvents, explores the underlying chemical principles governing its solubility, and provides a detailed, field-proven experimental protocol for determining its solubility. The methodologies presented are grounded in established standards to ensure scientific integrity and reproducibility.

Introduction to Methanone, 4-(dimethylamino)phenyl-

Methanone, [4-(dimethylamino)phenyl]phenyl-, with the CAS number 530-44-9, is an organic compound that plays a significant role as a chemical intermediate, particularly in the synthesis of dyes and pigments.[2][3] It is also recognized for its applications as a photosensitizer in various chemical processes.[2] The molecule consists of a benzophenone core with a dimethylamino group substituted at the para position of one of the phenyl rings. This substitution significantly influences the molecule's polarity and, consequently, its solubility profile.

Understanding the solubility of 4-(dimethylamino)benzophenone is critical for a multitude of applications, including:

  • Reaction chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation development: Designing stable and effective formulations for various applications.

  • Analytical chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

  • Pharmacology and Toxicology: Assessing its bioavailability and environmental fate.

This guide aims to provide a thorough understanding of these aspects, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties

A brief overview of the key physicochemical properties of 4-(dimethylamino)benzophenone is presented in the table below. These properties are intrinsically linked to its solubility behavior.

PropertyValueReference
Chemical Formula C15H15NO[1][2]
Molecular Weight 225.29 g/mol [2]
Appearance White to slightly yellow crystalline powder[2]
Melting Point 88-90 °C[2]
Boiling Point 250 °C at 15 mmHg[4][5]
IUPAC Name [4-(dimethylamino)phenyl]-phenylmethanone[1][2]

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents. 4-(Dimethylamino)benzophenone possesses both polar (the carbonyl group and the nitrogen atom of the dimethylamino group) and nonpolar (the two phenyl rings) regions, giving it a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

The following table summarizes the known solubility of 4-(dimethylamino)benzophenone in a variety of common laboratory solvents. It is important to note that while some quantitative data is available, much of the information in the literature is qualitative.

SolventSolvent TypeSolubilityTemperature (°C)Reference
WaterPolar ProticInsoluble (practically)Ambient[3][4]
WaterPolar Protic0.4 g/L20[6]
EthanolPolar ProticSolubleAmbient[3]
MethanolPolar ProticSlightly SolubleAmbient[5]
AcetonePolar AproticSolubleAmbient[7]
BenzeneNonpolarSoluble (especially when warm)Warm[3][6]
Diethyl EtherNonpolarVery Slightly SolubleAmbient[3][6]
ChloroformNonpolarSlightly SolubleAmbient[5]
PyrimidinePolar AproticVery SolubleAmbient[3][6]

Note: The terms "soluble," "slightly soluble," and "insoluble" are qualitative descriptors and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

Several molecular and environmental factors contribute to the solubility of 4-(dimethylamino)benzophenone:

  • Polarity: The presence of the carbonyl group (C=O) and the dimethylamino group (-N(CH3)2) introduces polarity to the molecule. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with protic solvents, although the steric hindrance from the methyl groups may limit this interaction.

  • Nonpolar Character: The two large phenyl rings contribute significantly to the nonpolar character of the molecule, favoring its solubility in nonpolar organic solvents like benzene.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is particularly noted for its solubility in warm benzene.[3][6]

  • Solvent-Solute Interactions: The specific interactions between the solute and solvent molecules, such as dipole-dipole interactions and London dispersion forces, play a crucial role. For instance, the ketone's solubility in acetone can be attributed to strong dipole-dipole interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

For research and development purposes, obtaining precise and reliable solubility data is often necessary. The following protocol is a robust, self-validating system based on the widely accepted shake-flask method, which is considered a gold standard for determining thermodynamic solubility. This method is consistent with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment
  • Methanone, 4-(dimethylamino)phenyl- (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-(dimethylamino)benzophenone.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 4-(dimethylamino)benzophenone prep2 Add to a known volume of solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 24-72h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 ana1 Prepare serial dilutions of the filtrate sep3->ana1 ana2 Analyze by HPLC-UV or UV-Vis Spectroscopy ana1->ana2 ana3 Quantify against a calibration curve ana2->ana3 result result ana3->result Calculate Solubility

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of 4-(dimethylamino)benzophenone that is in clear excess of its expected solubility and place it into a series of vials.

    • To each vial, add a precise volume of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer increases.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 24 hours at the same constant temperature.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Analysis and Quantification:

    • Prepare a stock solution of 4-(dimethylamino)benzophenone of a known concentration in the same solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV at the λmax of the compound).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 4-(dimethylamino)benzophenone in the sample solutions by interpolating their analytical signals on the calibration curve.

    • If necessary, dilute the sample solutions to fall within the linear range of the calibration curve and account for the dilution factor in the final calculation.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the precision and reliability of the results.

Logical Framework for Solubility Prediction

The solubility of a molecule can be predicted conceptually by considering its structural features in relation to the properties of the solvent. The following diagram illustrates the logical relationship between the molecular structure of 4-(dimethylamino)benzophenone and its solubility in different types of solvents.

solubility_logic compound Methanone, 4-(dimethylamino)phenyl- Two Phenyl Rings (Nonpolar) Carbonyl Group (Polar) Dimethylamino Group (Polar) polar_protic Polar Protic (e.g., Water, Ethanol) compound:f3->polar_protic Potential for H-bonding (limited by steric hindrance) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) compound:f2->polar_aprotic Favors solubility (Dipole-dipole interactions) nonpolar Nonpolar (e.g., Benzene, Hexane) compound:f1->nonpolar Favors solubility (van der Waals forces)

Caption: Factors influencing solubility in different solvents.

Conclusion

This technical guide has provided a detailed examination of the solubility of Methanone, 4-(dimethylamino)phenyl-. The compiled data and the comprehensive experimental protocol offer valuable resources for scientists and researchers. A thorough understanding of the solubility of this compound is paramount for its effective and safe use in various scientific and industrial applications. The provided methodologies and theoretical framework are designed to empower professionals to conduct their own precise solubility assessments, ensuring the reliability and success of their research and development endeavors.

References

  • ChemBK. (n.d.). Michlers Ketone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Michler's Ketone - 15th Report on Carcinogens. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Michler's Ketone. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. Retrieved from [Link]

  • ResearchGate. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

  • ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzophenone. Retrieved from [Link]

  • Reddit. (2023). Benzophenone-4 Solubility. r/DIYBeauty. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Benzophenone. Retrieved from [Link]

  • mzCloud. (2018). 4 Dimethylamino benzophenone. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Keystone of Color and Light: Application Notes for Methanone, (4-(dimethylamino)phenyl)phenyl- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Michler's Ketone

Methanone, (4-(dimethylamino)phenyl)phenyl-, more commonly known by its trivial name, Michler's ketone, is a cornerstone reagent in the landscape of organic synthesis. This electron-rich benzophenone derivative, with the chemical formula C₁₇H₂₀N₂O, presents as a colorless to white or greenish crystalline powder.[1][2] Its true value, however, lies not in its appearance, but in its remarkable reactivity and photophysical properties. Named after the German chemist Wilhelm Michler, this compound has carved a significant niche as a pivotal intermediate in the production of a vast array of triarylmethane dyes and pigments, and as a highly effective photosensitizer for various photochemical transformations.[1][3]

The unique electronic structure of Michler's ketone, characterized by the presence of two electron-donating dimethylamino groups at the para positions of the phenyl rings, imparts a high degree of nucleophilicity to the aromatic system and significantly influences the reactivity of the central carbonyl group. This electronic configuration is also responsible for its intense absorption in the near-UV region of the electromagnetic spectrum, a property that is harnessed in its role as a photosensitizer.[1][3]

This comprehensive guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing in-depth application notes and validated protocols for the utilization of Michler's ketone in key organic syntheses. The subsequent sections will delve into the mechanistic underpinnings of its reactivity, offer step-by-step experimental procedures, and highlight the critical safety considerations necessary for its handling.

Table 1: Physicochemical Properties of Michler's Ketone [1][2]

PropertyValue
IUPAC Name Bis[4-(dimethylamino)phenyl]methanone
CAS Number 90-94-8
Molecular Formula C₁₇H₂₀N₂O
Molar Mass 268.36 g/mol
Appearance Colorless to white or greenish crystalline solid
Melting Point 172-175 °C
Solubility Insoluble in water; soluble in ethanol, ether, benzene, and chloroform.
UV Absorption Max (λmax) 366 nm

Safety and Handling: A Prerequisite for Successful Synthesis

Before commencing any experimental work with Michler's ketone, a thorough understanding of its hazard profile and the implementation of stringent safety protocols are imperative. Michler's ketone is a suspected carcinogen and is classified as a health hazard.[4][5]

GHS Hazard Statements: [4]

  • H318: Causes serious eye damage.

  • H341: Suspected of causing genetic defects.

  • H350: May cause cancer.

Mandatory Safety Precautions: [4][6]

  • Engineering Controls: All manipulations involving Michler's ketone must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. A face shield is recommended when handling larger quantities.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is required.

  • Handling: Avoid creating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential carcinogenicity, it may be classified as a hazardous waste.

First Aid Measures: [4]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Application in Dye Synthesis: The Genesis of Color

The most prominent application of Michler's ketone is its role as a precursor in the synthesis of a wide range of triarylmethane dyes, which are valued for their intense and vibrant colors.

Protocol 1: Synthesis of Auramine O

Auramine O, a fluorescent yellow dye, is synthesized through the condensation of Michler's ketone with ammonia sources in the presence of a Lewis acid catalyst. The following protocol is a representative procedure for its laboratory-scale synthesis.

Reaction Scheme:

Auramine O Synthesis MichlersKetone Michler's Ketone Reagents + 2 NH₄Cl + ZnCl₂ MichlersKetone->Reagents Heat Δ (150-160 °C) Reagents->Heat AuramineO Auramine O Heat->AuramineO

Figure 1: Synthesis of Auramine O from Michler's Ketone.

Materials:

  • Michler's ketone

  • Ammonium chloride (NH₄Cl)

  • Anhydrous zinc chloride (ZnCl₂)

  • Sand

  • Round-bottom flask (50 mL)

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Glass stirring rod

Procedure:

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, thoroughly mix 5.0 g of Michler's ketone, 2.5 g of ammonium chloride, and 2.5 g of anhydrous zinc chloride using a glass stirring rod. The intimate mixing of the solids is crucial for the reaction to proceed efficiently.

  • Reaction Setup: Place the flask in a heating mantle and embed it in a sand bath to ensure uniform heating. Attach a reflux condenser to the flask.

  • Heating: Heat the reaction mixture to 150-160 °C.[1][4] The mixture will melt and darken in color. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. The solidified reaction mass is then treated with 50 mL of hot water and 2 mL of concentrated hydrochloric acid.

  • Purification: The crude Auramine O can be purified by recrystallization from hot water or a mixture of ethanol and water to yield bright yellow crystals. A more rigorous purification can be achieved by following specialized procedures involving solvent extraction as detailed in the patent literature.[1][4]

Causality and Insights: The zinc chloride in this reaction acts as a Lewis acid, activating the carbonyl group of Michler's ketone towards nucleophilic attack by ammonia, which is generated in situ from the decomposition of ammonium chloride. The high temperature is necessary to drive the condensation and subsequent dehydration steps.

Protocol 2: Synthesis of a Methyl Violet Analogue (Crystal Violet)

Crystal Violet, a classic triarylmethane dye, is formed by the condensation of Michler's ketone with an N,N-dimethylaniline. This reaction exemplifies the electrophilic substitution on the electron-rich aniline derivative.

Reaction Scheme:

Crystal Violet Synthesis MichlersKetone Michler's Ketone Dimethylaniline + N,N-Dimethylaniline MichlersKetone->Dimethylaniline Catalyst POCl₃ or ZnCl₂ Dimethylaniline->Catalyst Intermediate Leuco Base Catalyst->Intermediate Oxidation [O] Intermediate->Oxidation CrystalViolet Crystal Violet Oxidation->CrystalViolet

Figure 2: General scheme for the synthesis of Crystal Violet from Michler's Ketone.

Materials:

  • Michler's ketone

  • N,N-dimethylaniline

  • Phosphorus oxychloride (POCl₃) or anhydrous zinc chloride (ZnCl₂)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Lead dioxide (PbO₂) or another suitable oxidizing agent

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of Michler's ketone and 10 mL of N,N-dimethylaniline.

  • Catalyst Addition: While cooling the flask in an ice bath, slowly add 3 mL of phosphorus oxychloride. POCl₃ is a highly reactive and corrosive substance and should be handled with extreme care in a fume hood.

  • Heating: After the addition is complete, heat the mixture on a water bath at 100 °C for 4-5 hours. The mixture will become viscous and intensely colored.

  • Formation of the Color Base: Cool the reaction mixture and add 100 mL of water. Make the solution alkaline by adding a 20% sodium hydroxide solution. This will precipitate the leuco base of the dye.

  • Oxidation: The leuco base is then oxidized to the dye. This can be achieved by suspending the leuco base in a dilute hydrochloric acid solution and adding an oxidizing agent, such as lead dioxide, in small portions until the color development is complete.

  • Isolation: The dye is then isolated by salting out with sodium chloride, followed by filtration and drying.

Mechanistic Rationale: The Lewis acid (POCl₃ or ZnCl₂) activates the carbonyl group of Michler's ketone, which then undergoes an electrophilic attack on the electron-rich para position of N,N-dimethylaniline. A second condensation reaction with another molecule of N,N-dimethylaniline leads to the formation of the leuco base. The final step is the oxidation of the leuco base to the intensely colored triarylmethane dye.

Application in Grignard Reactions: Building Molecular Complexity

The carbonyl group of Michler's ketone can readily undergo nucleophilic addition by Grignard reagents to form tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds and accessing complex molecular architectures.

Protocol 3: Synthesis of a Triphenylmethanol Analogue

This protocol details the reaction of Michler's ketone with phenylmagnesium bromide to yield bis(4-(dimethylamino)phenyl)(phenyl)methanol.

Reaction Workflow:

Grignard Reaction Workflow start Start prep_glassware Prepare Anhydrous Glassware start->prep_glassware prep_grignard Prepare Phenylmagnesium Bromide prep_glassware->prep_grignard add_ketone Slowly Add Michler's Ketone Solution prep_grignard->add_ketone quench Quench with Aqueous Acid add_ketone->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify end End purify->end

Figure 3: Workflow for the Grignard reaction with Michler's Ketone.

Materials:

  • Michler's ketone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Formation: In the three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place 1.2 g of magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 5.0 mL of bromobenzene in 20 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Michler's Ketone: Prepare a solution of 5.0 g of Michler's ketone in 50 mL of anhydrous THF. Slowly add this solution to the freshly prepared Grignard reagent via the dropping funnel. A color change and the formation of a precipitate are typically observed.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights: The success of a Grignard reaction is highly dependent on maintaining anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water. The use of an initiator like iodine helps to activate the surface of the magnesium. The slow addition of the ketone solution is important to control the exothermicity of the reaction.

Application as a Photosensitizer: Harnessing the Power of Light

Michler's ketone is an excellent triplet photosensitizer. Upon absorption of UV light (λmax ≈ 366 nm), it undergoes efficient intersystem crossing to its triplet excited state. This triplet state can then transfer its energy to another molecule, initiating a photochemical reaction.[1]

Protocol 4: Photosensitized Dimerization of Isoprene

This protocol outlines a representative procedure for the photosensitized [2+2] and [4+2] cycloaddition of isoprene using Michler's ketone.

Experimental Setup:

Photochemical Reactor Setup light_source UV Lamp (365 nm) quartz_tube Quartz Reaction Tube light_source->quartz_tube reaction_mixture Isoprene + Michler's Ketone in Solvent stirring Magnetic Stirrer cooling Cooling Fan/Water Bath

Figure 4: A typical setup for a photosensitized reaction.

Materials:

  • Michler's ketone

  • Isoprene (freshly distilled)

  • Anhydrous solvent (e.g., benzene or cyclohexane)

  • Quartz reaction tube

  • UV photoreactor equipped with 365 nm lamps

  • Magnetic stirrer

Procedure:

  • Solution Preparation: In a quartz reaction tube, prepare a solution of isoprene (e.g., 1 M) and a catalytic amount of Michler's ketone (e.g., 0.05 M) in the chosen anhydrous solvent.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of the photosensitizer.

  • Irradiation: Place the sealed quartz tube in a photoreactor and irradiate with 365 nm UV light while stirring the solution.[6][7] The reaction should be cooled to maintain a constant temperature.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the isoprene signals and the appearance of new signals corresponding to the dimeric products.

  • Work-up and Analysis: Once the desired conversion is achieved, the solvent and any remaining isoprene are removed under reduced pressure. The product mixture, consisting of various cycloadducts, can be analyzed and separated by fractional distillation or column chromatography.

Mechanistic Considerations: Upon irradiation, Michler's ketone is excited to its singlet state, followed by efficient intersystem crossing to the triplet state. The triplet sensitizer then transfers its energy to an isoprene molecule, promoting it to its triplet state. The triplet isoprene can then react with a ground-state isoprene molecule to form a diradical intermediate, which can subsequently cyclize to form the [2+2] and [4+2] cycloadducts.

Conclusion

Michler's ketone is a compound of significant synthetic utility, offering access to a diverse range of valuable molecules, from vibrant dyes to complex alicyclic structures. Its applications in dye synthesis, Grignard reactions, and photosensitization underscore its versatility. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely harness the synthetic potential of this remarkable ketone. As with any chemical process, a thorough understanding of the underlying principles and a commitment to safety are paramount for achieving successful and reproducible results.

References

  • Wikipedia. Michler's ketone. [Link]

  • Fisher Scientific.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Michler's Ketone.
  • Zhang, J., et al. (2022). Photochemical dimerization of isoprene to sustainable aviation fuel precursors. Green Chemistry, 24(23), 9233-9241.
  • HepatoChem, Inc. Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. [Link]

  • Macsen Labs. Michler's Ketone | 90-94-8 | Leading Manufacturer & Supplier. [Link]

  • Google Patents. CN103146219A - Process for preparing high-purity auramine O.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Auramine and Auramine Production. In Some aromatic amines, organic dyes, and related exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: International Agency for Research on Cancer. [Link]

  • Google Patents. US3132178A - Process for preparing auramine using urea.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Google Patents.

Sources

Application Notes and Protocols: Substituted Benzophenones as Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzophenones in Photopolymerization

Photopolymerization, the process of converting liquid monomers and oligomers into solid polymers using light, is a cornerstone of modern manufacturing. This technology offers unparalleled speed, energy efficiency, and spatial control, making it indispensable in fields ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.[1][2] At the heart of this process is the photoinitiator, a molecule that absorbs photons and generates reactive species to initiate polymerization.[2][3]

Benzophenone (BP) and its derivatives are arguably the most ubiquitous and cost-effective class of Type II photoinitiators .[4] Unlike Type I initiators which undergo direct fragmentation upon irradiation, Type II initiators, such as benzophenones, require a co-initiator or synergist—typically a tertiary amine or other hydrogen donor—to generate initiating radicals.[4][5][6] This two-component system provides a versatile platform for tuning reaction kinetics and polymer properties.

This guide provides an in-depth exploration of substituted benzophenones, detailing their mechanism of action, structure-activity relationships, and practical application protocols for researchers, scientists, and professionals in drug development and material science.

Mechanism of Action: The Type II Hydrogen Abstraction Pathway

The efficacy of benzophenone-based photoinitiators hinges on a well-defined photochemical process known as hydrogen abstraction.[4][7] Understanding this mechanism is critical for optimizing formulations and troubleshooting curing issues.

  • Photoexcitation: Upon absorption of UV radiation (typically in the 250-400 nm range), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[7]

  • Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). This triplet state is the key reactive intermediate in the process.[7]

  • Hydrogen Abstraction: The triplet benzophenone, possessing a diradical character, abstracts a labile hydrogen atom from a co-initiator, most commonly a tertiary amine.[4][6][7]

  • Radical Generation: This abstraction event produces two radicals: a benzophenone ketyl radical and an amine-derived alkyl radical.[7] While the ketyl radical is relatively stable and less reactive, the α-aminoalkyl radical is highly reactive and serves as the primary initiator for the polymerization of monomers like acrylates.[4]

This entire process is efficient, with the generated radicals rapidly adding to monomer double bonds, thereby propagating the polymer chain.

G BP_S0 Benzophenone (BP) (Ground State, S₀) BP_S1 Excited Singlet State (S₁) BP_S0->BP_S1 Photon UV Photon (hν) Photon->BP_S0 Absorption BP_T1 Excited Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Ketyl_Radical Benzophenone Ketyl Radical (Less Reactive) BP_T1->Ketyl_Radical Hydrogen Abstraction Amino_Radical α-Aminoalkyl Radical (Highly Reactive) BP_T1->Amino_Radical Co_Initiator Co-Initiator (R₃N) (e.g., Tertiary Amine) Co_Initiator->Ketyl_Radical Co_Initiator->Amino_Radical Polymer Growing Polymer Chain (P-M•) Amino_Radical->Polymer Initiation Monomer Monomer (M) Monomer->Polymer

Figure 1. Mechanism of Type II photoinitiation by benzophenone.

Structure-Activity Relationships: The Impact of Substitution

Modifying the benzophenone core with various substituents is a powerful strategy to tailor its photochemical properties, such as absorption wavelength, molar extinction coefficient, and initiation efficiency.[5][8]

  • Electron-Donating Groups (EDGs): Attaching EDGs like alkoxy (-OR) or dialkylamino (-NR₂) groups can cause a bathochromic (red) shift in the absorption spectrum.[5][9] This is highly desirable for use with longer-wavelength light sources like LEDs (e.g., 395 nm or 405 nm), which are safer and more energy-efficient than traditional mercury lamps.[5][8] These substitutions often increase the molar extinction coefficient, allowing for more efficient light absorption.[5][8]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as trifluoromethyl (-CF₃) or cyano (-CN) groups can enhance the hydrogen abstraction ability of the triplet state, potentially increasing the overall polymerization rate.[9][10]

  • Polymerizable Groups: Incorporating polymerizable moieties (e.g., acrylate, methacrylate) onto the benzophenone structure creates a "copolymerizable photoinitiator".[11] This design significantly reduces the migration of unreacted initiator from the final cured product, a critical requirement for applications in food packaging, medical devices, and dental materials.[11][12]

Substituted Benzophenone Typical λmax (nm) Key Features & Applications
Benzophenone (Unsubstituted)~254, 340General purpose, cost-effective standard.
4,4'-Bis(diethylamino)benzophenone (EMK)~360High reactivity, red-shifted for longer wavelength cure.[5]
2-Hydroxy-4-methoxybenzophenone~288, 325Often used as a UV absorber, but has photoinitiating capability.[13]
4-Phenylbenzophenone~300High thermal stability.
Acrylated BenzophenonesVariesLow migration, for sensitive applications.[11]

Experimental Protocols

The following protocols provide a framework for the evaluation and application of substituted benzophenone photoinitiator systems.

Protocol 1: Spectroscopic Characterization (UV-Vis)

Objective: To determine the absorption characteristics of the photoinitiator to ensure a match with the emission spectrum of the light source.[14][15]

Methodology:

  • Solution Preparation: Prepare a dilute stock solution of the substituted benzophenone in a suitable, UV-transparent solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.01-0.1 wt%.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a reference blank.

  • Data Acquisition: Scan the sample over a wavelength range relevant to photopolymerization light sources (e.g., 200-450 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) at key wavelengths (e.g., 365 nm, 395 nm, 405 nm) using the Beer-Lambert law. This data is crucial for selecting an appropriate light source.[15]

Protocol 2: Real-Time Photopolymerization Monitoring (RT-FTIR)

Objective: To kinetically evaluate the photoinitiation efficiency by monitoring the consumption of monomer functional groups (e.g., acrylate C=C bonds) in real-time.

Methodology:

  • Formulation Preparation: Prepare a formulation containing the monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTMA), the substituted benzophenone (e.g., 0.5-2.0 wt%), and a co-initiator like Triethylamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDAB) (e.g., 1.0-3.0 wt%).

  • Sample Preparation: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or BaF₂) to create a thin film (approx. 25 µm).

  • RT-FTIR Setup: Position the sample in the IR beam path of an FTIR spectrometer equipped for real-time acquisition. An external UV/LED light source should be positioned to irradiate the sample during the scan.

  • Data Acquisition: Record an initial IR spectrum before irradiation (t=0). Begin UV irradiation and simultaneously collect IR spectra at regular intervals (e.g., every 1-2 seconds).

  • Analysis: Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹). Plot the conversion percentage versus time to determine the polymerization rate and final conversion.[3]

G Start Start Prep_Formulation Prepare Formulation (Monomer + PI + Co-Initiator) Start->Prep_Formulation Prep_Sample Create Thin Film Sample (between Salt Plates) Prep_Formulation->Prep_Sample Place_in_FTIR Position Sample in RT-FTIR Prep_Sample->Place_in_FTIR Initial_Scan Acquire Initial Spectrum (t=0) Place_in_FTIR->Initial_Scan Irradiate Start UV/LED Irradiation & Real-Time Scanning Initial_Scan->Irradiate Monitor_Peak Monitor Decrease in Acrylate Peak Area Irradiate->Monitor_Peak Calculate Calculate Conversion vs. Time Monitor_Peak->Calculate End End Calculate->End

Figure 2. Experimental workflow for RT-FTIR monitoring.
Protocol 3: Curing Performance and Physical Property Testing

Objective: To assess the practical curing performance and the properties of the final polymer.

Methodology:

  • Cure Depth/Speed:

    • Apply a defined thickness of the formulated resin to a substrate.

    • Expose the resin to the selected UV/LED light source at a fixed intensity and distance.

    • Measure the time required to achieve a tack-free surface (surface cure).[16]

    • For depth of cure, cure a thicker sample in a cylindrical mold and, after a set exposure time, remove the uncured liquid resin and measure the height of the solid polymer plug.[16]

  • Hardness Testing: After full curing, measure the surface hardness of the polymer using a durometer (Shore D) or pencil hardness test (ASTM D3363).

  • Solvent Resistance/Extractables:

    • Weigh a fully cured polymer sample.

    • Immerse the sample in a relevant solvent (e.g., acetone, isopropanol) for a specified time (e.g., 24 hours).

    • Remove the sample, dry it thoroughly, and re-weigh it. The percentage of weight loss corresponds to the extractable content. This is particularly important for evaluating low-migration, copolymerizable photoinitiators.[12]

Troubleshooting and Key Considerations

  • Oxygen Inhibition: Free radical polymerization is notoriously sensitive to atmospheric oxygen, which can quench the triplet state of the photoinitiator and scavenge initiating radicals, leading to a tacky or uncured surface.[7] To mitigate this, work in an inert (N₂) atmosphere, increase initiator concentration, or use co-initiators (like tertiary amines) that also act as oxygen scavengers.

  • Light Source Matching: Ensure the emission spectrum of your lamp or LED has significant overlap with the absorption spectrum of your substituted benzophenone.[15] Using a mismatched light source will result in poor light absorption and inefficient curing.

  • Concentration Effects: Photoinitiator and co-initiator concentrations must be optimized. Too little will result in slow or incomplete curing. Too much can lead to "surface-only" curing, where the top layer cures rapidly and blocks light from penetrating deeper into the sample, a phenomenon known as the "inner filter effect".

  • Migration and Safety: For applications with human contact or stringent regulatory requirements, always prioritize copolymerizable or high molecular weight benzophenone derivatives to minimize the risk of leachable residues.[8][11][12]

References

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers. Available at: [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. Available at: [Link]

  • Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification. (2011). ACS Publications. Available at: [Link]

  • Copolymerizable benzophenone photoinitiators. (1999). Google Patents.
  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2018). ResearchGate. Available at: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2015). National Institutes of Health (NIH). Available at: [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Available at: [Link]

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. (2019). ResearchGate. Available at: [Link]

  • Photoinitiators with low migration capability based on benzophenone. (2020). ResearchGate. Available at: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2015). ACS Publications. Available at: [Link]

  • Synthesis and application of novel benzophenone photoinitiators. (2023). ResearchGate. Available at: [Link]

  • Guidelines for Selecting Photoinitiators in UV Coating Formulations. (n.d.). Changhong Chemical. Available at: [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Publications. Available at: [Link]

  • Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. (2020). UV+EB Technology. Available at: [Link]

Sources

Application Note: 4-(Dimethylamino)benzophenone as an Environmentally Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers on the application of 4-(Dimethylamino)benzophenone (DMABP) as a versatile, environmentally sensitive fluorescent probe. We delve into the core photophysical principles underpinning its functionality, focusing on the Twisted Intramolecular Charge Transfer (TICT) mechanism. This guide offers detailed, step-by-step protocols for utilizing DMABP to characterize solvent polarity, a foundational technique for applications in polymer science, viscosity sensing, and probing microenvironments in biological systems.[1] Included are validated experimental procedures, data interpretation guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Principle of Operation: The Twisted Intramolecular Charge Transfer (TICT) Mechanism

4-(Dimethylamino)benzophenone belongs to a class of "push-pull" fluorophores, where an electron-donating group (the dimethylamino group) is conjugated to an electron-accepting group (the benzoyl group).[2] Its utility as a sensor stems from a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[1][3]

Upon photoexcitation, the molecule initially reaches a planar, Locally Excited (LE) state. In this state, the molecule can relax back to the ground state, emitting fluorescence at a shorter wavelength. However, in polar solvent environments, a more complex process occurs:

  • Excitation to LE State: The molecule absorbs a photon, promoting an electron to a higher energy orbital, forming the LE state. This state retains a geometry similar to the ground state.

  • Solvent Relaxation & Twisting: Polar solvent molecules reorient around the excited-state dipole of the LE state. This stabilization provides the energy landscape for the dimethylamino group to twist out of the plane of the phenyl ring.[1][3]

  • Formation of the TICT State: As the dimethylamino group twists towards a perpendicular orientation, a full charge separation occurs, forming a highly polar, non-emissive (or weakly emissive) TICT state.[3][4] The energy of this state is significantly lowered by the stabilizing effect of polar solvent molecules.

  • Dual Fluorescence & Environmental Sensing: The fluorescence emission of DMABP is a composite of emission from both the LE and TICT states.

    • In nonpolar solvents , the TICT state is energetically unfavorable. The molecule remains in the LE state and emits higher-energy (blue-shifted) fluorescence.[1]

    • In polar solvents , the TICT state is stabilized, leading to a significant population of this state. This results in a pronounced, lower-energy (red-shifted) emission band.[1][5]

    • In viscous environments , the physical restriction of the solvent hinders the twisting motion required to form the TICT state. This leads to increased emission from the LE state, causing an increase in fluorescence quantum yield. This property makes DMABP a useful molecular rotor for viscosity sensing.[6]

The equilibrium between the LE and TICT states is highly sensitive to the local microenvironment, making DMABP an excellent probe for polarity and viscosity.[1][6]

TICT_Mechanism cluster_0 Ground State (S0) GS DMABP (Planar) LE Locally Excited (LE) Planar, Emissive GS->LE Absorption (hν) LE->GS Fluorescence (LE) (Blue-shifted) TICT TICT State Twisted, Weakly Emissive LE->TICT TICT->GS Fluorescence (TICT) (Red-shifted) TICT->GS Non-radiative decay

Caption: The TICT state model for 4-(Dimethylamino)benzophenone (DMABP).

Spectroscopic Characteristics

The hallmark of DMABP as a probe is its solvatochromism—the change in its absorption and emission spectra as a function of solvent polarity.[7][8] As solvent polarity increases, the emission maximum undergoes a significant bathochromic (red) shift.

Table 1: Representative Spectroscopic Properties of DMABP in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.375~310~355~4400
Toluene2.381.496~312~370~5400
Chloroform4.811.446~314~420~8500
Acetone20.71.359~315~470~11100
Acetonitrile37.51.344~315~475~11300
DMSO46.71.479~316~490~11800

Note: These values are representative and can vary slightly based on the specific purity of solvents and instrumentation. The key takeaway is the trend of the red-shifted emission with increasing solvent polarity.

Application Protocol: Characterizing Solvent Polarity using DMABP

This protocol provides a step-by-step method for quantifying the relationship between the fluorescence emission of DMABP and solvent polarity. This is often visualized using a Lippert-Mataga plot , which correlates the Stokes shift with a solvent polarity function.[9][10][11]

Materials and Reagents
  • 4-(Dimethylamino)benzophenone (DMABP), >98% purity (e.g., Sigma-Aldrich Cat# 530-44-9)

  • Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Acetonitrile, DMSO)

  • Class A volumetric flasks (10 mL, 50 mL)

  • Micropipettes

  • Quartz fluorescence cuvettes (1 cm path length)

Instrument Setup
  • Fluorometer/Spectrofluorometer: Capable of measuring excitation and emission spectra.

  • Excitation Wavelength (λ_ex): Set to the absorption maximum of DMABP in a nonpolar solvent, typically around 310-315 nm.

  • Emission Scan Range: 330 nm to 600 nm.

  • Slit Widths (Excitation & Emission): Set to 5 nm as a starting point. Narrower slits provide better resolution but lower signal; adjust as needed.

Experimental Workflow

Caption: Experimental workflow for solvatochromic analysis of DMABP.

Step-by-Step Procedure
  • Prepare Stock Solution (1 mM):

    • Accurately weigh 2.25 mg of DMABP (MW = 225.29 g/mol ).[12]

    • Dissolve in a 10 mL Class A volumetric flask using a minimally polar solvent where it is readily soluble, such as Toluene.

    • Rationale: A stock solution in a non-polar solvent prevents premature aggregation or complex interactions. Toluene is a good choice for initial dissolution.

  • Prepare Working Solutions (10 µM):

    • For each solvent to be tested, pipette 500 µL of the 1 mM stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the respective spectroscopic grade solvent.

    • Rationale: A concentration of ~10 µM is typically sufficient to obtain a good signal while minimizing inner-filter effects where the sample absorbs too much of the excitation or emission light.

  • Spectroscopic Measurements:

    • For each working solution, first use the pure solvent as a blank to zero the instrument.

    • Fill a quartz cuvette with the working solution.

    • Record the absorption spectrum to confirm the absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum using an excitation wavelength determined from the absorption spectrum (e.g., 315 nm).

    • Self-Validation: Ensure the absorbance of the working solution at the excitation wavelength is below 0.1 to maintain a linear relationship between concentration and fluorescence intensity.[13]

Data Analysis and Interpretation
  • Calculate Stokes Shift (Δν):

    • For each solvent, determine the wavelength of maximum absorption (λ_abs) and emission (λ_em) in nanometers.

    • Convert these values to wavenumbers (cm⁻¹) using the formula: ν = 10⁷ / λ.

    • Calculate the Stokes shift: Δν (cm⁻¹) = ν_abs - ν_em .

  • Calculate the Solvent Polarity Function (Δf):

    • The Lippert-Mataga equation relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent.[9][11]

    • Calculate the orientation polarizability, Δf, for each solvent using the formula: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

  • Construct the Lippert-Mataga Plot:

    • Plot the calculated Stokes shift (Δν, on the y-axis) against the solvent polarity function (Δf, on the x-axis).[14]

    • Interpretation: A linear correlation between Δν and Δf indicates that the solvatochromic shift is primarily due to the change in the dipole moment of the probe upon excitation, which validates the TICT mechanism.[9][13] The slope of this plot is proportional to the square of the difference in dipole moments between the excited and ground states (Δμ)², providing a quantitative measure of the probe's sensitivity to solvent polarity.

Considerations and Troubleshooting

  • Purity of Solvents: Use only spectroscopic grade solvents to avoid fluorescent impurities that can interfere with measurements.

  • Photobleaching: DMABP is relatively photostable, but prolonged exposure to high-intensity light should be avoided. Acquire spectra promptly after placing the sample in the fluorometer.

  • Oxygen Quenching: Dissolved oxygen can quench fluorescence. For highly sensitive or quantitative measurements (e.g., quantum yield determination), de-gassing solvents by sparging with nitrogen or argon may be necessary.

  • Non-Linear Lippert-Mataga Plot: Deviations from linearity can occur if specific solute-solvent interactions, such as hydrogen bonding, are present, or if the probe undergoes conformational changes not accounted for by the simple dielectric model.[5]

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899-4032. (A comprehensive review of the TICT mechanism).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Mishra, A., Sahu, S., Tripathi, S., & Krishnamoorthy, G. (2014). Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N- dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing C=C double bond. Photochemical & Photobiological Sciences, 13(5), 789-798. Available from: [Link]

  • Rettig, W. (1986). Charge separation in excited states of flexible molecules—the TICT compounds. Angewandte Chemie International Edition in English, 25(11), 971-988.
  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications (2nd ed.). Wiley-VCH.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. (The definitive guide to solvent effects and polarity scales).
  • Catalán, J. (2009). Toward a generalized treatment of the solvent effect on the position of the electronic spectra of solutes. The Journal of Physical Chemistry B, 113(18), 5951-5960.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10737, 4-(Dimethylamino)benzophenone. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Source for physical constants of solvents).

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(Dimethylamino)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methanone, [4-(dimethylamino)phenyl]phenyl-, commonly known as 4-(dimethylamino)benzophenone (CAS No. 530-44-9). This compound is a critical component in various industrial applications, including its use as a photoinitiator in UV-curable coatings, inks, and adhesives, and as a UV absorber in cosmetic formulations.[1] The method detailed herein utilizes reversed-phase chromatography with UV detection, providing a reliable, accurate, and precise system for quality control and research applications. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.[2]

Introduction and Scientific Rationale

4-(Dimethylamino)benzophenone is an aromatic ketone whose efficacy in industrial processes is directly linked to its purity and concentration. Consequently, a reliable analytical method is paramount for ensuring product quality and performance. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity for the analysis of organic compounds.[3]

The Principle of Separation: Reversed-Phase Chromatography

The selection of a reversed-phase (RP) chromatographic mode is based on the physicochemical properties of 4-(dimethylamino)benzophenone. As a moderately non-polar molecule due to its aromatic rings and ketone functional group, it exhibits strong hydrophobic interactions.[4][5] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile).[6]

The separation mechanism is governed by the partitioning of the analyte between the stationary and mobile phases. 4-(Dimethylamino)benzophenone will be retained on the non-polar C18 column, and its elution is controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase.[7] Increasing the acetonitrile content reduces the mobile phase polarity, which decreases the analyte's retention time.[6] This approach provides excellent selectivity and peak shape for aromatic ketones.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 4-(Dimethylamino)benzophenone, ≥98% purity

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized (DI) Water, filtered through a 0.45 µm membrane

  • Acid: Formic Acid (ACS Grade)

  • Sample Diluent: Acetonitrile/DI Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 310 nm (based on UV absorption characteristics)
Run Time Approximately 10 minutes

Rationale for Wavelength Selection: While related compounds show absorbance maxima at higher wavelengths, the UV spectrum for 4-(dimethylamino)benzophenone indicates significant absorbance around 310 nm, providing a balance of sensitivity and selectivity for this specific analyte.

Step-by-Step Protocol

2.3.1. Mobile Phase Preparation

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of DI water into a 1 L solvent reservoir.

  • Add 1.0 mL of formic acid to the mixture.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

2.3.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(dimethylamino)benzophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, and 100 µg/mL.

2.3.3. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain 4-(dimethylamino)benzophenone.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The overall workflow from sample receipt to final report is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt StdPrep Standard & Sample Preparation Sample->StdPrep Sequence Run Sequence (Standards & Samples) StdPrep->Sequence MobilePhase Mobile Phase Preparation SystemSetup HPLC System Equilibration MobilePhase->SystemSetup SystemSetup->Sequence Integration Peak Integration & Identification Sequence->Integration Calibration Calibration Curve Generation (R² > 0.999) Integration->Calibration Quant Quantification of Unknown Sample Calibration->Quant Report Final Report Generation Quant->Report

Caption: General workflow for the HPLC analysis of 4-(dimethylamino)benzophenone.

Method Validation: A Self-Validating System

To ensure the method is suitable for its intended purpose, a full validation was conducted based on the ICH Q2(R2) guidelines.[2] A validated method provides inherent trustworthiness in the generated results.[8][9]

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank diluent, a placebo (if applicable), and a spiked sample to ensure no interfering peaks.Analyte peak is pure and free from co-elution.
Linearity & Range Analyze five calibration standards (5-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation Coefficient (R²) ≥ 0.999
Accuracy Analyze samples spiked at three levels (80%, 100%, 120% of target concentration) in triplicate.Mean % Recovery between 98.0% and 102.0%
Precision (Repeatability) Analyze six replicate preparations of a standard at 100% concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or instrument.RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determined as the lowest concentration on the calibration curve meeting accuracy and precision criteria.RSD ≤ 10% and Accuracy within ±20%
Robustness Systematically vary parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%).System suitability parameters remain within limits.
Method Validation Logic

The relationship between these validation parameters ensures a comprehensive assessment of the method's performance.

Validation_Logic Method Validated HPLC Method Linearity Linearity (R² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (RSD ≤ 2.0%) Method->Precision Specificity Specificity (No Interference) Method->Specificity Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Range->LOQ

Caption: Interdependence of core method validation parameters per ICH guidelines.

Expected Results & Conclusion

Following this protocol, a sharp, well-defined chromatographic peak for 4-(dimethylamino)benzophenone should be observed with a retention time of approximately 6-8 minutes. The validation experiments are expected to meet all acceptance criteria outlined in Table 2, confirming the method is linear, accurate, precise, and specific for the intended analysis.

This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of 4-(dimethylamino)benzophenone. The detailed step-by-step instructions and integrated method validation framework establish a trustworthy system for researchers, scientists, and drug development professionals engaged in quality control and formulation analysis.

References

  • SIELC Technologies. (n.d.). Separation of Benzophenone, 4-amino-4'-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzophenone, 4-amino-4'-(dimethylamino)-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]

  • Analytice. (n.d.). 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis. Retrieved from [Link]

  • Pharma Guideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. PubChem Compound Summary for CID 7031. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • SpectraBase. (n.d.). 4-Dimethylaminobenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzophenone. PubChem Compound Summary for CID 10737. Retrieved from [Link]

  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • NIST. (n.d.). Methanone, bis[4-(dimethylamino)phenyl]-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Gáspár, A., et al. (2014). Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases. Indian Journal of Pharmaceutical Sciences, 76(1), 31-7.
  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Phenomenex. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]

  • American Chemical Society. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]

  • Chang, C. Y., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(21), 3505.
  • PeerJ. (2020, July 6). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Retrieved from [Link]

  • Chen, X., et al. (2019). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine.

Sources

Experimental setup for Friedel-Crafts acylation of anisole with 4-(dimethylamino)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Friedel-Crafts Acylation of Anisole with 4-(Dimethylamino)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Lead Application Scientist's Foreword

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains an indispensable tool for the synthesis of aryl ketones.[1] These motifs are pivotal intermediates and active components in a multitude of high-value molecules, including pharmaceuticals and fine chemicals.[2] This document provides a comprehensive guide to the synthesis of 4-methoxy-4'-(dimethylamino)benzophenone via the aluminum chloride-mediated acylation of anisole with 4-(dimethylamino)benzoyl chloride. Beyond a mere recitation of steps, this protocol is grounded in an understanding of the underlying mechanistic principles and field-proven insights to ensure safety, reproducibility, and high-yield success. We will delve into the causality behind each procedural choice, from the critical need for anhydrous conditions to the rationale for the specific work-up sequence, empowering the researcher to not only execute the reaction but to troubleshoot it with authority.

Scientific Principles and Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion, which acts as the electrophile.[3] The electron-rich aromatic ring of anisole then attacks this electrophile, leading to the formation of a new carbon-carbon bond.

The key mechanistic steps are as follows:

  • Generation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-(dimethylamino)benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The nucleophilic π-system of the anisole ring attacks the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) of anisole is a powerful activating group that directs the substitution to the ortho and para positions.[4][5] Due to steric hindrance, the para product, 4-methoxy-4'-(dimethylamino)benzophenone, is predominantly formed. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the ketone product.[7]

  • Product-Catalyst Complexation: The carbonyl oxygen of the resulting aryl ketone is a Lewis base and forms a stable complex with the AlCl₃.[2][7] This interaction necessitates the use of at least a stoichiometric amount of the Lewis acid, as the catalyst is not regenerated. The complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[8]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylCl 4-(Dimethylamino)benzoyl Chloride Complex1 Initial Complex AcylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium Acylium Ion Complex1->Acylium AlCl4 AlCl₄⁻ Complex1->AlCl4 Anisole Anisole HCl HCl AlCl4->HCl AlCl3_2 AlCl₃ AlCl4->AlCl3_2 Sigma Sigma Complex (Arenium Ion) Anisole->Sigma + Acylium Ion ProductComplex Product-AlCl₃ Complex Sigma->ProductComplex + AlCl₄⁻ FinalProduct 4-Methoxy-4'-(dimethylamino)benzophenone ProductComplex->FinalProduct + H₂O (Work-up) H2O Aqueous Work-up H2O->FinalProduct Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere suspend_alcl3 1. Suspend AlCl₃ (1.1 eq) in anhydrous DCM (~20 mL). Cool to 0°C (ice bath). start->suspend_alcl3 add_acyl_cl 2. Add 4-(dimethylamino)benzoyl chloride (1.0 eq in ~15 mL DCM) dropwise. suspend_alcl3->add_acyl_cl add_anisole 3. Add Anisole (1.0 eq in ~15 mL DCM) dropwise at 0°C. add_acyl_cl->add_anisole react 4. Remove ice bath. Stir at room temperature for 1-2 hours. Monitor by TLC. add_anisole->react quench 5. Quench Reaction: Slowly pour mixture into ice/conc. HCl. react->quench extract 6. Separate organic layer. Extract aqueous layer with DCM. quench->extract wash 7. Combine organic layers. Wash with: a) H₂O b) Sat. NaHCO₃ c) Brine extract->wash dry 8. Dry organic layer over anhydrous MgSO₄. wash->dry evaporate 9. Filter and evaporate solvent using a rotary evaporator. dry->evaporate purify 10. Purify crude product via recrystallization or chromatography. evaporate->purify end End: Characterize Pure Product (NMR, IR, MP) purify->end

Caption: Step-by-step workflow for the Friedel-Crafts acylation experiment.

Part 1: Reaction Setup and Execution
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove any trace of water. [6]Assemble the 100 mL three-neck flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or nitrogen inlet, and a dropping funnel. Purge the entire system with an inert gas like nitrogen or argon.

  • Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (1.47 g, 11 mmol). Add ~20 mL of anhydrous dichloromethane via syringe. Begin stirring to create a suspension and cool the flask to 0°C using an ice/water bath. The reaction is exothermic, and this initial cooling is crucial to control the rate. [3][8]3. Acyl Chloride Addition: In a separate dry flask, dissolve 4-(dimethylamino)benzoyl chloride (1.84 g, 10 mmol) in ~15 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirring AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Anisole Addition: Once the acyl chloride addition is complete, dissolve anisole (1.1 mL, 10 mmol) in ~15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C. [3]A color change (often to a deep orange or red) is typically observed as the reaction progresses. [8]5. Reaction Progression: After the anisole addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the anisole starting material is consumed.

Part 2: Work-up and Product Isolation
  • Quenching: In a fume hood, prepare a 400 mL beaker containing ~50 g of crushed ice and ~15 mL of concentrated HCl. CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture from the flask into the beaker with vigorous stirring. [3]The aluminum-ketone complex will decompose. [8]2. Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Rinse the beaker with a small amount of DCM and add it to the funnel. Shake the funnel, venting frequently. Allow the layers to separate; the DCM layer will be on the bottom. [8]Drain the lower organic layer into a clean flask. Extract the remaining aqueous layer twice more with 20 mL portions of DCM. [3]3. Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with:

    • 20 mL of deionized water

    • 2 x 20 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution)

    • 20 mL of brine (to aid in removing water)

  • Drying and Solvent Removal: Dry the washed organic layer over anhydrous magnesium sulfate. [4]Swirl and let it stand for 10-15 minutes. Filter the solution by gravity to remove the drying agent. Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude solid product. [3]

Part 3: Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be employed for higher purity.

  • Characterization: The identity and purity of the final product, 4-methoxy-4'-(dimethylamino)benzophenone, should be confirmed using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and isomeric purity (para substitution). [5] * IR Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch (~1650-1690 cm⁻¹).

    • Melting Point: To assess purity by comparing with the literature value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware (inactive catalyst). [9] 2. Deactivated aromatic ring (not applicable here, but a general issue). 3. Insufficient catalyst.1. Ensure all reagents are anhydrous and glassware is meticulously dried. Use a fresh bottle of AlCl₃. 2. N/A 3. Use at least 1.1 equivalents of AlCl₃. For some substrates, more may be needed. [9]
Formation of Dark, Tarry Mixture 1. Reaction temperature was too high, leading to side reactions or polymerization. [9]1. Maintain careful temperature control, especially during the addition of reagents. Ensure the ice bath is effective.
Multiple Products on TLC 1. Isomeric products (ortho substitution). 2. Polysubstitution (less common in acylation). 1. While the para product is favored, some ortho isomer may form. Purification by chromatography may be required to separate isomers. [9] 2. Use a 1:1 stoichiometry of anisole to acyl chloride.
Difficult Emulsion during Work-up 1. Formation of aluminum hydroxides at the interface.1. Add more acid (HCl) or brine during the work-up to help break the emulsion. Gentle swirling instead of vigorous shaking can sometimes help.

References

  • Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • NileRed. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • RSC Advances. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

  • StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Fisher Scientific. (2024, February 7). Safety Data Sheet: 4-Dimethylaminobenzoyl chloride. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]

  • Organic Chemistry Explained. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Michler's Ketone and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Scaffold

Methanone, bis[4-(dimethylamino)phenyl]-, more commonly known in the scientific community as Michler's ketone, is a diarylketone with a rich history, initially recognized for its critical role as an intermediate in the synthesis of triarylmethane dyes like methyl violet and crystal violet.[1][2] Its chemical structure, featuring a central carbonyl group flanked by two electron-donating dimethylamino-substituted phenyl rings, bestows upon it unique photochemical and reactive properties.[3] While its industrial applications in the dye and pigment industry are well-established, the unique electronic and structural characteristics of Michler's ketone have opened new avenues for its application in the sophisticated realm of medicinal chemistry.[1][4]

This guide provides an in-depth exploration of Michler's ketone and its derivatives as versatile tools for researchers, scientists, and drug development professionals. We will delve into its applications as a photosensitizer for Photodynamic Therapy (PDT), its utility as a foundational building block for synthesizing novel bioactive compounds, and provide detailed, field-proven protocols for its practical application in the laboratory.

Physicochemical Properties of Michler's Ketone

A clear understanding of the compound's fundamental properties is essential for its effective use in experimental design.

PropertyValueReference
IUPAC Name bis[4-(dimethylamino)phenyl]methanone[1][5]
Synonyms 4,4'-Bis(dimethylamino)benzophenone, Michler's Ketone[3][5]
CAS Number 90-94-8[1]
Molecular Formula C₁₇H₂₀N₂O[1][5]
Molar Mass 268.36 g·mol⁻¹[1][5]
Appearance White to greenish crystalline leaflets or blue powder[6][7]
Melting Point 172-176 °C[6]
Boiling Point >360 °C (with decomposition)[6][7]
Solubility Insoluble in water; soluble in alcohol and warm benzene[6][7]
UV Absorption Max (λmax) ~366 nm[1]

Section 1: Core Applications in Medicinal Chemistry

The utility of Michler's ketone in drug discovery and development stems primarily from two key characteristics: its ability to absorb UV light and trigger photochemical reactions, and the reactivity of its carbonyl group, which allows it to serve as a scaffold for creating more complex molecules.

Photosensitizer for Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that employs the interplay of three essential components: a photosensitizer, a specific wavelength of light, and molecular oxygen.[8][9] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death, making it an effective treatment for various cancers and other diseases.[9][10]

Michler's ketone and its derivatives are effective photosensitizers due to their strong absorption in the UVA range (around 366 nm).[1] This property allows for the precise initiation of photochemical reactions. When a molecule of Michler's ketone absorbs a photon, it is promoted from its ground state to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state has sufficient energy to interact with ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic reactions.

To enhance efficacy and biocompatibility, derivatives have been synthesized. For example, the development of hydroxyethyl Michler's ketone was shown to improve fixation to substrates like cotton, suggesting a strategy for creating materials with durable antimicrobial properties for medical textiles.[11]

PDT_Mechanism PS Michler's Ketone (Ground State) PS_S1 Excited Singlet State ¹PS PS->PS_S1 Absorption Light Light (hν) ~366 nm Light->PS_S1 PS_T1 Excited Triplet State ³PS PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS Phosphorescence ROS Singlet Oxygen (¹O₂) PS_T1->ROS Energy Transfer O2 Oxygen (³O₂) O2->ROS CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath Oxidative Stress

Caption: Mechanism of Type II Photodynamic Therapy using Michler's Ketone.

Synthetic Intermediate for Bioactive Compounds

Beyond photochemistry, ketones are exceptionally versatile building blocks in organic synthesis.[12] Michler's ketone serves as a readily available scaffold for the construction of a diverse range of molecules with potential therapeutic value. The central carbonyl group is a key functional handle for reactions such as condensation, reduction, and addition, allowing for the introduction of new functional groups and the extension of the molecular framework.

Derivatives such as hydrazones, formed by the condensation of Michler's ketone with hydrazine derivatives, have been investigated for a wide spectrum of biological activities.[13] Studies have shown that certain hydrazones exhibit promising antimicrobial, antitumor, and anti-inflammatory properties, positioning them as potential lead compounds for new drug development.[13] For instance, the synthesis of flavonoid derivatives based on a dimethylamino phenyl structure has been explored for antifungal activity.[14] Similarly, its analogs have been incorporated into pyrrole-2,5-dione structures to develop compounds with anti-inflammatory effects in neuroinflammatory models.[15]

Synthesis_Workflow cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Bioactive Derivatives MK Michler's Ketone [(CH₃)₂NC₆H₄]₂CO Condensation Condensation (e.g., with Hydrazines) MK->Condensation Reduction Reduction (e.g., to Hydrol) MK->Reduction Addition Nucleophilic Addition (e.g., Grignard) MK->Addition Antimicrobial Antimicrobial Agents (e.g., Hydrazones) Condensation->Antimicrobial AntiInflammatory Anti-inflammatory Compounds Reduction->AntiInflammatory Anticancer Anticancer Agents Addition->Anticancer PDT_Assay_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound (Serial Dilutions, 4h) A->B C Split for Light/Dark Conditions B->C D1 3a. Irradiate Plate (e.g., 365 nm light) C->D1 'Light' Plate D2 3b. Keep Plate in Dark (Control) C->D2 'Dark' Plate E 4. Replace Medium Incubate 24-48h D1->E D2->E F 5. Add MTT Reagent Incubate 4h E->F G 6. Solubilize Formazan (Add DMSO) F->G H 7. Read Absorbance (570 nm) G->H I 8. Calculate IC₅₀ Values (Compare Light vs. Dark) H->I

Sources

Application Notes and Protocols for the Biological Activity Screening of Novel Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzophenone Scaffold

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in a multitude of naturally occurring and synthetic molecules.[1] This diaryl ketone motif is of significant interest due to the diverse and potent biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Natural benzophenones are predominantly found in higher plants and fungi, with many exhibiting a range of biological activities such as antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant effects.[1] The versatility of the benzophenone core allows for extensive chemical modification, making it a valuable starting point for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the key in vitro screening assays and detailed protocols to effectively evaluate the biological activities of newly synthesized benzophenone compounds.

A Phased Approach to Biological Activity Screening

A systematic screening cascade is essential for the efficient evaluation of novel compounds. This process typically begins with broad-spectrum assays to identify any significant biological effects and then progresses to more specific, mechanism-of-action studies for promising candidates.[3]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Studies cluster_2 Phase 3: Lead Optimization Primary_Screening Novel Benzophenone Compound Anticancer Anticancer Activity (e.g., MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (e.g., Agar Well Diffusion) Primary_Screening->Antimicrobial Antioxidant Antioxidant Activity (e.g., DPPH Assay) Primary_Screening->Antioxidant Hit_Compounds Active 'Hit' Compounds Anticancer->Hit_Compounds Antimicrobial->Hit_Compounds Antioxidant->Hit_Compounds Dose_Response Dose-Response & IC50/MIC Determination Hit_Compounds->Dose_Response Enzyme_Inhibition Enzyme Inhibition Assays Dose_Response->Enzyme_Inhibition Cell_Cycle Cell Cycle Analysis Dose_Response->Cell_Cycle Apoptosis Apoptosis Assays Dose_Response->Apoptosis Lead_Candidate Lead Candidate Enzyme_Inhibition->Lead_Candidate Cell_Cycle->Lead_Candidate Apoptosis->Lead_Candidate SAR Structure-Activity Relationship (SAR) Studies Lead_Candidate->SAR In_Vivo In Vivo Model Testing SAR->In_Vivo

Caption: A general workflow for screening novel benzophenone compounds.

Part 1: Anticancer Activity Screening

Many benzophenone derivatives have demonstrated significant potential as anticancer agents by interfering with tumor growth and progression.[4][5] Some have been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][5] The initial step in evaluating the anticancer potential of novel benzophenone compounds is to assess their cytotoxicity against various cancer cell lines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6][9]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6][10]

  • Compound Treatment:

    • Prepare a stock solution of the novel benzophenone compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the benzophenone compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[6]

    • Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization of Formazan:

    • Carefully remove the MTT solution without disturbing the formazan crystals.[6]

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8][10]

    • Gently agitate the plates on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[9]

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Hypothetical IC50 Values of Novel Benzophenone Compounds against Cancer Cell Lines

CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
BZP-00112.518.225.1
BZP-0025.89.111.7
BZP-00328.435.642.3
Doxorubicin (Positive Control)0.81.20.9

Part 2: Antimicrobial Activity Screening

Benzophenone derivatives have also been recognized for their antimicrobial properties, showing activity against a range of bacteria and fungi.[1][11][12] This makes them promising candidates for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance.[11][13]

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of novel compounds.[14][15] This method provides a qualitative assessment of a compound's ability to inhibit the growth of microorganisms, indicated by the formation of a zone of inhibition.[16][17][18]

Protocol: Agar Well Diffusion

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

    • Uniformly spread the microbial inoculum over the entire surface of sterile Mueller-Hinton agar plates using a sterile swab.[19]

  • Well Creation and Compound Application:

    • Create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a sterile pipette tip.[15]

    • Prepare stock solutions of the novel benzophenone compounds in a suitable solvent (e.g., DMSO).

    • Add a fixed volume of each compound solution at a specific concentration into the respective wells.

    • Include a negative control (solvent only) and a positive control (a known antibiotic or antifungal agent) in separate wells.

  • Incubation and Measurement:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[20]

    • After incubation, observe the plates for the formation of a clear zone around the wells, known as the zone of inhibition.

    • Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antimicrobial activity.[17]

Data Presentation: Hypothetical Zones of Inhibition for Novel Benzophenone Compounds

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)
BZP-001151012
BZP-002221820
BZP-003867
Gentamicin (Positive Control)2523N/A
Fluconazole (Positive Control)N/AN/A28

Part 3: Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.[21] Several benzophenone derivatives have been reported to possess antioxidant properties.[1]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[21][22][23] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[21] The degree of discoloration is proportional to the antioxidant activity and can be measured spectrophotometrically.[21]

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.[21][24]

    • Prepare a stock solution of the novel benzophenone compound in a suitable solvent.

    • Perform serial dilutions of the compound to obtain a range of concentrations for testing.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[21]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each compound dilution to the wells.

    • Add the DPPH working solution to each well and mix thoroughly.[24]

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[24][25]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[21][24]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100[21][25]

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[21]

Data Presentation: Hypothetical DPPH Radical Scavenging Activity of Novel Benzophenone Compounds

CompoundIC50 (µg/mL)
BZP-00145.2
BZP-00228.9
BZP-00389.7
Ascorbic Acid (Positive Control)8.5

Part 4: Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many drugs.[26][27][28] Identifying whether a novel benzophenone compound inhibits a specific enzyme can provide valuable insights into its therapeutic potential and mechanism of action.[29]

G cluster_0 Enzyme Inhibition Assay Workflow Start Start with Purified Enzyme and Substrate Add_Compound Add Novel Benzophenone Compound (Inhibitor) Start->Add_Compound Incubate Incubate at Optimal Temperature and Time Add_Compound->Incubate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry) Incubate->Measure_Activity Analyze Analyze Data to Determine IC50 and Inhibition Type Measure_Activity->Analyze End Identify Potent Enzyme Inhibitors Analyze->End

Caption: A simplified workflow for an enzyme inhibition assay.

General Protocol: Enzyme Inhibition Assay

  • Assay Setup:

    • In a suitable assay buffer, combine the target enzyme, the substrate, and varying concentrations of the novel benzophenone compound in a 96-well plate.

    • Include controls with no inhibitor (to measure 100% enzyme activity) and no enzyme (to measure background signal).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period.

  • Detection:

    • Measure the product formation or substrate depletion using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

    • Further kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion

The screening protocols outlined in this guide provide a robust framework for the initial evaluation of the biological activities of novel benzophenone compounds. By systematically assessing their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory potential, researchers can efficiently identify promising lead candidates for further development. The subsequent steps would involve more in-depth mechanistic studies, structure-activity relationship (SAR) optimization, and eventual in vivo testing to validate the therapeutic potential of these versatile compounds.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • ACS Publications. (2009). Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • Preprints.org. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Retrieved from [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • RSC Publishing. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. Retrieved from [Link]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]

  • YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

Sources

Application Notes & Protocols: Methanone, bis[4-(dimethylamino)phenyl]- (Michler's Ketone) as a Versatile Intermediate in Pharmaceutical Synthesis and Bio-applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methanone, bis[4-(dimethylamino)phenyl]-, commonly known as Michler's Ketone, as a pivotal intermediate in pharmaceutical research and development. While historically prominent in the dye industry, its unique photochemical properties and reactive nature have paved the way for its use as a core scaffold in modern medicinal chemistry. This document details its physicochemical properties, provides a robust synthesis protocol, explores its applications in diagnostic imaging and photopolymerization, outlines analytical procedures for quality control, and establishes strict safety and handling guidelines. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: Clarifying Nomenclature and Scope

The term "Methanone, 4-(dimethylamino)phenyl-" can be ambiguous. It is crucial to distinguish between two related structures:

  • [4-(dimethylamino)phenyl]phenyl-methanone (CAS 530-44-9), which contains a single dimethylamino-substituted phenyl group.

  • bis[4-(dimethylamino)phenyl]methanone (CAS 90-94-8), which features two such groups.[1]

The latter, widely known as Michler's Ketone , is an electron-rich benzophenone derivative with extensive and well-documented applications.[2] Its symmetrical structure and potent electronic properties make it a subject of significant interest. This guide will focus primarily on Michler's Ketone, recognizing its role as a foundational building block for advanced materials, including those with pharmaceutical relevance. Its historical use in creating dyes like Crystal Violet has provided a deep understanding of its chemistry, which is now being applied to sophisticated applications such as photosensitizers and precursors for diagnostic agents.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. Michler's Ketone is typically a crystalline solid, with its color ranging from white to greenish or blue, depending on purity and crystalline form.[1][3]

PropertyValueReference
CAS Number 90-94-8[1][2]
Molecular Formula C₁₇H₂₀N₂O[2][5]
Molar Mass 268.36 g/mol [1][2]
Appearance White to greenish crystalline leaflets or blue powder[1][3]
Melting Point 173 °C (343 °F; 446 K)[2][3]
IUPAC Name bis[4-(dimethylamino)phenyl]methanone[2]

The key to its utility lies in its electronic structure. The two electron-donating dimethylamino groups significantly increase the electron density of the aromatic rings and influence the reactivity of the central carbonyl group. Its strong UV absorption around 366 nm is a critical property that enables its use as a photosensitizer.[2]

Synthesis_Workflow reagents 1. Reagents (N,N-dimethylaniline, Triphosgene, AlCl₃) setup 2. Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup reaction 3. Friedel-Crafts Acylation (12-16h, RT) setup->reaction quench 4. Quenching (Ice, 1M HCl) reaction->quench workup 5. Aqueous Workup (Extraction & Washes) quench->workup purify 6. Purification (Recrystallization) workup->purify product Final Product (Michler's Ketone) purify->product Photosensitization_Mechanism MK_ground Michler's Ketone (Ground State S₀) MK_singlet Excited Singlet State (S₁) MK_ground->MK_singlet Light Absorption (hν, 366 nm) MK_triplet Excited Triplet State (T₁) MK_singlet->MK_triplet Intersystem Crossing MK_triplet->MK_ground Phosphorescence Oxygen_singlet ¹O₂ (Singlet Oxygen) MK_triplet->Oxygen_singlet Energy Transfer Cell_Death Cellular Damage & Apoptosis Oxygen_singlet->Cell_Death Oxidative Stress

Sources

Application Note: A Detailed Protocol for Monitoring Benzophenone Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for monitoring the progress of benzophenone synthesis, a cornerstone reaction in organic chemistry, utilizing Thin-Layer Chromatography (TLC). Primarily focusing on the Friedel-Crafts acylation route, this guide is tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying scientific principles that govern each experimental choice, ensuring a robust and self-validating monitoring system. This document is designed to empower the user with the expertise to confidently apply TLC for real-time reaction analysis, ensuring optimal yield and purity of the final product.

Introduction: The Significance of Benzophenone and Reaction Monitoring

Benzophenone and its derivatives are crucial pharmacophores and versatile building blocks in the synthesis of a wide array of pharmaceutical compounds and organic materials. Their synthesis, most commonly achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride, is a fundamental transformation in organic synthesis.[1][2] The efficiency of this reaction is paramount, and real-time monitoring is critical to determine the point of completion, identify the formation of byproducts, and prevent unnecessary energy expenditure or degradation of the desired product.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideal for monitoring the progress of organic reactions.[3][4] Its simplicity and the small sample quantities required make it an indispensable tool in the modern organic chemistry laboratory.[5] This protocol will detail the application of TLC to effectively track the consumption of starting materials and the formation of benzophenone.

The Principle of Thin-Layer Chromatography in Reaction Monitoring

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid eluent).[4][6] In the context of benzophenone synthesis, the stationary phase is typically polar silica gel, while the mobile phase is a less polar organic solvent or solvent mixture.[7]

The separation is governed by the polarity of the compounds. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[8][9] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[10]

By spotting the reaction mixture on a TLC plate at various time intervals alongside the starting materials, one can visually track the disappearance of the reactant spots and the appearance and intensification of the product spot.[11]

Experimental Protocol: Monitoring Benzophenone Synthesis

This protocol is designed for the synthesis of benzophenone via the Friedel-Crafts acylation of benzene with benzoyl chloride.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (or equivalent)[12]

  • Reactants: Benzene, Benzoyl Chloride, Anhydrous Aluminum Chloride (catalyst)

  • Solvents for Reaction (not for TLC): e.g., Carbon disulfide or excess benzene

  • TLC Eluent (Mobile Phase): A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.[13] The polarity can be adjusted to achieve optimal separation.

  • Spotting Capillaries: Glass microcapillary tubes

  • Developing Chamber: A beaker with a watch glass or a dedicated TLC tank

  • Visualization: UV lamp (254 nm)[14][15] and an iodine chamber.[14][15]

  • Quenching Solution: Dilute hydrochloric acid

  • Extraction Solvent: Dichloromethane or diethyl ether

Step-by-Step TLC Monitoring Procedure
  • Preparation of the TLC Plate:

    • With a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate.[6] Be careful not to scratch the silica gel layer.

    • Mark three evenly spaced lanes on the origin line for spotting the starting material, the reaction mixture, and a co-spot.[16]

  • Preparation of Samples for Spotting:

    • Starting Material (SM) Reference: Prepare a dilute solution of the limiting reactant (typically benzoyl chloride) in a volatile solvent like dichloromethane.

    • Reaction Mixture (RM): At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot (a few drops) of the reaction mixture.[11]

      • Crucial Step - Quenching: Immediately quench the aliquot in a small vial containing a small amount of dilute acid to stop the reaction, followed by extraction with a small volume of dichloromethane or ether.[17] This organic layer will be spotted on the TLC plate.

  • Spotting the TLC Plate:

    • Using a clean capillary tube for each sample, spot the prepared solutions onto the designated lanes at the origin.[5]

    • Lane 1 (SM): Spot the starting material reference.

    • Lane 2 (Co-spot): Spot the starting material reference, and then on top of the same spot, carefully spot the reaction mixture.[16]

    • Lane 3 (RM): Spot the quenched reaction mixture.

    • The spots should be small and concentrated. Allow the solvent to evaporate completely between applications.

  • Developing the Chromatogram:

    • Pour the chosen eluent (e.g., 4:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm.[18] The solvent level must be below the origin line on the TLC plate.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better separation.[18] Cover the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber and replace the cover.[18]

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[18]

    • Remove the plate and immediately mark the solvent front with a pencil.[18]

  • Visualization and Interpretation:

    • Allow the TLC plate to dry completely.

    • UV Visualization: View the plate under a UV lamp (254 nm).[14][15] Aromatic compounds like benzophenone and benzoyl chloride will appear as dark spots against a fluorescent background.[19] Circle the observed spots with a pencil.

    • Iodine Staining (Optional but Recommended): Place the dried plate in a chamber containing a few crystals of iodine.[14][15] Most organic compounds will form yellow-brown spots.[20] This can help visualize compounds that are not UV-active.

    • Analysis:

      • At the beginning of the reaction (t=0), the RM lane should show a prominent spot corresponding to the starting material.

      • As the reaction progresses, the spot for the starting material in the RM lane will diminish in intensity, and a new spot corresponding to the benzophenone product will appear and intensify.

      • The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[3]

Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a key parameter for identifying and comparing compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10][21]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

CompoundExpected PolarityExpected Rf Value (in 4:1 Hexane:EtOAc)
Benzoyl ChlorideMore PolarLower Rf
Benzophenone Less Polar Higher Rf (approx. 0.4) [22]

Note: The exact Rf values can vary depending on the specific TLC plate, solvent system, and experimental conditions. It is crucial to run reference standards on the same plate for accurate comparison.[8]

Visualizing the Workflow

The following diagram illustrates the workflow for monitoring the benzophenone synthesis using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate 1. Prepare TLC Plate (Draw Origin) spotting 4. Spot Plate (SM, Co-spot, RM) plate->spotting sm_sample 2. Prepare Starting Material (SM) Sample sm_sample->spotting rm_sample 3. Prepare Reaction Mixture (RM) Sample (Aliquot & Quench) rm_sample->spotting development 5. Develop Plate in Chamber spotting->development visualization 6. Visualize (UV Lamp, Iodine) development->visualization interpretation 7. Interpret Results (Spot Disappearance/ Appearance) visualization->interpretation rf_calc 8. Calculate Rf Values interpretation->rf_calc

Caption: Workflow for Monitoring Benzophenone Synthesis via TLC.

Troubleshooting and Expert Insights

  • Streaking of Spots: This is often due to overloading the sample on the TLC plate. Prepare more dilute solutions for spotting.

  • Poor Separation: If the spots are too close together, adjust the polarity of the eluent. If the Rf values are too high, decrease the eluent polarity (more hexane). If the Rf values are too low, increase the eluent polarity (more ethyl acetate).

  • "Smiling" or Uneven Solvent Front: This can be caused by an uneven solvent level in the developing chamber or the edges of the plate touching the filter paper. Ensure the plate is placed centrally and the chamber is on a level surface.

  • No Spots Visible: Ensure the compounds are UV-active or use an alternative visualization method like an iodine chamber or a chemical stain (e.g., potassium permanganate for oxidizable groups).[20] Also, confirm that the sample concentration is sufficient.

Conclusion

Thin-Layer Chromatography is a powerful and indispensable technique for monitoring the progress of benzophenone synthesis. By following this detailed protocol and understanding the underlying principles, researchers can effectively track the reaction, make informed decisions about reaction times, and ultimately improve the efficiency and outcome of their synthetic efforts. The application of TLC in this context is a prime example of how a simple analytical method can provide critical data in both academic research and industrial drug development.[23][24]

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • LabSim by LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from [Link]

  • brainly.com. (2023, August 2). [FREE] A TLC plate is used to separate a mixture of benzoic acid, benzophenone, and naphthalene. The Rf values of.... Retrieved from [Link]

  • Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved from [Link]

  • Patel, S. A., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutical and Drug Analysis.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved from [Link]

  • Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • Martin, A. (2022). Thin Layer Chromatography in Drug Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1).
  • News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzopinacol. Retrieved from [Link]

  • Random Experiments Int. - Experiments and syntheses. (2017, April 20). Synthesis of benzophenone [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thin-layer chromatography in testing the purity of pharmaceuticals. Retrieved from [Link]

  • IPL.org. (n.d.). Friedel Crafts Acylation Lab Report. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Ciesielski, W., et al. (n.d.). Detection Progress of Selected Drugs in TLC. PMC - NIH. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]

  • Transformation Tutoring. (2019, April 3). TLC technique in organic chemistry lab. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • CDN. (n.d.). CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chegg.com. (2017, July 2). Solved 3. A TLC plate is used to separate a mixture of | Chegg.com. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ChemistryConnected. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration [Video]. YouTube. Retrieved from [Link]

  • Homework.Study.com. (n.d.). List in increasing order of expected Rf values in a TLC experiment: salicylic acid, toluene, and benzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of "Methanone, 4-(dimethylamino)phenyl-" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Yield and Overcoming Common Synthesis Challenges

Welcome to the technical support center for the synthesis of Methanone, 4-(dimethylamino)phenyl-, commonly known as Michler's ketone. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and navigate the complexities of this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing Michler's ketone?

The most prevalent method for synthesizing Michler's ketone is the Friedel-Crafts acylation of N,N-dimethylaniline with an acylating agent.[1] Historically and in many modern applications, phosgene (COCl₂) is used as the acylating agent.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions.[3] Due to the hazardous nature of phosgene, alternative, safer acylating agents and synthetic routes are also employed in laboratory settings.

Q2: What are the primary reagents and their roles in the synthesis?

The key reagents in the classical synthesis are:

  • N,N-dimethylaniline: This is the aromatic substrate that undergoes electrophilic substitution. The dimethylamino group is a strong activating group, directing the acylation to the para position.

  • Phosgene (or a phosgene equivalent): This acts as the carbonyl source, linking two molecules of N,N-dimethylaniline.

  • Lewis Acid (e.g., AlCl₃): The catalyst's role is to activate the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of N,N-dimethylaniline.

Q3: What are the typical yields for this synthesis?

Yields can vary significantly based on the specific protocol, scale, and purity of reagents. Some optimized industrial processes report yields as high as 96% or more.[4] However, laboratory-scale syntheses may result in lower yields, often due to side reactions, incomplete conversion, or losses during workup and purification.

Q4: What are the main safety concerns associated with this synthesis?

The primary safety concern is the use of highly toxic reagents. Phosgene is an extremely hazardous gas. Michler's ketone itself is considered a suspected carcinogen and requires careful handling.[5][6] It is imperative to conduct this synthesis in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if working with volatile or powdered forms of these chemicals.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Michler's ketone, providing explanations and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl₃.
2. Insufficient Activation: The amount of catalyst may be insufficient to drive the reaction to completion.For Friedel-Crafts acylations, a stoichiometric amount of Lewis acid is often required because it complexes with the product ketone. Experiment with increasing the molar ratio of AlCl₃ to the acylating agent.
3. Poor Quality Reagents: N,N-dimethylaniline can oxidize and darken over time.Use freshly distilled N,N-dimethylaniline for best results. Verify the purity of all starting materials.
Formation of a Dark, Tarry Reaction Mixture 1. Overheating: Friedel-Crafts reactions can be highly exothermic. Uncontrolled temperature increases can lead to polymerization and charring.Maintain strict temperature control. Use an ice bath to manage the initial exothermic reaction, especially during the addition of reagents.
2. Side Reactions: The highly activating dimethylamino group can promote polysubstitution or other unwanted side reactions.Control the stoichiometry of the reactants carefully. Slow, controlled addition of the N,N-dimethylaniline to the acylating agent-catalyst complex can sometimes minimize side reactions.[8]
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction can leave significant amounts of N,N-dimethylaniline in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Adjust reaction time or temperature as needed.
2. Formation of Byproducts: Side reactions can lead to a mixture of products that are difficult to separate from the desired Michler's ketone.A common byproduct is the mono-acylated compound, p-(dimethylamino)benzoyl chloride, if the reaction does not go to completion with the second equivalent of N,N-dimethylaniline. Ensure the correct stoichiometric ratio of reactants.
3. Ineffective Purification Method: Simple crystallization may not be sufficient to remove all impurities.A robust purification method involves dissolving the crude product in dilute hydrochloric acid, filtering to remove insoluble impurities, and then precipitating the purified Michler's ketone by adding a base like ammonia.[3][5][9] This can be followed by recrystallization from a suitable solvent such as ethanol.[3][9]

Reaction Mechanism and Experimental Workflow

The synthesis of Michler's ketone via Friedel-Crafts acylation proceeds through the formation of an electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with two equivalents of N,N-dimethylaniline.

Reaction Mechanism

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: First Electrophilic Aromatic Substitution cluster_step3 Step 3: Formation of Second Acylium Ion cluster_step4 Step 4: Second Electrophilic Aromatic Substitution cluster_step5 Step 5: Workup Phosgene Phosgene (COCl₂) AcyliumIon Acylium Ion Complex [Cl-CO]⁺[AlCl₄]⁻ Phosgene->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Intermediate p-(dimethylamino)benzoyl chloride AcyliumIon->Intermediate + N,N-dimethylaniline DMA1 N,N-dimethylaniline AcyliumIon2 Second Acylium Ion Complex Intermediate->AcyliumIon2 + AlCl₃ Product Michler's Ketone-AlCl₃ Complex AcyliumIon2->Product + N,N-dimethylaniline DMA2 N,N-dimethylaniline FinalProduct Michler's Ketone Product->FinalProduct + H₂O (Workup)

Caption: Reaction mechanism for the synthesis of Michler's ketone.

Experimental Workflow

G start Start: Prepare Anhydrous Setup reagent_prep Prepare solution of acylating agent and AlCl₃ in an inert solvent start->reagent_prep addition Slowly add N,N-dimethylaniline with cooling (ice bath) reagent_prep->addition reaction Stir at controlled temperature (Monitor by TLC) addition->reaction workup Quench reaction mixture (e.g., with ice/HCl) reaction->workup extraction Extract with organic solvent workup->extraction purification Purify crude product (Acid/base wash, recrystallization) extraction->purification characterization Characterize final product (MP, NMR, IR) purification->characterization end End: Pure Michler's Ketone characterization->end

Caption: General experimental workflow for Michler's ketone synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted and performed by qualified personnel with appropriate safety measures in place.

This protocol describes a synthesis using an alternative to phosgene for improved laboratory safety, such as triphosgene or an acid chloride like 4,4'-dichlorobenzophenone. The following is a generalized procedure based on the reaction of 4,4'-dichlorobenzophenone with dimethylamine, which has been shown to produce high yields.[4]

Materials:

  • 4,4'-Dichlorobenzophenone

  • 25% Aqueous solution of dimethylamine[4]

  • Cuprous chloride (catalyst)

  • Cupric oxide (catalyst)

  • Hydrochloric acid

  • Aqueous ammonia

  • Pressure autoclave

Procedure:

  • Reaction Setup: In a copper-lined pressure autoclave, combine 150g of 4,4'-dichlorobenzophenone, 10g of cuprous chloride, 10g of cupric oxide, and 1200 cc of a 25% aqueous solution of dimethylamine.[4]

  • Reaction: Seal the autoclave and heat it to 230°C for 27 hours with rotation.[4]

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. Decant the supernatant dimethylamine solution.

  • Acid Dissolution: Dissolve the solid product in hydrochloric acid and filter to remove any solid copper particles. Dilute the solution with water.[4]

  • Precipitation: Neutralize the acidic solution with aqueous ammonia. This will precipitate the crude Michler's ketone.[4]

  • Filtration and Drying: Cool the mixture and filter the solid product. Wash the product with water and dry it thoroughly in an oven at 105°C. The resulting product should be a greenish-blue solid.[4]

  • Purification (if necessary): For higher purity, the dried product can be recrystallized from ethanol.

This method has been reported to yield a product of 96.3% based on the starting 4,4'-dichlorobenzophenone.[4]

References

  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available at: [Link]

  • Wikipedia. Michler's ketone. Available at: [Link]

  • Google Patents. EP1192224B1 - Purification of aqueous dye solutions.
  • Google Patents. US2231067A - Preparation of michler's ketone.
  • Chemistry Stack Exchange. Can Friedel-Crafts acylation work with phosgene or HCOCl?. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-(Dimethylamino)phenylmethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-(dimethylamino)phenylmethanone, a key intermediate in synthetic chemistry, also known as p-Dimethylaminobenzophenone or Michler's ketone. The purity of this compound is critical for the success of subsequent reactions. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification challenges. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for 4-(dimethylamino)phenylmethanone.

Q1: What are the most common impurities found in crude 4-(dimethylamino)phenylmethanone?

A1: Crude 4-(dimethylamino)phenylmethanone typically contains unreacted starting materials from its synthesis (e.g., N,N-dimethylaniline and a benzoyl derivative) and byproducts from side reactions. Depending on the synthetic route, impurities can also arise from the decomposition of solvents like DMF at high temperatures, which can generate new, unwanted compounds.[1] Purity assessment by Thin Layer Chromatography (TLC) before any purification attempt is crucial to identify the number and nature of these impurities.

Application Scientist's Insight: The polarity of impurities dictates the purification strategy. For instance, unreacted N,N-dimethylaniline is significantly less polar than the ketone product, making it an ideal candidate for removal via flash column chromatography. Conversely, highly polar byproducts might be eliminated by choosing a recrystallization solvent system where they remain in the mother liquor.

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: For crude material that is mostly pure (>85-90% by visual TLC analysis), recrystallization is the preferred initial method. It is faster, more cost-effective, and can yield highly pure crystalline material if a suitable solvent is found.[2] If the crude product contains multiple impurities with polarities similar to the product, or if it is an oil or wax, flash column chromatography is necessary.[3][4]

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 4-(dimethylamino)phenylmethanone has high solubility at the solvent's boiling point but low solubility at room temperature or below.[5][6] A systematic approach involves testing the solubility of a small amount of your crude product in various common lab solvents. Based on the polar ketone and tertiary amine functional groups, solvents of intermediate polarity are a good starting point.

Application Scientist's Insight: A mixed-solvent system often provides the best results for compounds like this. A common and effective combination is Ethanol/Water . The compound dissolves well in hot ethanol, and water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), after which it is reheated to clarify and then cooled slowly.[7] Other potential systems include heptane/ethyl acetate or toluene.[7][8]

Q4: When is flash column chromatography the necessary choice?

A4: Flash column chromatography is essential under the following conditions:

  • The crude product is a persistent oil or wax that fails to crystallize.

  • TLC analysis shows multiple impurities, especially those with Rf values close to the product.

  • Recrystallization attempts result in poor recovery or do not significantly improve purity.

  • A very high purity level (>99.5%) is required for a sensitive downstream application.[4][9][10]

Q5: How can I accurately assess the purity of my final product?

A5: Purity should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (approx. 148-152 °C for related isomers) indicates high purity.[11] Impure compounds typically exhibit a broad and depressed melting point range.[2]

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry confirm the chemical identity and can reveal the presence of impurities that may not be visible by TLC.[12]

Section 2: Purification Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during experiments.

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture.[3]

Corrective Actions:

  • Re-heat the flask to re-dissolve the oil.

  • Add a small amount (5-10% of total volume) of the primary, more soluble solvent (e.g., ethanol in an ethanol/water system).[3]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[3][13] Slow cooling is critical for forming a proper crystal lattice.[2]

Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[3][5]

Corrective Actions:

  • Too Much Solvent: This is the most common reason.[3] Gently boil off some of the solvent (e.g., under a nitrogen stream or on a rotary evaporator) to re-concentrate the solution and attempt cooling again.[3][13]

  • Induce Crystallization: If the concentration seems correct, induce nucleation by:

    • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5][14]

    • Seeding: Add a tiny "seed" crystal of pure 4-(dimethylamino)phenylmethanone from a previous batch, if available.[5]

Q: My recrystallization yield is very low (<50%). How can I improve it?

A: A low yield typically points to one of two issues: using an excessive amount of solvent or premature crystallization during a hot filtration step.

Corrective Actions:

  • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[14] Working with a more concentrated solution ensures that less product remains dissolved in the cold mother liquor.[13]

  • Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate in an ice bath to see if a second crop of crystals forms. If a significant amount appears, your initial cooling may have been incomplete or the solution was too dilute.[13]

  • Avoid Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing in the funnel.[2]

Flash Chromatography Issues

Q: My compound is streaking on the TLC plate. What does this mean for my column?

A: Streaking on a TLC plate often indicates that the sample is overloaded or that the compound is highly polar and interacting strongly with the silica gel. It can also suggest decomposition on the silica.[9]

Corrective Actions:

  • Check for Decomposition: Run a 2D TLC. Spot your compound, run the plate, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing on the silica gel.[9] Consider switching to a less acidic stationary phase like alumina or deactivating the silica with triethylamine.

  • Adjust Solvent Polarity: Add a small amount of a polar modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic ones. This can improve peak shape by competing for active sites on the silica.

  • Reduce Sample Load: If streaking is due to overloading, you will need to load less material onto your column.[10]

Q: The separation between my product and an impurity is poor. How can I improve resolution?

A: Poor separation means the eluent system is not optimal for differentiating between the components of your mixture.

Corrective Actions:

  • Optimize Eluent: Find a solvent system where the product has an Rf value of approximately 0.3-0.4 on the TLC plate. This range typically provides the best separation on a column.

  • Use a Weaker Eluent: A less polar (weaker) eluent will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and often improving the separation between closely eluting spots.[15]

  • Column Dimensions: Use a longer, thinner column for difficult separations. This increases the number of theoretical plates and enhances resolution.

Q: My column "cracked" after I packed it. What should I do?

A: A cracked or channeled column will lead to very poor separation as the solvent and sample will bypass the main stationary phase.[16] This column cannot be used. You must unpack the silica and repack the column.

Preventative Measures:

  • Ensure the silica slurry is homogenous and free of air bubbles before and during packing.[10]

  • Once packed, never let the solvent level drop below the top of the silica bed.[17] This is the most common cause of cracking.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for crude 4-(dimethylamino)phenylmethanone of >85% purity.

Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot ethanol (95%) needed to just dissolve the solid at a gentle boil.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed. This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is key to forming large, pure crystals.[2][13]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold 1:1 ethanol/water to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the purified 4-(dimethylamino)phenylmethanone.

Protocol 2: Flash Column Chromatography

This protocol is for purifying highly impure or oily crude product.

Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. Adjust the ratio until the product has an Rf of ~0.35.

  • Column Packing: Pack a glass column with silica gel (200-300 mesh) using the chosen eluent system (wet slurry packing is recommended).[12] The silica bed height should be about 10-15 cm.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.[4][17] Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system, applying gentle air pressure (1-2 psi) to achieve a steady flow rate.[17]

  • Fraction Collection: Collect fractions in test tubes and monitor the progress of the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified 4-(dimethylamino)phenylmethanone.

Section 4: Data & Visualization

Data Tables

Table 1: Solubility Characteristics for Recrystallization Solvent Selection

SolventPolarity IndexBoiling Point (°C)Solubility Profile for 4-(dimethylamino)phenylmethanone
Water10.2100Poorly soluble at all temperatures. Good anti-solvent.[8]
Ethanol4.378Sparingly soluble cold, very soluble hot. Good primary solvent.
Acetone5.156Soluble cold, very soluble hot. May be difficult to crystallize from.
Ethyl Acetate4.477Moderately soluble cold, very soluble hot. Good choice.
Dichloromethane3.140Very soluble at room temperature. Not suitable for single-solvent recrystallization.
Toluene2.4111Sparingly soluble cold, soluble hot. Good choice.
Hexanes/Heptane0.169 / 98Poorly soluble at all temperatures. Good anti-solvent.
Workflow Diagrams

Purification_Decision_Tree start Crude Product assess_purity Assess Purity & Form (TLC, Visual) start->assess_purity is_solid Is it a solid with >85% purity? assess_purity->is_solid is_oily Is it an oil or highly impure? assess_purity->is_oily recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Perform Flash Chromatography (Protocol 2) is_solid->chromatography No is_oily->chromatography Yes pure_product Pure Product (Verify Purity) recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for selecting the primary purification method.

Recrystallization_Troubleshooting start Recrystallization Fails oiled_out Product Oiled Out start->oiled_out no_crystals No Crystals Formed start->no_crystals action_reheat Re-heat & Add More Primary Solvent oiled_out->action_reheat Yes action_boil Boil Off Excess Solvent no_crystals->action_boil Cause: Too much solvent? action_induce Induce Nucleation (Scratch / Seed) no_crystals->action_induce Cause: Supersaturation? action_slow_cool Cool Slowly action_reheat->action_slow_cool

Caption: Troubleshooting workflow for common recrystallization failures.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methanone, [4-(dimethylamino)phenyl]phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methanone, [4-(dimethylamino)phenyl]phenyl- (CAS 530-44-9). Retrieved from [Link]

  • Recrystallization1. (n.d.). Recrystallization. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022, June 27). column chromatography troubleshooting. r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). [4-(Dimethylamino)phenyl]-pyrimidin-4-ylmethanone. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • He, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methanone. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - General procedure for the synthesis of ketones from arylalkenes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic routes. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Section 1: Friedel-Crafts Acylation Routes

Friedel-Crafts acylation is a classic and widely used method for the synthesis of benzophenones, involving the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] While powerful, this reaction is not without its challenges. This section addresses common pitfalls and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: Several factors can lead to a failed or low-yielding Friedel-Crafts acylation. The most common culprits include:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[4] It is imperative to use anhydrous conditions and freshly opened or properly stored reagents.

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to go to completion.[3][4]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the Friedel-Crafts reaction from occurring.[4][5][6] The benzene ring needs to be as reactive as or more reactive than a mono-halobenzene.

  • Substrate Reactivity with the Catalyst: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[3][5] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates both the catalyst and the aromatic ring.[3][4][6]

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: While Friedel-Crafts acylation is less prone to polysubstitution than its alkylation counterpart, the formation of multiple products can still occur under certain conditions.[7][8]

  • Polyacylation: The introduction of an acyl group (an electron-withdrawing group) deactivates the aromatic ring, making it less nucleophilic and therefore less likely to undergo a second acylation.[7][9] However, with highly activated aromatic rings (e.g., phenols), or under harsh conditions like high temperatures or a large excess of the acylating agent and catalyst, di-acylation can become a significant side reaction.[3][7]

  • Positional Isomers: For substituted aromatic starting materials, the acyl group can be directed to different positions on the ring (ortho, meta, para), leading to a mixture of isomers. The directing effect of the substituent on the ring and steric hindrance will determine the product distribution. For example, bulky groups may favor the formation of the para isomer over the ortho isomer.[9]

  • Anomalous Reactions: In some cases, unexpected side reactions can occur. For instance, a Friedel-Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene has been reported to yield not only the expected 2,6-dimethoxybenzophenone but also a more complex benzophenone derivative.[10]

Q3: How can I prevent side reactions and optimize my benzophenone synthesis via Friedel-Crafts acylation?

A3: Careful control of reaction parameters is key to a successful and clean Friedel-Crafts acylation.

ParameterRecommendationRationale
Reagent & Solvent Purity Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.Lewis acid catalysts are highly sensitive to moisture and will be deactivated by water.[4]
Catalyst Stoichiometry Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst.The ketone product complexes with the catalyst, removing it from the catalytic cycle.[3][4]
Reaction Temperature Start with lower temperatures (e.g., 0 °C) and gradually warm to room temperature or higher if necessary.Lower temperatures can help to control the reaction rate and minimize side reactions.[8]
Order of Addition Slowly add the acylating agent to the mixture of the aromatic substrate and the Lewis acid catalyst.This helps to maintain a low concentration of the reactive electrophile, reducing the chance of side reactions.
Substrate Choice Avoid strongly deactivated aromatic rings or those with unprotected amine or hydroxyl groups.[3][5]These functional groups interfere with the catalyst and the reaction mechanism.[4][6]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aromatic substrate and the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or GC). The reaction may require heating to reflux for completion.

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]

Friedel_Crafts_Troubleshooting start Low Yield or No Reaction? q1 Is the catalyst active? (Anhydrous conditions?) start->q1 Check q2 Is catalyst stoichiometry ≥ 1.0 eq? q1->q2 Yes solution1 Ensure anhydrous conditions. Use fresh catalyst. q1->solution1 No q3 Is the aromatic ring activated enough? q2->q3 Yes solution2 Increase catalyst amount. q2->solution2 No q4 Are there interfering groups (-NH2, -OH)? q3->q4 Yes solution3 Use a more activated arene or harsher conditions. q3->solution3 No solution4 Protect the interfering group. q4->solution4 Yes

Caption: Troubleshooting workflow for low-yielding Friedel-Crafts acylations.

Section 2: Modern Coupling Routes (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of benzophenones.[11][12] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[11] While generally robust, this reaction also has its own set of potential side reactions and optimization challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is not working. What are the common failure points?

A1: A failed Suzuki-Miyaura coupling can often be attributed to one or more of the following issues:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical and substrate-dependent. Not all catalyst systems are universally effective. For some substrates, bulky electron-rich phosphine ligands are required to promote the oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[13] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can influence the rate of transmetalation.[13]

  • Solvent System: The solvent system must be able to dissolve the reactants and the catalyst. Often, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is used.[14] The presence of water can be important for the activity of some catalyst systems.[13]

  • Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[15]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[15] It is often promoted by the presence of oxygen.

  • Thorough Degassing: Rigorously degassing the reaction mixture before adding the palladium catalyst is the most effective way to minimize homocoupling. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.

  • Use of High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes promote homocoupling.

  • Reaction Conditions: Higher temperatures and the presence of certain bases can sometimes increase the rate of homocoupling. Optimizing these parameters may be necessary.

Q3: I am experiencing dehalogenation of my aryl halide starting material. What is the cause and how can it be prevented?

A3: Dehalogenation is another common side reaction where the halide on the aromatic ring is replaced by a hydrogen atom.[15]

  • Source of Hydride: The hydride can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or impurities.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. In some cases, switching to a different ligand can suppress this side reaction.

  • Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to reduce the extent of dehalogenation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and should be optimized for specific substrates.[14]

  • Preparation: To a Schlenk tube or a round-bottom flask, add the aryl halide (1.0 equivalent), the boronic acid or boronic ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the phosphine ligand.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Suzuki_Miyaura_Side_Reactions start Observed Side Product homocoupling Homocoupling of Boronic Acid start->homocoupling dehalogenation Dehalogenation of Aryl Halide start->dehalogenation protodeboronation Protodeboronation of Boronic Acid start->protodeboronation cause_homo Cause: Oxygen, Pd(II) species homocoupling->cause_homo cause_dehalo Cause: Hydride source (solvent, base) dehalogenation->cause_dehalo cause_proto Cause: Water, acid/base catalysis protodeboronation->cause_proto solution_homo Solution: Thorough degassing, high-purity reagents cause_homo->solution_homo solution_dehalo Solution: Change solvent/base, optimize ligand cause_dehalo->solution_dehalo solution_proto Solution: Use boronic esters, anhydrous conditions cause_proto->solution_proto

Caption: Common side reactions in Suzuki-Miyaura coupling and their solutions.

References
  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Preventing polysubstitution in Friedel-Crafts acylation.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Brainly. (2020). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not...
  • BenchChem. (n.d.). Minimizing polysubstitution in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Sathee, J. (n.d.). Friedel Crafts Reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis of benzophenones: anomalous Friedel–Crafts reactions.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

Sources

Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and suboptimal yields in this cornerstone of C-C bond formation. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing success, ensuring your synthetic efforts are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction shows very low or no product formation. What are the most common culprits?

Low conversion in Friedel-Crafts acylation can almost always be traced back to one of the following five key areas:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2][3][4] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1][2][3][5] It is imperative to work under strictly anhydrous conditions.[1]

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires stoichiometric amounts of the Lewis acid catalyst.[1][2][3][6][7] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][2][3][5][6] A general rule is to use at least one equivalent of the catalyst relative to the limiting reagent.[2][3]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile.[1] If your aromatic ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be "deactivated" and less reactive towards the electrophilic acylium ion, often preventing the reaction from proceeding.[1][2][5]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy.[1][2][3] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][3]

  • Poor Reagent Purity: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is essential.[1][2] Impurities can react with the catalyst or interfere with the desired reaction pathway, leading to low yields and the formation of byproducts.[1]

Q2: I'm observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is generally less susceptible to polysubstitution compared to its alkylation counterpart, the formation of multiple products can still occur.[1] The primary reasons include:

  • Highly Activated Aromatic Rings: If your starting aromatic ring is highly activated (e.g., phenols, anilines), polyacylation can become a significant side reaction despite the deactivating effect of the first acyl group.[1][3]

  • Impurities: Impurities in the starting materials can lead to the formation of unintended side products.[1][3]

  • Isomer Formation: The regioselectivity is governed by the directing effects of existing substituents on the aromatic ring. While para-substitution is often favored to minimize steric hindrance, mixtures of ortho and para isomers can be formed.[8]

Q3: Why is my reaction failing with an amine (-NH₂) or hydroxyl (-OH) substituted aromatic compound?

Aromatic compounds bearing amine or hydroxyl groups are generally unsuitable for direct Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen atom will readily coordinate with the Lewis acid catalyst.[3][5][9] This forms a complex that deactivates both the catalyst and the aromatic ring, preventing the desired acylation from occurring.[3][5]

Solution: A common strategy is to protect the hydroxyl or amine group before performing the acylation. For example, a hydroxyl group can be protected as an ester. Following the acylation, the protecting group can be removed to yield the desired product.[1]

Systematic Troubleshooting Workflow

When faced with a low-yielding Friedel-Crafts acylation, a systematic approach is key to identifying and resolving the issue. The following workflow provides a logical progression from initial diagnosis to solution implementation.

Troubleshooting_Workflow cluster_0 start Low Conversion Observed check_conditions 1. Verify Anhydrous Conditions start->check_conditions Initiate Troubleshooting check_catalyst 2. Evaluate Catalyst Stoichiometry & Activity check_conditions->check_catalyst Moisture eliminated re_dry Action: Dry all glassware, solvents, and reagents. check_conditions->re_dry check_substrate 3. Assess Substrate Reactivity check_catalyst->check_substrate Catalyst is active & sufficient add_catalyst Action: Use fresh, anhydrous catalyst. Increase loading to >1 equivalent. check_catalyst->add_catalyst check_temp_time 4. Optimize Temperature & Reaction Time check_substrate->check_temp_time Substrate is suitable protect_group Action: Protect activating/interfering groups or choose alternative synthesis. check_substrate->protect_group check_workup 5. Analyze Work-up & Purification check_temp_time->check_workup Conditions optimized optimize Action: Screen temperatures systematically (e.g., 0°C, RT, reflux). Monitor by TLC. check_temp_time->optimize success Improved Yield check_workup->success Losses minimized refine_workup Action: Ensure complete quenching. Optimize extraction and chromatography. check_workup->refine_workup

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

The Critical Role of the Lewis Acid Catalyst

A frequent point of failure is the misunderstanding of the catalyst's role. In Friedel-Crafts acylation, the Lewis acid does more than just activate the acylating agent. It also forms a strong complex with the electron-rich carbonyl oxygen of the ketone product.

Catalyst_Complexation cluster_reaction Reaction Cycle cluster_deactivation Deactivation Pathway Arene Ar-H Product Ar-CO-R (Ketone) Arene->Product Attack on Acylium Ion Acyl_Halide R-CO-X Acylium_Ion [R-C≡O]⁺ (Electrophile) Acyl_Halide->Acylium_Ion Activation Lewis_Acid AlCl₃ (Active) Product_Complex [Ar-CO-R • AlCl₃] (Inactive Complex) Lewis_Acid->Product_Complex Sequestration Product->Product_Complex Complexation caption The dual role of the Lewis acid: catalytic activation and stoichiometric product complexation.

Caption: The role of the Lewis acid and its yield-limiting complexation with the product.

This complexation is often irreversible under reaction conditions, meaning each molecule of product effectively consumes one molecule of the Lewis acid.[6] Therefore, using less than a stoichiometric amount of the catalyst is a common reason for incomplete reactions.[2][6]

Data-Driven Catalyst Selection

While AlCl₃ is the traditional choice, other Lewis acids can offer advantages in terms of milder reaction conditions or different selectivity profiles. The choice of catalyst can significantly impact yield and isomer distribution.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ 110Dichloromethane0 to RT1~95%[10]
FeCl₃ 100TolueneRoom Temp-24%[8]
Yb(OTf)₃ 2None1000.5>90%[10]
AlPW₁₂O₄₀ -Solvent-less--High[7]

This table presents a comparative overview of different catalysts for the acylation of anisole or toluene, highlighting the trend towards more sustainable and efficient catalytic systems.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is a representative example for the acylation of an activated aromatic ring.[1]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[5] Cool the suspension to 0°C using an ice bath.[5]

  • Acylating Agent Addition: In the dropping funnel, place acetyl chloride (1.0 equivalent) dissolved in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature between 0-5°C.[5]

  • Substrate Addition: Dissolve anisole (0.75 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1]

    • Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.[1]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.[1]

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[1]

    • The crude product can be further purified by column chromatography or recrystallization to yield the desired acylated product.[1]

Protocol 2: Anhydrous Solvent Preparation (Dichloromethane)

Ensuring strictly anhydrous conditions is paramount for success.

Procedure:

  • Pre-drying: If the solvent has significant water content, pre-dry it by stirring over anhydrous calcium chloride for several hours.

  • Distillation: Reflux the pre-dried solvent over calcium hydride (CaH₂) for a minimum of one hour under an inert atmosphere.[2]

  • Collection: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.[2]

Concluding Remarks

Low conversion in Friedel-Crafts acylation is a common but solvable problem. By systematically evaluating catalyst activity, stoichiometry, substrate reactivity, and reaction conditions, researchers can effectively troubleshoot and optimize this powerful synthetic transformation. This guide provides the foundational knowledge and practical steps to turn a low-yielding reaction into a successful one. Remember that careful planning, meticulous execution of anhydrous techniques, and a thorough understanding of the reaction mechanism are the keys to achieving high yields and purity.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. BenchChem Technical Support.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
  • BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem Technical Support.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • University of Calgary. (n.d.).
  • BYJU'S. (n.d.).
  • LibreTexts. (2015). 15.
  • BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. BenchChem Technical Support.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • YouTube. (2020).
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Michigan Chemistry Department.
  • YouTube. (2012).
  • ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Study Mind. (n.d.).

Sources

Preventing byproduct formation in benzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of benzophenone, primarily via the Friedel-Crafts acylation of benzene with benzoyl chloride. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemical principles to help you optimize your reaction outcomes and prevent byproduct formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during benzophenone synthesis. A systematic approach to troubleshooting is key to identifying and resolving the root cause of a suboptimal reaction.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue with several potential origins. The following table and flowchart provide a structured approach to diagnosing the problem.

Table 1: Troubleshooting Low Benzophenone Yield

Potential Cause Explanation Recommended Solution
Poor Catalyst Quality Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture deactivates the catalyst by hydrolysis.[1]Use a fresh, unopened container of anhydrous AlCl₃. If using an older batch, ensure it was stored in a desiccator.
Presence of Moisture Water in reagents (benzene, benzoyl chloride) or on glassware will react with and deactivate the AlCl₃ catalyst.[1]Dry all glassware in an oven prior to use. Use anhydrous grade solvents and reagents. Benzene can be dried over sodium wire.
Incorrect Reaction Temperature The Friedel-Crafts acylation of benzene is exothermic. If the temperature is too low (<5°C), the reaction rate will be very slow.[2] If it is too high (>10°C), side reactions leading to tar formation increase, consuming reactants and lowering the yield of the desired product.[1][2]Maintain the reaction temperature between 5-10°C, especially during the addition of benzoyl chloride, using an ice-salt bath for efficient cooling.[2]
Inefficient Mixing Poor stirring can lead to localized overheating and incomplete reaction as the catalyst may not be well-dispersed.[1]Use a mechanical stirrer to ensure vigorous and uniform mixing of the reaction components.[1]
Suboptimal Stoichiometry A stoichiometric amount of AlCl₃ is required because it forms a complex with the benzophenone product.[3] Insufficient catalyst will result in an incomplete reaction.Use at least a stoichiometric equivalent of AlCl₃ relative to the benzoyl chloride.

Diagram 1: Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Benzophenone Yield check_catalyst Check AlCl₃ Quality start->check_catalyst check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions If catalyst is good solution_catalyst Use fresh, anhydrous AlCl₃ check_catalyst->solution_catalyst If catalyst is old/exposed check_temp Monitor Reaction Temperature check_conditions->check_temp If conditions are dry solution_conditions Dry glassware and use anhydrous reagents check_conditions->solution_conditions If moisture is present check_mixing Assess Mixing Efficiency check_temp->check_mixing If temperature is controlled solution_temp Maintain 5-10°C with ice-salt bath check_temp->solution_temp If temperature is out of range check_stoichiometry Confirm Stoichiometry check_mixing->check_stoichiometry If mixing is efficient solution_mixing Use mechanical stirrer for vigorous mixing check_mixing->solution_mixing If mixing is poor solution_stoichiometry Use stoichiometric AlCl₃ check_stoichiometry->solution_stoichiometry If stoichiometry is incorrect

Caption: A step-by-step guide to diagnosing low benzophenone yield.

Q2: I observed significant formation of a dark, tarry substance. How can this be prevented?

The formation of tarry byproducts is a clear indication of side reactions, most commonly caused by excessive reaction temperatures.[1][2]

  • Causality : The Friedel-Crafts reaction is highly exothermic. If the heat generated is not effectively dissipated, the temperature can rise, promoting polymerization and other undesirable side reactions that lead to the formation of complex, high-molecular-weight, tarry substances.[1][4]

  • Preventative Measures :

    • Strict Temperature Control : Maintain the reaction temperature between 5-10°C throughout the addition of benzoyl chloride.[2]

    • Slow Reagent Addition : Add the benzoyl chloride dropwise to the benzene-AlCl₃ mixture to control the rate of the exothermic reaction.[1]

    • Efficient Cooling : Utilize an ice-salt bath for more effective cooling than an ice-water bath.[2]

Q3: The final product is a persistent oil and will not crystallize. What should I do?

Pure benzophenone is a white solid with a melting point of 47-49°C.[1][5] If your product remains an oil, it is indicative of impurities or residual solvent.

  • Causality : The presence of byproducts, unreacted starting materials, or residual solvent can lower the melting point of the final product, causing it to remain in an oily state at room temperature.

  • Troubleshooting and Purification Protocol :

    • Solvent Removal : Ensure all volatile solvents, such as excess benzene or carbon tetrachloride (if used), have been thoroughly removed, initially by heating on a steam bath and then potentially under reduced pressure.[2]

    • Purification by Recrystallization : This is an effective method for purifying solid organic compounds.

      • Step-by-step Protocol :

        • Dissolve the crude oily product in a minimum amount of a suitable hot solvent. Ethanol or ligroin are commonly used for benzophenone.[4][5]

        • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then perform a hot filtration.[6]

        • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

        • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

        • Dry the crystals thoroughly to remove any residual solvent.

    • Purification by Vacuum Distillation : For substituted benzophenones or if recrystallization is ineffective, vacuum distillation can be a superior purification method.[4] Benzophenone has a boiling point of 188-190°C at 15 mm Hg.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid catalyst in this reaction?

The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for the reaction to proceed. Its primary function is to react with benzoyl chloride to generate a highly electrophilic acylium ion (C₆H₅CO⁺).[1][7] This acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of the new carbon-carbon bond characteristic of benzophenone.[8][9]

Diagram 2: Generation of the Acylium Ion

acylium_ion_generation cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products BenzoylChloride Benzoyl Chloride Complex [C₆H₅COCl-AlCl₃] BenzoylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (C₆H₅CO⁺) (Electrophile) Complex->AcyliumIon AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Caption: The role of AlCl₃ in generating the electrophilic acylium ion.

Q2: Why are anhydrous conditions so critical for a successful Friedel-Crafts acylation?

Aluminum chloride reacts vigorously with water in a hydrolysis reaction.[1] If moisture is present in the reaction vessel or reagents, the AlCl₃ will be consumed in this side reaction, rendering it inactive as a catalyst for the acylation.[1] This will significantly reduce or even completely halt the formation of benzophenone.

Q3: Can other Lewis acids be used as catalysts?

Yes, other Lewis acids can be employed, though their reactivity may differ from AlCl₃. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are moderately active alternatives.[1][10] Modern approaches also utilize ionic liquids, such as [Bmim]Cl-FeCl₃, which can function as both the catalyst and the solvent, offering potential environmental and recovery benefits.[1][11]

Q4: Why doesn't the reaction proceed to add a second acyl group to the benzophenone product?

The carbonyl group (C=O) of the benzophenone product is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution.[3][12][13] This is a significant advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation, which often suffers from polyalkylation because alkyl groups activate the aromatic ring.[13][14]

References

  • Technical Support Center: Optimization of Benzophenone Synthesis - Benchchem.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.
  • Preparation of benzophenone - PrepChem.com.
  • Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1.
  • Purification method of benzophenone - CN1422838A - Google Patents.
  • benzophenone - Organic Syntheses Procedure.
  • The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents - ResearchGate.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available from: [Link]

  • [FREE] Name the electrophile produced in the reaction of benzene with benzoyl chloride in the presence of - brainly.com. Available from: [Link]

  • What happens when Benzene reacts with benzoyl chloride in the presence of anhydrous AlCl3 - Filo. Available from: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available from: [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. Available from: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available from: [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. Available from: [Link]

Sources

Recrystallization methods for purifying "Methanone, 4-(dimethylamino)phenyl-"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Recrystallization Methods for 4,4'-bis(dimethylamino)benzophenone

Welcome to the technical support center for the purification of 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to achieve high purity of this compound through recrystallization. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Introduction to Purifying Michler's Ketone

4,4'-bis(dimethylamino)benzophenone (Michler's ketone) is a pivotal intermediate in the synthesis of various dyes and pigments, such as methyl violet, and also serves as a photosensitizer in polymer chemistry.[1][2] Its purity is paramount for the successful outcome of these applications. Recrystallization is a powerful technique for purifying solid organic compounds based on the principle that the solubility of a solid in a solvent increases with temperature.[3] By carefully selecting a solvent or solvent system, one can dissolve the impure compound at a high temperature and allow the desired molecules to selectively crystallize upon cooling, leaving impurities behind in the solution.

This guide provides detailed recrystallization protocols, a comprehensive troubleshooting section to address common experimental hurdles, and a list of frequently asked questions to support your purification endeavors.

Experimental Protocols

Here we present two established methods for the recrystallization of Michler's ketone. The choice between them will depend on the nature of the impurities you are trying to remove.

Protocol 1: Acid-Base Purification followed by Recrystallization

This method is particularly effective for removing water-insoluble impurities, such as benzophenone, that may be present in the crude product.[2]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude Michler's ketone in a minimal amount of dilute hydrochloric acid. The basic dimethylamino groups will be protonated, forming a water-soluble salt.

  • Hot Filtration (if necessary): If any solid impurities remain undissolved, perform a hot gravity filtration to remove them.

  • Precipitation: Cool the acidic solution and slowly add aqueous ammonia with stirring. This will neutralize the acid and precipitate the purified Michler's ketone.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any residual salts.

  • Recrystallization:

    • Transfer the purified solid to an Erlenmeyer flask.

    • Choose either ethanol or petroleum ether as the recrystallization solvent.

    • Heat the chosen solvent to its boiling point and add the minimum amount required to just dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Protocol 2: Recrystallization from a Benzene-Ethanol Mixture

This protocol is suitable for impurities that have different solubility profiles in a mixed solvent system.

Step-by-Step Methodology:

  • Dissolution in Benzene: Dissolve the crude Michler's ketone in a minimal amount of warm benzene.

  • Aqueous Wash: Transfer the benzene solution to a separatory funnel and wash it with water until the aqueous phase is colorless. This step removes water-soluble impurities.

  • Solvent Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and then remove the benzene by rotary evaporation.

  • Recrystallization from Mixed Solvents:

    • Dissolve the residue in a minimal amount of hot benzene.

    • Slowly add hot ethanol as an anti-solvent until the solution becomes slightly turbid.

    • Add a few drops of hot benzene to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold benzene-ethanol mixture, and dry.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Michler's ketone and provides systematic solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is problematic because the liquid droplets can trap impurities.

Solutions:

  • Increase Solvent Volume: The solution may be too concentrated, leading to supersaturation at a high temperature. Re-heat the mixture and add more of the hot solvent to ensure the compound fully dissolves before cooling.

  • Lower the Solution Temperature Before Cooling: If using a high-boiling solvent, the compound may be melting. Try to dissolve the compound at a temperature below its melting point (172-176°C), even if it requires more solvent.[2]

  • Change the Solvent: Select a solvent with a lower boiling point.

Issue 2: No Crystals Form Upon Cooling

Causality: This is often due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[5] It can also be due to a supersaturated solution that resists nucleation.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide nucleation sites.[5]

    • Seeding: Add a tiny crystal of pure Michler's ketone to the solution to initiate crystal growth.[5]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

  • Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is very soluble, you can slowly add a miscible "anti-solvent" in which it is insoluble to induce precipitation.

Issue 3: Poor or Low Yield of Crystals

Causality: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[3]

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to dissolve the compound.

  • Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the solution from cooling and depositing crystals prematurely.

  • Maximize Crystallization Time: Allow the solution to cool slowly and undisturbed. After reaching room temperature, cool it further in an ice bath to maximize the amount of crystallized product.

  • Check the Filtrate: If you suspect significant product loss in the filtrate (mother liquor), you can try to recover more by evaporating some of the solvent and re-cooling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for Michler's ketone?

A1: An ideal solvent is one in which Michler's ketone is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). Based on literature, ethanol, petroleum ether, and benzene (often in a mixture with ethanol) are suitable solvents.[2][6]

Q2: How can I determine the correct amount of solvent to use?

A2: The key is to use the minimum amount of hot solvent to fully dissolve the crude solid.[7] Start by adding a small amount of the hot solvent to your solid and continue adding small portions while heating until the solid just dissolves. Adding too much solvent is a common reason for poor yield.[3]

Q3: Why is slow cooling important?

A3: Slow cooling allows for the formation of large, well-defined crystals.[7] Rapid cooling can cause the solid to precipitate out of solution too quickly, trapping impurities within the crystal lattice and leading to a less pure product.

Q4: My purified crystals are still colored. What should I do?

A4: If your Michler's ketone is expected to be a white or pale yellow solid but retains a significant color after one recrystallization, you may have colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use charcoal sparingly, as it can also adsorb some of your desired product, reducing the yield. If this doesn't work, a second recrystallization may be necessary.

Q5: Is Michler's ketone hazardous?

A5: Yes, Michler's ketone is considered a hazardous substance and is reasonably anticipated to be a human carcinogen.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Properties of 4,4'-bis(dimethylamino)benzophenone (Michler's Ketone)

PropertyValueSource
CAS Number 90-94-8[9]
Molecular Formula C₁₇H₂₀N₂O[2]
Molecular Weight 268.35 g/mol [10]
Appearance White to greenish crystalline leaflets or blue powder[11]
Melting Point 172-176 °C[2]
Solubility Practically insoluble in water; Soluble in alcohol, warm benzene; Very slightly soluble in ether.[11]

Table 2: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)Notes on Use for Michler's Ketone
Ethanol 78A good general-purpose solvent for recrystallization.[2]
Benzene 80Effective for dissolving Michler's ketone, often used with ethanol.[6]
Petroleum Ether Varies (e.g., 60-80)A non-polar solvent, can be effective for certain impurities.[2]

Visualizations

Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities) B->C D Slow Cooling to RT C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure Product

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Diagram 2: Troubleshooting Logic for Failed Crystallization

TroubleshootingCrystallization Start Solution Cooled, No Crystals Formed Check_Concentration Is the solution supersaturated? Start->Check_Concentration Induce Induce Crystallization (Scratch/Seed) Check_Concentration->Induce Yes Evaporate Evaporate Some Solvent & Re-cool Check_Concentration->Evaporate No (Too much solvent) Induce->Evaporate Failure Success Crystals Form Induce->Success Success Evaporate->Success Failure Still No Crystals

Caption: A decision tree for troubleshooting when crystallization fails to occur upon cooling.

References

  • National Center for Biotechnology Information. (2021, December 21). Michler's Ketone - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Michler's Ketone. Retrieved from [Link]

  • Science Forums. (2009, January 13). michler's ketone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • JoVE. (n.d.). Recrystallization. Retrieved from [Link]

  • University of West Florida. (n.d.). Recrystallization1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. PubChem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Benzophenone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with benzophenone derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility hurdles encountered during biological assays. Our focus is on providing practical, mechanistically grounded solutions to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do my benzophenone derivatives consistently precipitate in my aqueous assay buffer?

A1: This is a frequent and critical issue stemming from the inherent physicochemical properties of many benzophenone derivatives. The core reason is their predominantly hydrophobic nature. The benzophenone scaffold, consisting of two phenyl rings attached to a carbonyl group, is lipophilic ("fat-loving") and thus has poor affinity for water-based (aqueous) solutions.

Several factors can exacerbate this issue:

  • High LogP Values: Many benzophenone derivatives have a high octanol-water partition coefficient (LogP), indicating a preference for a non-polar environment over an aqueous one.

  • Crystalline Structure: The planar and rigid structure of the benzophenone core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid and solvate individual molecules.

  • Assay Buffer Composition: Components in your buffer, such as high concentrations of salts, can decrease the solubility of hydrophobic compounds through a "salting-out" effect.

Understanding these underlying causes is the first step in designing an effective solubilization strategy.

Q2: I'm using DMSO as a stock solvent, but the compound still crashes when I dilute it into my final assay medium. What's happening?

A2: This is a classic problem of compound "carry-over" and solvent mismatch. While dimethyl sulfoxide (DMSO) is an excellent solvent for dissolving a wide range of hydrophobic compounds for initial stock solutions, its effectiveness plummets upon significant dilution into an aqueous buffer.

Here’s the mechanism:

  • Initial Solubilization: In 100% DMSO, the solvent molecules effectively surround the benzophenone derivative, keeping it in solution.

  • Dilution Shock: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., a 1:1000 dilution), the DMSO concentration drops dramatically. The aqueous environment cannot maintain the solvation of the hydrophobic compound, leading to its rapid precipitation out of the solution.

To mitigate this, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. If precipitation still occurs, a multi-step or serial dilution approach can sometimes be effective, or the use of co-solvents may be necessary.

Q3: What are the best practices for preparing stock solutions of poorly soluble benzophenone derivatives?

A3: Proper stock solution preparation is fundamental to obtaining reliable experimental results. Here are some best practices:

  • Solvent Selection: Start with a high-purity, anhydrous grade of a strong organic solvent. DMSO is the most common choice, but others like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be effective.

  • Weighing and Dissolution: Use a calibrated analytical balance to accurately weigh your compound. Add the solvent to the solid and use gentle agitation, such as vortexing, to aid dissolution.

  • The Use of Heat and Sonication: For particularly stubborn compounds, gentle warming (e.g., 37°C) or sonication in a water bath can help break the crystal lattice energy and promote dissolution. However, be cautious with heat, as it can degrade thermally labile compounds. Always check the compound's stability information.

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test to determine the maximum practical concentration for your stock solution.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound Precipitation Observed During Assay Plate Preparation

Root Cause Analysis: This often points to the compound's solubility limit being exceeded in the final assay buffer.

Troubleshooting Workflow:

start Precipitation Observed check_dmso Q: Final DMSO % > 0.5%? start->check_dmso reduce_dmso A: Reduce final DMSO to <0.5% check_dmso->reduce_dmso Yes check_solubility Q: Still Precipitating? check_dmso->check_solubility No serial_dilution Implement 2-step serial dilution reduce_dmso->serial_dilution serial_dilution->check_solubility cosolvent_strategy Introduce Co-solvents check_solubility->cosolvent_strategy Yes cyclodextrin_strategy Use Cyclodextrins check_solubility->cyclodextrin_strategy Also Yes end_solution Solution Achieved cosolvent_strategy->end_solution cyclodextrin_strategy->end_solution start Inconsistent Results check_aggregates Q: Suspect Aggregation? start->check_aggregates dls_test Perform Dynamic Light Scattering (DLS) check_aggregates->dls_test Yes detergent_test Include non-ionic detergent (e.g., 0.01% Triton X-100) check_aggregates->detergent_test Yes check_results Q: Results Stabilized? dls_test->check_results detergent_test->check_results reformulate Reformulate with Solubilizers check_results->reformulate No end_solution Reliable Assay Achieved check_results->end_solution Yes reformulate->end_solution

Caption: Workflow for addressing assay inconsistency due to aggregation.

Detailed Protocols:

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare your benzophenone derivative in the final assay buffer at the highest concentration to be tested.

  • Instrument Setup: Use a DLS instrument to measure the size distribution of particles in the solution.

  • Data Analysis: The presence of large particles (e.g., >100 nm) is indicative of compound aggregation.

  • Interpretation: If aggregates are detected, this is a strong indication that poor solubility is compromising your assay's integrity.

Protocol 2: Detergent-Based Aggregation Test

  • Assay Setup: Run your standard assay with and without the inclusion of a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the final assay buffer.

  • Data Comparison: Compare the dose-response curves. If the potency (e.g., IC50) of your compound significantly weakens in the presence of the detergent, it is highly likely that the compound was acting as an aggregator in the original assay conditions. The detergent disrupts the aggregates, revealing the true activity of the monomeric compound.

Solution: If aggregation is confirmed, you must revisit the formulation and solubilization strategies outlined in Issue 1. The goal is to ensure that you are measuring the activity of the individual molecules, not non-specific effects from aggregates.

References

  • The impact of DMSO on cell-based assays. Expert Opinion on Drug Discovery.[Link]

  • Cyclodextrins as pharmaceutical solubilizing excipients. International Journal of Pharmaceutics.[Link]

  • Compound aggregation in drug discovery. Drug Discovery Today.[Link]

Technical Support Center: Stabilizing 4-(Dimethylamino)benzophenone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methanone, 4-(dimethylamino)phenyl-," commonly known as 4-(dimethylamino)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of your stored 4-(dimethylamino)benzophenone, safeguarding the reliability of your experiments.

Introduction: Understanding the Stability of 4-(Dimethylamino)benzophenone

4-(Dimethylamino)benzophenone is a versatile photoinitiator and chemical intermediate. Its performance is intrinsically linked to its chemical purity. However, like many complex organic molecules, it is susceptible to degradation over time, especially when not stored under optimal conditions. This guide will delve into the best practices for storage and what to do when you suspect degradation has occurred.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-(dimethylamino)benzophenone?

A1: For optimal long-term stability, 4-(dimethylamino)benzophenone should be stored in a cool, dry, and dark environment. The recommended storage temperature is below 30°C. It should be kept in a tightly sealed container to prevent exposure to moisture and air. For enhanced protection, especially for high-purity grades, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.

Q2: I've noticed a slight color change in my stored 4-(dimethylamino)benzophenone, from a white or pale yellow to a more greenish or blue hue. What causes this and is the product still usable?

A2: A color change is a common indicator of degradation. 4-(Dimethylamino)benzophenone can darken upon prolonged exposure to light or air. This is often due to slow oxidation or photodegradation, leading to the formation of impurities. While a slight color change may not significantly impact the performance in all applications, it is a sign that the purity has been compromised. For sensitive applications, such as in pharmaceutical development or quantitative photochemical studies, it is crucial to re-analyze the purity of the material before use.

Q3: What are the primary degradation pathways for 4-(dimethylamino)benzophenone?

A3: The primary degradation pathways are photodegradation and oxidation. Exposure to UV light can initiate N-demethylation, where the dimethylamino group is sequentially demethylated. This process can lead to the formation of 4-(methylamino)benzophenone and eventually 4-aminobenzophenone, altering the compound's photochemical properties. Oxidation can also occur, especially in the presence of air and light, leading to a variety of colored byproducts.

Q4: Can I store 4-(dimethylamino)benzophenone in a standard laboratory freezer at -20°C?

A4: While storing at lower temperatures can slow down chemical degradation, it is crucial to prevent moisture condensation. If you choose to store it in a freezer, ensure the container is exceptionally well-sealed and allow it to warm to room temperature completely before opening. This will prevent atmospheric moisture from condensing on the cold solid, which could accelerate degradation upon warming.

Q5: What analytical techniques are recommended to assess the purity of stored 4-(dimethylamino)benzophenone?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for assessing the purity of 4-(dimethylamino)benzophenone and quantifying any degradation products. Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the specific degradation products formed. For a quick purity check, Thin Layer Chromatography (TLC) can also be employed.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of 4-(dimethylamino)benzophenone.

Issue Potential Cause Recommended Action
Reduced performance as a photoinitiator Degradation of the compound leading to lower active ingredient concentration.1. Re-evaluate the purity of your stored 4-(dimethylamino)benzophenone using HPLC. 2. If purity is compromised, consider purifying the material by recrystallization or obtaining a new batch. 3. Ensure your storage conditions are optimized to prevent further degradation.
Inconsistent experimental results Inconsistent purity of the 4-(dimethylamino)benzophenone used across different experiments.1. Always use a batch of 4-(dimethylamino)benzophenone with a known and consistent purity for a series of related experiments. 2. If a new batch is introduced, verify its purity and performance against the previous batch.
Solubility issues Formation of insoluble degradation products.1. Attempt to dissolve a small sample in a recommended solvent (e.g., ethanol, acetone, chloroform) and observe for any insoluble material. 2. If insolubles are present, the material may need to be purified before use.
Discoloration of solutions Presence of colored impurities from degradation.1. A colored solution, when one is not expected, is a strong indicator of impurities. 2. Assess the purity of the solid material before preparing solutions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of 4-(dimethylamino)benzophenone. Specific parameters may need to be optimized for your system.

Objective: To determine the purity of a 4-(dimethylamino)benzophenone sample and identify the presence of potential degradation products.

Materials:

  • 4-(dimethylamino)benzophenone sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks

  • Autosampler vials

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a high-purity 4-(dimethylamino)benzophenone standard and dissolve it in a 100 mL volumetric flask with acetonitrile to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(dimethylamino)benzophenone sample to be tested and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 310 nm

    • Column Temperature: 25°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The retention times of any additional peaks can be compared to known degradation products if standards are available.

Visualizing Degradation and Workflows

Photodegradation Pathway of 4-(Dimethylamino)benzophenone

The following diagram illustrates the stepwise N-demethylation of 4-(dimethylamino)benzophenone upon exposure to UV light.

Caption: N-demethylation of 4-(dimethylamino)benzophenone.

Experimental Workflow for Stability Testing

This workflow outlines the process for assessing the long-term stability of 4-(dimethylamino)benzophenone.

cluster_workflow Stability Testing Workflow start Receive/Prepare 4-(dimethylamino)benzophenone store Store under controlled conditions (T, H, L) start->store sample Sample at predetermined time points store->sample analyze Analyze purity by HPLC sample->analyze data Record and analyze data analyze->data decision Purity within specification? data->decision end_pass Continue storage decision->end_pass Yes end_fail Quarantine/Re-purify/ Discard decision->end_fail No

Caption: Workflow for long-term stability assessment.

References

  • Hsiao, C. H., et al. (2011). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 58(5), 639-646.
  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; Michler's Ketone. U.S. Department of Health and Human Services, Public Health Service.
  • ChemBK. Michlers Ketone. [Link]

  • Analytice. 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis. [Link]

  • Fisher Scientific. Safety Data Sheet - 4-(Dimethylamino)benzophenone.
  • TCI Chemicals. SAFETY DATA SHEET - 4-(Dimethylamino)benzophenone.
  • CPAChem. Safety data sheet - 4,4'-Bis(dimethylamino)benzophenone.
  • Sigma-Aldrich. Safety Data Sheet - 4,4'-bis(dimethylamino)benzophenone.

Validation & Comparative

The Enduring Chromophore: A Comparative Guide to the Photophysical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the photophysical behavior of molecular scaffolds is paramount for designing and optimizing photoactive agents. Benzophenone, a seemingly simple diaryl ketone, is a cornerstone chromophore in photochemistry and photobiology.[1] Its remarkable efficiency in populating a long-lived triplet excited state has established it as a premier photosensitizer.[1] The true power of the benzophenone core, however, lies in its amenability to synthetic modification. The introduction of substituents onto its phenyl rings allows for the fine-tuning of its photophysical properties, enabling the rational design of molecules for a vast array of applications, from photoinitiators in polymer chemistry to probes in biological systems and active ingredients in sunscreens.[1]

This guide provides a comprehensive comparison of the photophysical properties of a series of substituted benzophenones. We will delve into the causality behind the experimental observations, present supporting quantitative data, and provide detailed protocols for the key experiments that underpin these findings.

Core Photophysical Principles: The Journey of an Excited Benzophenone

The photophysical processes that govern the behavior of benzophenones upon light absorption are best visualized using a Jablonski diagram.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T2 T₂ (π,π) S1->T2 Intersystem Crossing (kISC) S2 S₂ (π,π) T1 T₁ (n,π) T1->S0 Phosphorescence (kp) T1->S0 Intersystem Crossing (k'ISC) T2->T1 Internal Conversion

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for benzophenone.

Upon absorbing a UV photon, a benzophenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state, typically the S₁ (n,π) or S₂ (π,π) state.[2] For unsubstituted benzophenone, the defining characteristic is its exceptionally efficient intersystem crossing (ISC) from the initially populated singlet manifold to the triplet manifold.[2] The quantum yield for this process (ΦISC) is nearly unity. This high efficiency is a consequence of the small energy gap between the S₁(n,π) state and a higher-lying T₂(π,π) triplet state, which facilitates a rapid, spin-allowed transition, a phenomenon explained by El-Sayed's rule.[2] Following ISC, the molecule rapidly undergoes internal conversion to the lowest triplet state, T₁(n,π*).[2] This long-lived T₁ state is the primary photoactive species in most benzophenone-sensitized reactions.

The electronic nature and position of substituents on the phenyl rings dramatically influence the energies of the n,π* and π,π* states, thereby altering the rates of these photophysical processes and, consequently, the overall photochemical behavior of the molecule.[2]

The Influence of Substituents: A Comparative Analysis

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzophenone scaffold allows for a systematic tuning of its photophysical properties.

Electron-Donating Groups (EDGs)

Common EDGs include methoxy (-OCH₃) and amino (-NH₂) groups. When placed in the para position of one of the phenyl rings, these groups tend to increase the energy of the π orbitals and have a smaller effect on the non-bonding orbital of the carbonyl oxygen. This leads to a stabilization of the π,π* excited state relative to the n,π* state.

This energetic shift has several important consequences:

  • Red Shift in Absorption: The π→π* absorption band undergoes a bathochromic (red) shift, moving to longer wavelengths.

  • Increased Fluorescence: The smaller energy gap between the S₁ and S₀ states can lead to an increase in the fluorescence quantum yield (Φf), as the rate of radiative decay from the singlet state becomes more competitive with intersystem crossing.

  • Decreased Intersystem Crossing Efficiency: The increased energy gap between the S₁(π,π) and T₂(π,π) states can decrease the efficiency of intersystem crossing.

  • Longer Triplet Lifetimes: In some cases, the T₁ state may acquire more π,π* character, which can lead to longer phosphorescence lifetimes (τp).

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs such as chloro (-Cl) or trifluoromethyl (-CF₃) groups tend to lower the energy of both the π and π* orbitals. Their effect on the n,π* transition is generally less pronounced.

The key effects of EWGs are:

  • Blue Shift in Absorption: A hypsochromic (blue) shift in the π→π* absorption band is often observed.

  • Efficient Intersystem Crossing: The relative energies of the excited states often remain favorable for efficient intersystem crossing, maintaining a high triplet quantum yield (ΦT).

  • Shorter Triplet Lifetimes: EWGs can enhance spin-orbit coupling, which can lead to faster rates of phosphorescence and non-radiative decay from the triplet state, resulting in shorter triplet lifetimes.

Data Presentation: Photophysical Properties of Substituted Benzophenones

The following table summarizes key photophysical data for a selection of substituted benzophenones, illustrating the trends discussed above. It is important to note that these properties can be solvent-dependent.[3]

CompoundSubstituent(s)Solventλabs (nm) (π→π*)ε (M⁻¹cm⁻¹)ΦfΦISCλp (nm)τp (ms)Reference(s)
BenzophenoneUnsubstitutedAcetonitrile~252~20,000<0.01~1.0~450~5[4]
4-Methoxybenzophenone4-OCH₃Acetonitrile~288~16,000~0.02~0.98~455~10[4]
4,4'-Dimethoxybenzophenone4,4'-(OCH₃)₂Acetonitrile~295~25,000~0.1~0.9~460~15[4]
4-Chlorobenzophenone4-ClAcetonitrile~258~18,000<0.01~1.0~452~3[4]
4,4'-Dichlorobenzophenone4,4'-(Cl)₂Acetonitrile~265~22,000<0.01~1.0~455~1[4]

Note: The data presented is compiled from various sources and should be considered representative. Exact values can vary with experimental conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of substituted benzophenones requires a suite of spectroscopic techniques. The following are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths of light a molecule absorbs and for calculating its molar absorptivity.[1]

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of the ground state molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane). From this stock, prepare a dilution to a concentration that gives a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record the absorption spectrum of the blank over the desired wavelength range (e.g., 200-500 nm).

    • Rinse the cuvette with the sample solution, then fill it and record its absorption spectrum over the same range. The instrument software will automatically subtract the blank spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs) for each absorption band.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

This method is used to measure the light emitted from a sample after excitation and to determine the fluorescence quantum yield.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).

Methodology:

  • Sample Preparation: Prepare dilute solutions of the benzophenone derivatives in a suitable solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • Measurement:

    • Emission Spectrum: Set the excitation monochromator to the λabs of the sample and scan the emission monochromator to collect the emitted light at longer wavelengths.

    • Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths). The absorbance of the sample and standard at the excitation wavelength must be matched.

  • Data Analysis: The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) where Φf,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Phosphorescence Spectroscopy

This technique is used to characterize the triplet excited state by measuring its emission.

Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τp).

Methodology:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

  • Instrumentation: A spectrofluorometer with a phosphorescence mode, which often involves a pulsed excitation source and a time-gated detector. The measurement is typically performed at 77 K in a liquid nitrogen dewar to minimize non-radiative decay of the triplet state.

  • Measurement:

    • The sample is cooled to 77 K and excited with a pulse of light.

    • The emission is recorded after a short delay to exclude the short-lived fluorescence.

    • For lifetime measurements, the decay of the phosphorescence intensity is monitored over time after the excitation pulse.

  • Data Analysis:

    • The phosphorescence spectrum provides information about the energy of the T₁ state.

    • The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τp).

Nanosecond Laser Flash Photolysis

This is a powerful technique for directly observing and characterizing transient species such as triplet states.

Objective: To measure the triplet-triplet absorption spectrum and determine the triplet lifetime (τT) and triplet quantum yield (ΦT).

LFP_Workflow cluster_setup Experimental Setup Laser Pulsed Laser (e.g., Nd:YAG, 355 nm) Sample Sample in Cuvette Laser->Sample Excitation Pulse Monochromator Monochromator Sample->Monochromator Transmitted Light Probe Probe Lamp (e.g., Xenon) Probe->Sample Detector Detector (e.g., PMT) Monochromator->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Signal

Caption: A simplified workflow for a nanosecond laser flash photolysis experiment.

Methodology:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

  • Instrumentation: A nanosecond laser flash photolysis setup consists of a pulsed laser for excitation, a probe lamp, a sample holder, a monochromator, and a fast detector connected to an oscilloscope.

  • Measurement:

    • A short, intense pulse of laser light excites the sample, populating the triplet state.

    • A continuous probe light passes through the sample, and changes in its intensity due to absorption by the transient triplet state are monitored by the detector.

    • The change in absorbance is recorded as a function of time at different wavelengths.

  • Data Analysis:

    • Plotting the change in absorbance immediately after the laser flash as a function of wavelength gives the triplet-triplet absorption spectrum.

    • The decay of the transient absorption at a specific wavelength is fitted to a kinetic model (often first or second-order) to determine the triplet lifetime (τT).

    • The triplet quantum yield (ΦT) can be determined by comparing the initial transient absorbance of the sample to that of a standard with a known ΦT (e.g., benzophenone in benzene, ΦT ≈ 1).

Conclusion

The photophysical properties of benzophenones are rich and tunable, making them a versatile class of compounds for a wide range of scientific and technological applications. By understanding the fundamental principles that govern their behavior upon photoexcitation and by employing a suite of spectroscopic techniques for their characterization, researchers can rationally design and synthesize novel benzophenone derivatives with tailored photophysical properties to meet the demands of specific applications. The interplay between the electronic nature of substituents and the energetics of the excited states provides a powerful handle for controlling the photochemical fate of these remarkable molecules.

References

  • Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. Available at: [Link]

  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. The Journal of Chemical Physics. Available at: [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]

  • Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. RSC Publishing. Available at: [Link]

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. ResearchGate. Available at: [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. Available at: [Link]

  • The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]

  • Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. Available at: [Link]

  • Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Nature. Available at: [Link]

  • Quantum yields (F F ) and average fluorescene lifetimes (t F ) in room temperature toluene. ResearchGate. Available at: [Link]

  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. Available at: [Link]

  • Rigid Graphene Nanoribbons Enable Efficient Near-Infrared Room-Temperature Phosphorescence Emission. American Chemical Society. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Benzophenone Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of benzophenone (BP) and its derivatives. These compounds are widely used as UV filters in sunscreens, cosmetics, and plastic products to prevent photodegradation[1][2]. However, concerns about their potential endocrine-disrupting effects have necessitated the development of precise and reliable analytical methods to ensure product quality, safety, and regulatory compliance[1].

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares alternative methodologies with supporting data, and adheres to the rigorous validation standards set forth by the International Council for Harmonisation (ICH).

The Pillar of Trust: Principles of HPLC Method Validation

Method validation is the cornerstone of any analytical procedure, providing documented evidence that a method is fit for its intended purpose[3]. For the analysis of benzophenone derivatives, adherence to ICH Q2(R1) guidelines ensures that the generated data is reliable and reproducible. The validation process is a self-validating system, where each parameter confirms the method's performance characteristics.

The typical workflow for validating an HPLC method involves a systematic evaluation of several key performance indicators.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, Flow Rate) Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Final Final Robustness->Final Method is Validated

Caption: A logical workflow for HPLC method validation based on ICH guidelines.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components)[4].

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range[5].

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies[1].

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility[1][3].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[5].

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[5].

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[6].

Technology Comparison: HPLC vs. UPLC for Benzophenone Analysis

The evolution from traditional HPLC to UPLC represents a significant leap in liquid chromatography, driven by advancements in particle chemistry.[7] UPLC utilizes columns with sub-2 µm particles, a substantial reduction from the 3-5 µm particles used in HPLC[7][8]. This fundamental change allows UPLC systems to operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi), leading to dramatic performance improvements[9][10].

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Causality
Particle Size 3–5 µm< 2 µmSmaller particles provide more surface area, leading to more efficient mass transfer and separation.[7][8]
Analysis Time Slower (e.g., 10-30 min)Up to 10x Faster (e.g., 2.5-6.5 min)Higher optimal linear velocity allows for increased flow rates without sacrificing efficiency, drastically cutting run times.[7][10]
Resolution GoodExcellentSmaller particles reduce band broadening, resulting in sharper, narrower peaks and better separation of closely eluting compounds.[7][9]
Sensitivity StandardEnhancedNarrower peaks lead to a greater peak height/area ratio, increasing the signal-to-noise ratio and improving detection of trace analytes.[7][8]
Solvent Consumption HigherSignificantly LowerFaster run times and lower flow rates contribute to a substantial reduction in solvent usage, making UPLC a greener and more cost-effective option.[7][11]
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)Higher pressure is required to pump the mobile phase through the densely packed sub-2 µm particle columns.[9]
Cost Lower initial investmentHigher initial investmentUPLC systems are engineered with specialized pumps and detectors to handle high pressures, increasing their cost.[9]

Stationary Phase Selection: A Comparative Look at Column Chemistries

The choice of stationary phase is critical for achieving the desired selectivity for separating benzophenone and its derivatives. Reversed-phase HPLC is the most common approach, and the C18 column is the most widely utilized stationary phase.[4][7] However, alternative chemistries can provide unique selectivity for complex mixtures.

Column ChemistryPrimary Interaction MechanismSuitability for Benzophenone Analysis
C18 (Octadecylsilane) Hydrophobic interactions.Excellent. The nonpolar alkyl chains provide strong retention for the relatively nonpolar benzophenone backbone. This is the most common and often the best starting point.[12]
Phenyl-Hexyl Hydrophobic and π-π interactions.Very Good. The phenyl groups offer alternative selectivity for aromatic compounds like benzophenones through π-π interactions, which can be crucial for resolving structurally similar derivatives.[12]
Cyano (CN) Dipole-dipole and weak hydrophobic interactions.Good (Alternative Selectivity). The polar cyano group can be operated in both reversed-phase and normal-phase modes. It offers different selectivity compared to C18 and is useful when hydrophobic interactions alone are insufficient for separation.[12][13]

The logical process for selecting and optimizing a column involves starting with a general-purpose column like C18, assessing the separation, and then trying alternative chemistries if co-elution or poor peak shape occurs.

Start Define Analytical Goal (e.g., separate BP-3 from degradants) C18 Start with C18 Column (General Purpose) Start->C18 Assess Assess Separation (Resolution, Peak Shape, Tailing) C18->Assess Optimize Optimize Mobile Phase (Organic %, pH, Buffer) Assess->Optimize Sub-optimal Validated Method Validated Assess->Validated Acceptable Optimize->Assess Re-evaluate Phenyl Try Phenyl-Hexyl Column (Alternative Selectivity via π-π) Optimize->Phenyl Co-elution persists Cyano Try Cyano (CN) Column (Polar Alternative) Optimize->Cyano Poor peak shape for polar analytes Phenyl->Assess Cyano->Assess

Caption: A logical workflow for selecting and optimizing an HPLC column.

Field-Proven Experimental Protocols

The following protocols are representative examples for the analysis of benzophenone derivatives, based on established and validated methods found in the literature.

Protocol 1: General Purpose RP-HPLC Method for Sunscreen Formulations

This method is adapted from procedures for analyzing common UV filters like Benzophenone-3 (BP-3) and Avobenzone.[4]

  • Chromatographic System:

    • HPLC System: Standard HPLC with UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Methanol:Water (95:5 v/v), with pH adjusted to 3.2 using phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 315 nm.[4]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or 30°C.[7]

  • Standard Preparation:

    • Prepare a stock solution of Benzophenone-3 reference standard at 1 mg/mL in methanol.

    • Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.04 to 0.24 mg/mL).[4]

  • Sample Preparation (for a cream/lotion):

    • Accurately weigh approximately 1 gram of the cosmetic product into a volumetric flask.

    • Extract the active ingredients using a suitable solvent like 70% methanol, vortexing or sonicating to ensure complete dissolution.

    • Centrifuge the sample to precipitate excipients.

    • Filter the supernatant through a 0.45 µm PVDF filter before injection.

  • Validation & System Suitability:

    • Before analysis, perform a system suitability test. The relative standard deviation (RSD) for replicate injections of a standard should be <2%.

    • Validate the method by assessing linearity, precision, accuracy, and specificity as per ICH guidelines.[4]

Protocol 2: High-Throughput UPLC-MS/MS Method for Trace Analysis

This method is suitable for detecting multiple benzophenone derivatives at low levels in complex matrices like environmental water or biological samples.[1][14]

  • Chromatographic System:

    • UPLC System: UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1]

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[14]

    • Mobile Phase A: Deionized water with 0.1% formic acid.[14]

    • Mobile Phase B: Methanol with 0.1% formic acid.[14]

    • Flow Rate: 0.3-0.4 mL/min.[7][14]

    • Injection Volume: 2-10 µL.[7][14]

    • Column Temperature: 40°C.[7]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by re-equilibration.[14]

  • MS/MS Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize precursor-to-product ion transitions for each benzophenone derivative being analyzed.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • For aqueous samples, use a C18 SPE cartridge to concentrate the analytes and remove interfering matrix components.[6]

    • Condition the cartridge with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the benzophenone derivatives with a small volume of an organic solvent like methanol or ethyl acetate.[1][6]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase before injection.

Comparative Validation Data

The following table summarizes typical validation parameters from published methods for various benzophenone derivatives. This data underscores the performance that can be expected from properly validated HPLC and UPLC methods.

Analyte(s)MethodLinearity (R²)LODLOQAccuracy (% Recovery)Precision (% RSD)Source
Benzophenone (as impurity)RP-HPLC-UV> 0.9990.0015 µg/mL0.005 µg/mLN/A≤ 1.53% (Inter-day)[5]
Benzophenone-3 & AvobenzoneRP-HPLC-UV> 0.992N/AN/A98.6 - 102.1%≤ 1.57% (Intra-day)[4]
5 BP-type UV filtersHPLC-MS/MS0.991 - 0.9990.01 - 0.23 µg/LN/A80.0 - 108%1.8 - 9.5% (Inter-day)[1]
BP-1, BP-3, BP-8GC-MS> 0.98413 - 24 ng/mLN/A96 - 107% (in water)< 6.3% (Instrumental)[15]
Benzophenone-4HPTLC> 0.999~0.03 µ g/spot ~0.1 µ g/spot N/AN/A[2]
BenzophenoneUPLC-MS/MS> 0.990.87 - 5.72 ng/L10.0 - 50.0 ng/L80.4 - 104.3%< 11.03%[6]

The data clearly demonstrates that both HPLC and UPLC methods can achieve excellent linearity, accuracy, and precision. The choice of detector significantly impacts sensitivity, with MS/MS detectors providing substantially lower limits of detection and quantification, making them ideal for trace analysis.[1][6]

References

  • A Comparative Guide to HPLC and UPLC Methods for the Quantification of Benzophenone-2,4,5-tricarboxylic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_dIi_S65aUNyMmdGUwo41XOMWSsKVj4tyfX_GPeCvi_ZQBYJ4RBEVVUBd9PfOeGVmxoAqGzLE6I_H58xgbXzM6oSpHkVIBHSsN79mv3sekkHk_Yk7S9iZ0eCz2KkEo5LIDxZLoVDfGWgbzgJdSTiR42oFItEeNAMVDZFIwntqN5A_2oxpphsY5pmB0vPsczlSlvwTqt5elMCW0ifaAYUYuYvR4BE3YEGMylx-5rNjnywJebCZH1eV6qkaLEFajpE7WEOC5IAr5GE=]
  • Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. SpringerLink. [URL: https://vertexaisearch.cloud.google.
  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623055/]
  • Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4889810/]
  • Simultaneous Identification of Eight Sunscreen Compounds in Cosmetic Products Using High-Performance Liquid Chromatography and C. Journal of Food and Drug Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUfhIKwNXcV7Uv1GMt0eosJwZUtQxo_d8tSXZrW0q3tyHxuTiJfUbRtAdMBFrU7Pq2f8kADPQ3-ph8lmP0XgH8gbD147j6tsfXOdreyV-adjemzVuyQdyZPqKQk23ASdPMJxsivhA54grbZvFC4Kq5uTuzAUihnTxE5IJxWZ_EcA==]
  • Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis. Journal of Food and Drug Analysis. [URL: https://www.jfda-online.com/journal/vol/13/iss/4/3]
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/2305-6304/9/11/240]
  • (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [URL: https://www.researchgate.net/publication/337651086_Development_and_validation_of_a_new_RP-HPLC-UV_method_for_the_simultaneous_determination_of_phenytoin_impurities_benzophenone_and_benzil]
  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [URL: https://www.researchgate.
  • Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1367798/]
  • evaluating the performance of different HPLC columns for Benzofenap separation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb93o0CCkvXU9lARamKoflcyCg-36L8cjfFrTPHyviDbs09jSCvtxNMEi8_tK70WTVbaw8ezCmBm21FIdy9LH-f8sKJLWEjUHt3fA57oh2VTu7jMaRtNirpE7lUScuxAny7HiRW3ZI-jExAxhmkHIahWcRpOwo1h0HBxzbrFExwqSj6BhU08RREO1ezF-72TCGuEppHR2tIKUkjPJ7je09CGYK4bD-Cnhnzw==]
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/comparing-hplc-and-uplc-which-analytical-technique-is-right-for-your-lab-348892]
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2109205.pdf]
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation. [URL: https://www.thepharmajournal.com/archives/2018/vol7issue7/PartF/7-7-25-236.pdf]
  • Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://www.sielc.
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. [URL: https://peerj.com/articles/9463/]
  • UPLC vs HPLC: what is the difference?. Alispharm. [URL: https://alispharm.
  • Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17387585/]
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [URL: https://ajpa.info/index.php/ajpa/article/view/100]

Sources

Spectroscopic comparison of "Methanone, 4-(dimethylamino)phenyl-" with its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Journey: Distinguishing Michler's Ketone from Its Precursors

An In-depth Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the production of dyes and photosensitizers, 4,4'-bis(dimethylamino)benzophenone, widely known as Michler's ketone, stands as a pivotal intermediate.[1][2][3] Its unique photochemical properties are harnessed in various applications, from the synthesis of vibrant triarylmethane dyes like crystal violet to its use in photoinitiator systems.[4][5] The transformation of its precursors into this valuable compound is a tale told through the subtle yet definitive language of spectroscopy. This guide provides a comprehensive comparison of the spectroscopic characteristics of Michler's ketone with its primary precursors, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for monitoring this crucial chemical conversion.

The Synthetic Pathway: From Precursors to Product

The classical and most common synthesis of Michler's ketone involves the reaction of N,N-dimethylaniline with an acylating agent, typically phosgene (carbonyl dichloride) or a phosgene equivalent.[2][6] In this Friedel-Crafts acylation, two molecules of N,N-dimethylaniline are condensed with one molecule of the acylating agent to form the final benzophenone structure.

Therefore, the key molecular players in this synthetic narrative are:

  • N,N-Dimethylaniline: The primary aromatic precursor.

  • Phosgene (or its equivalent): The carbonyl source.

  • Michler's Ketone: The final product.

Understanding the distinct spectroscopic signatures of each is paramount for reaction monitoring, purity assessment, and quality control.

Spectroscopic Fingerprints: A Comparative Analysis

The structural evolution from N,N-dimethylaniline to Michler's ketone is marked by significant changes in the molecular framework, which are readily observed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The Emergence of the Carbonyl

IR spectroscopy is particularly powerful for identifying the presence or absence of specific functional groups. The most dramatic change in the progression from precursors to product is the introduction of a carbonyl (C=O) group.

  • N,N-Dimethylaniline: The IR spectrum of this precursor is characterized by the absence of a strong absorption in the carbonyl region (1650-1800 cm⁻¹).[7][8] Key absorptions include C-H stretching from the aromatic ring and methyl groups, and C-N stretching vibrations.

  • Phosgene: As a simple acyl chloride, phosgene exhibits a very strong C=O stretching absorption at a high wavenumber, typically around 1810 cm⁻¹, characteristic of acid chlorides.

  • Michler's Ketone: The hallmark of the Michler's ketone IR spectrum is the appearance of a strong carbonyl stretch. Due to conjugation with the two electron-rich N,N-dimethylaminophenyl rings, this C=O absorption is observed at a lower frequency compared to simple aromatic ketones, typically in the range of 1650-1670 cm⁻¹. This shift to a lower wavenumber is a direct consequence of the resonance effect, which decreases the double-bond character of the carbonyl group.[9][10] The spectrum will also retain features of the N,N-dimethylaniline precursors, such as aromatic C-H and C-N stretching, but the new, prominent carbonyl peak is the definitive indicator of successful synthesis.

Table 1: Key IR Absorptions (cm⁻¹)

CompoundC=O StretchAromatic C-H StretchC-N Stretch
N,N-DimethylanilineAbsent~3000-3100~1350
Phosgene~1810AbsentAbsent
Michler's Ketone~1650-1670~3000-3100~1350
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Transformation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, offering a more granular view of the structural changes.

¹H NMR Spectroscopy:

  • N,N-Dimethylaniline: The ¹H NMR spectrum is relatively simple, showing signals for the aromatic protons and a characteristic singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom.[11][12][13]

  • Phosgene: Being a symmetrical molecule without protons, phosgene is not observable by ¹H NMR.[14][15][16]

  • Michler's Ketone: The ¹H NMR spectrum of Michler's ketone reflects the retained N,N-dimethylaminophenyl groups. The singlet for the N-methyl protons will still be present, though its chemical shift may be slightly altered due to the influence of the electron-withdrawing carbonyl group.[4] The aromatic region will show a more complex pattern due to the substitution on the phenyl rings.

¹³C NMR Spectroscopy:

  • N,N-Dimethylaniline: The ¹³C NMR spectrum will display signals for the aromatic carbons and a single peak for the methyl carbons.

  • Phosgene: A single resonance for the carbonyl carbon is expected, typically in the downfield region characteristic of acid chlorides.

  • Michler's Ketone: The most significant feature in the ¹³C NMR spectrum is the appearance of a new signal in the downfield region (typically >190 ppm) corresponding to the carbonyl carbon. The signals for the aromatic and methyl carbons of the precursor will also be present, with their chemical shifts adjusted by the new electronic environment.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound¹H - N-CH₃¹H - Aromatic¹³C - C=O
N,N-Dimethylaniline~2.9~6.7-7.2Absent
PhosgeneAbsentAbsent~160
Michler's Ketone~3.0~6.7, ~7.7~195
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecules and is particularly sensitive to conjugation.

  • N,N-Dimethylaniline: This precursor exhibits characteristic absorption bands in the UV region due to π-π* transitions within the benzene ring.

  • Michler's Ketone: The extended conjugation in Michler's ketone, involving the two aromatic rings and the central carbonyl group, results in a significant red-shift (bathochromic shift) of the absorption maximum compared to its precursors.[17][18] The molecule strongly absorbs in the near-UV region, a property that is fundamental to its use as a photosensitizer.[3] This distinct and intense absorption band serves as a clear indicator of the formation of the conjugated system. Benzophenone derivatives are well-studied for their UV absorption properties.[19][20][21]

Table 3: Typical UV-Vis Absorption Maxima (λmax)

Compoundλmax (in a non-polar solvent)
N,N-Dimethylaniline~250 nm, ~295 nm
Michler's Ketone~366 nm

Experimental Protocols

To ensure the integrity of the spectroscopic comparison, the following detailed methodologies are recommended.

Sample Preparation
  • Precursors:

    • N,N-Dimethylaniline: Procure a high-purity grade and use as is. For NMR, dissolve an appropriate amount in a deuterated solvent (e.g., CDCl₃). For IR, a thin film between salt plates or a solution in a suitable solvent can be used. For UV-Vis, prepare a dilute solution in a UV-transparent solvent (e.g., cyclohexane or ethanol).

    • Phosgene: Due to its extreme toxicity, it is highly recommended to use a phosgene equivalent such as triphosgene or diphosgene. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction Monitoring:

    • Withdraw aliquots from the reaction mixture at regular intervals.

    • Quench the reaction in the aliquot (e.g., by adding a suitable nucleophile to consume any remaining acylating agent).

    • Prepare the sample for the desired spectroscopic analysis (e.g., dissolve in a deuterated solvent for NMR).

  • Final Product:

    • Purify the synthesized Michler's ketone, for instance, by recrystallization from ethanol.[1]

    • Prepare samples for spectroscopic analysis as described for the precursors.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Precursors Precursors Reaction Mixture Reaction Mixture Precursors->Reaction Mixture Purified Product Purified Product Reaction Mixture->Purified Product IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Identify C=O NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Confirm Structure UV-Vis Spectroscopy UV-Vis Spectroscopy Purified Product->UV-Vis Spectroscopy Assess Conjugation Compare Spectra Compare Spectra IR Spectroscopy->Compare Spectra NMR Spectroscopy->Compare Spectra UV-Vis Spectroscopy->Compare Spectra Confirm Product Formation Confirm Product Formation Compare Spectra->Confirm Product Formation Assess Purity Assess Purity Confirm Product Formation->Assess Purity

Caption: Experimental workflow for spectroscopic analysis.

Visualizing the Synthesis

The synthesis of Michler's ketone from its precursors can be represented as a clear chemical transformation.

G cluster_precursors Precursors cluster_product Product NNDMA1 N,N-Dimethylaniline MK Michler's Ketone NNDMA1->MK Phosgene Phosgene (COCl₂) Phosgene->MK NNDMA2 N,N-Dimethylaniline NNDMA2->MK

Caption: Synthesis of Michler's Ketone.

Conclusion

The spectroscopic comparison of Michler's ketone with its precursors, N,N-dimethylaniline and phosgene, provides a clear and definitive method for monitoring its synthesis and confirming its identity. The emergence of the characteristic carbonyl absorption in the IR spectrum, the appearance of the carbonyl carbon signal in the ¹³C NMR spectrum, and the significant red-shift in the UV-Vis spectrum are all unambiguous indicators of the successful formation of this important chemical intermediate. By understanding these spectroscopic signatures, researchers and professionals in drug development can ensure the quality and purity of their synthesized materials, a critical aspect of both research and industrial applications.

References

  • SYNTHESIS. An Environmentally Friendly Synthesis of Michler's Ketone Analogues in Water. [Link]

  • Chemistry LibreTexts. Ketone infrared spectra. [Link]

  • Google Patents.
  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • ACS Publications. Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. [Link]

  • Scientific.net. Synthesis and Characterization of Reactive Michler's Ketones. [Link]

  • MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]

  • Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

  • PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • SpectraBase. N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum. [Link]

  • DrugFuture.com. Michler's Ketone. [Link]

  • PubChem. Methanone, -. [Link]

  • ResearchGate. Unshifted UV spectra of benzophenone (a) and meta-methyl benzophenone.... [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST WebBook. Methanone, [4-(dimethylamino)phenyl]phenyl-. [Link]

  • NIST WebBook. N,N-Diethylaniline. [Link]

  • ResearchGate. ¹H‐NMR spectrum of P1 (bottom) and P1O (P1 + Phosgene) in CHCl3 medium.. [Link]

  • University of Texas at Arlington. A FRET Approach to Phosgene Detection. [Link]

  • ResearchGate. UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol).... [Link]

  • RSC Publishing. Spectroscopic study of Michler's ketone. Part 2.—Luminescence. [Link]

  • RSC Publishing. Electronic absorption spectra of some analogues and derivatives of Michler's ketone. [Link]

  • NIST WebBook. Methanone, [4-(dimethylamino)phenyl]phenyl-. [Link]

  • Wikipedia. Michler's ketone. [Link]

  • Lancashire Online Knowledge. Solution photochemistry of derivatives of Michler's Ketone. [Link]

  • NIST WebBook. Methanone, [4-(dimethylamino)phenyl]phenyl-. [Link]

  • PubChem. Phosgene. [Link]

  • The Australian National University. Phosgene | C Cl 2 O | MD Topology | NMR | X-Ray. [Link]

  • Canada.ca. Methanone, bis(4-(dimethylamino)phenyl)- (Michler's ketone). [Link]

  • Wikipedia. Phosgene. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "Methanone, 4-(dimethylamino)phenyl-"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the purity assessment of Methanone, 4-(dimethylamino)phenyl-, a key chemical intermediate. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure scientific integrity.

The synthesis of any chemical entity, including 4-(dimethylamino)phenyl-methanone, can result in a variety of impurities. These can include starting materials, by-products, intermediates, and degradation products.[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances to ensure their safety and efficacy.[2][3]

The Strategic Selection of Analytical Techniques

A multi-faceted approach, employing orthogonal analytical techniques, is crucial for a comprehensive purity profile. Each method offers a unique perspective on the sample's composition, and their collective data provides a robust and reliable assessment. For 4-(dimethylamino)phenyl-methanone, the principal techniques of choice are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis - DSC/TGA).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable technique for the purity assessment of non-volatile and thermally labile compounds like 4-(dimethylamino)phenyl-methanone.[4] Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality of Experimental Choices in HPLC Method Development

The selection of a reversed-phase C18 column is a logical starting point for a molecule with the polarity of 4-(dimethylamino)phenyl-methanone. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. A gradient elution is employed to effectively separate impurities with a wide range of polarities that may be present. UV detection is suitable due to the chromophoric nature of the benzophenone structure.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[5] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown impurities.

Causality of Experimental Choices in GC-MS Method Development

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for the separation of a broad range of volatile organic compounds. The temperature program is designed to start at a low temperature to resolve highly volatile components and gradually increase to elute less volatile impurities. Electron ionization (EI) is a standard and robust ionization technique for generating reproducible mass spectra.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

qNMR has emerged as a primary analytical method for purity determination due to its ability to provide an absolute quantification without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to a certified internal standard.[8]

Causality of Experimental Choices in qNMR Protocol

The choice of a suitable internal standard is critical for accurate qNMR. It should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically stable, and have a known purity. Maleic acid is a common and suitable choice. A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized 4-(dimethylamino)phenyl-methanone and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Crystalline Purity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a substance, including its melting point, thermal stability, and the presence of volatile impurities like water or residual solvents.[9][10][11] For a crystalline solid, a sharp melting peak with a narrow range in the DSC thermogram is indicative of high purity.[12]

Causality of Experimental Choices in Thermal Analysis

A slow heating rate in DSC allows for better resolution of the melting endotherm. An inert atmosphere (nitrogen) is used to prevent oxidative degradation of the sample. In TGA, monitoring the weight loss as a function of temperature can quantify the amount of volatile components.[13]

Experimental Protocol: DSC/TGA
  • Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.

  • Sample Pans: Aluminum pans for DSC, platinum or ceramic pans for TGA.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • DSC Method:

    • Temperature Program: Heat from ambient temperature to a temperature above the melting point at a rate of 10°C/min.

  • TGA Method:

    • Temperature Program: Heat from ambient temperature to a temperature where complete decomposition is expected (e.g., 600°C) at a rate of 10°C/min.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into the appropriate pan.

Data Presentation and Comparison

To facilitate a direct comparison of these techniques, the following table summarizes their key performance characteristics in the context of purity assessment for 4-(dimethylamino)phenyl-methanone.

Analytical TechniquePrinciple of Purity AssessmentStrengthsLimitations
HPLC-UV Separation and quantification of the main component and non-volatile impurities based on their chromatographic behavior and UV absorbance.High resolution, excellent for detecting and quantifying related substances.[14][15]Requires a reference standard for each impurity for accurate quantification; not suitable for volatile impurities.
GC-MS Separation, identification, and quantification of volatile and semi-volatile impurities based on their retention time and mass spectrum.Highly sensitive and specific for volatile impurities and residual solvents.[5]Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[6][7]Provides an absolute purity value without the need for a specific analyte reference standard; non-destructive.[16][17]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.
DSC/TGA Measurement of changes in physical properties (heat flow, mass) as a function of temperature.Provides information on crystalline purity (melting point depression) and the content of volatile impurities.[9][10][11]Not a separative technique; less specific for identifying individual impurities.

Visualization of the Analytical Workflow

A logical and systematic workflow is essential for a comprehensive purity assessment. The following diagrams illustrate the overall workflow and the interrelation of the primary analytical techniques.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Final Report Synthesized_Product Synthesized 4-(dimethylamino)phenyl-methanone HPLC HPLC-UV Synthesized_Product->HPLC GC_MS GC-MS Synthesized_Product->GC_MS qNMR qNMR Synthesized_Product->qNMR Thermal_Analysis DSC/TGA Synthesized_Product->Thermal_Analysis Purity_Calculation Purity Calculation & Impurity Profiling HPLC->Purity_Calculation GC_MS->Purity_Calculation qNMR->Purity_Calculation Thermal_Analysis->Purity_Calculation Structure_Elucidation Impurity Structure Elucidation (if necessary) Purity_Calculation->Structure_Elucidation Final_Report Comprehensive Purity Report Purity_Calculation->Final_Report Structure_Elucidation->Final_Report Interrelation of Analytical Methods HPLC HPLC (Non-volatiles) Purity Overall Purity Assessment HPLC->Purity Identifies & Quantifies Related Substances GC_MS GC-MS (Volatiles) GC_MS->Purity Identifies & Quantifies Residual Solvents qNMR qNMR (Absolute Purity) qNMR->Purity Provides Absolute Purity Value Thermal Thermal Analysis (Crystalline Purity) Thermal->Purity Confirms Crystalline Purity & Volatiles

Caption: Interrelation of primary analytical methods for a holistic purity assessment.

By integrating the results from these orthogonal techniques, a highly reliable and comprehensive purity profile of the synthesized "Methanone, 4-(dimethylamino)phenyl-" can be established, ensuring its quality and suitability for its intended application in research and drug development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) .

  • <621> CHROMATOGRAPHY .

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma .

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances .

  • ICH Guidelines for Drug Impurities | PDF | Biotechnology | Gel Electrophoresis - Scribd .

  • Understanding the Latest Revisions to USP <621> | Agilent .

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods - TSI Journals .

  • <621> Chromatography - US Pharmacopeia (USP) .

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development .

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis .

  • Determining and reporting purity of organic molecules: why qNMR - PubMed .

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV .

  • Are You Sure You Understand USP <621>? | LCGC International .

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation .

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications .

  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate .

  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments .

  • Separation of Benzophenone, 4-amino-4'-(dimethylamino)- on Newcrom R1 HPLC column .

  • Quantitative NMR Spectroscopy.docx 11/2017 .

  • Why do we use NMR spectroscopy in purity analysis? - Quora .

  • Thermal Analysis Techniques - .

  • Synthesis of 4-(dimethylamino)-benzophenone - PrepChem.com .

  • ep monographs - Sigma-Aldrich .

  • CPMP guideline on control of impurities of pharmacopoeia General Monograph - European Medicines Agency .

  • 4-(Dimethylamino)benzophenone synthesis - ChemicalBook .

  • 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis - Analytice .

  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper | Bulletin of Applied Sciences - ThaiJO .

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q .

  • General Information: New Expression of Acceptance Criteria in the Test for Related Substances .

  • Analysing the monographs - European Pharmaceutical Review .

  • 4-(Dimethylamino)benzophenone | C15H15NO | CID 10737 - PubChem .

  • 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem .

  • HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column .

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent .

  • Michler's ketone - Wikipedia .

  • 4,4'-Bis(dimethylamino)-benzophenone CAS 90-94-8 | 808125 - Merck .

  • Purity Assessment of Synthesized 4-(Diethylamino)but-2-enal: A Comparative Guide - Benchchem .

  • CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone - CymitQuimica .

  • A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone - Benchchem .

  • Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases .

  • High-performance liquid chromatography (HPLC) method for 4'-Ethyl-4-dimethylaminoazobenzene - Benchchem .

  • Fast GC-MS/MS for High Throughput Pesticides Analysis | Thermo Fisher Scientific .

Sources

A Comparative Benchmarking Guide to Methanone, 4-(dimethylamino)phenyl- as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and validity of experimental outcomes. While classic fluorophores are well-characterized, there is a continuous demand for probes with unique environmental sensitivity for specific applications. This guide provides an in-depth performance benchmark of Methanone, 4-(dimethylamino)phenyl-, a benzophenone derivative, evaluating its potential as a fluorescent probe. We will objectively compare its photophysical characteristics with established alternatives, provide detailed experimental protocols for its validation, and explore the mechanistic basis of its fluorescence.

Introduction to Methanone, 4-(dimethylamino)phenyl-

Methanone, 4-(dimethylamino)phenyl-, also known as 4-(Dimethylamino)benzophenone, is an aromatic ketone with the chemical formula C₁₅H₁₅NO.[1][2] Structurally, it features a classic electron donor-acceptor (D-A) arrangement, with the dimethylamino group serving as a potent electron donor and the carbonyl group of the benzophenone core acting as an electron acceptor. This configuration is a hallmark of many environmentally sensitive fluorescent dyes, suggesting a strong potential for solvatochromism—the change in spectral properties in response to the polarity of the solvent.[3][4]

Unlike its more complex and well-known relative, 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)[5][6], this mono-substituted derivative presents a simpler scaffold. This simplicity can be advantageous for understanding fundamental photophysical processes and for serving as a foundational structure for more complex, target-specific probes. This guide will dissect its performance attributes to determine its place in the modern fluorescent probe toolkit.

Comparative Analysis of Photophysical Properties

The utility of a fluorescent probe is defined by a set of key performance indicators. A direct comparison with established, commercially available probes is essential for contextualizing the performance of Methanone, 4-(dimethylamino)phenyl-.

FeatureMethanone, 4-(dimethylamino)phenyl-Michler's KetoneFluoresceinRhodamine BBODIPY FL
Excitation Max (λex) ~340-370 nm (Solvent Dependent)[7]~370 nm (in Ethanol)[7]~494 nm (in 0.1 M NaOH)~555 nm (in Ethanol)~503 nm (in Methanol)
Emission Max (λem) Varies significantly with solvent polarityVaries with solvent polarity~518 nm (in 0.1 M NaOH)~580 nm (in Ethanol)~512 nm (in Methanol)
Quantum Yield (Φ) Generally low (<0.1)[8]Low (~0.001 in solution)[8]High (~0.92)High (~0.70)Very High (>0.9)
Stokes Shift Large and variableLarge and variableSmall (~24 nm)Moderate (~25 nm)Small (~9 nm)
Photostability Moderate; prone to photoreduction[9]Moderate; prone to photoreduction[9][10]Moderate; prone to photobleachingGoodExcellent
Environmental Sensitivity High (Strongly Solvatochromic)[11]High (Solvatochromic)[11]High (pH-sensitive)ModerateLow to Moderate

Analysis: The most striking feature of Methanone, 4-(dimethylamino)phenyl- is its high environmental sensitivity, a characteristic it shares with Michler's ketone.[11] This is evident in the solvent-dependent shifts in its absorption and emission spectra. However, this sensitivity comes at the cost of a significantly lower quantum yield compared to mainstream dyes like Fluorescein, Rhodamine B, and BODIPY derivatives.[8][12] Its large Stokes shift is advantageous, minimizing self-quenching and simplifying detection by reducing spectral overlap. Its photostability is a concern, as benzophenone derivatives are known to undergo photoreduction, a factor that must be considered in imaging experiments requiring prolonged light exposure.[9]

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescent properties of Methanone, 4-(dimethylamino)phenyl- are governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation with UV light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting carbonyl group.

In non-polar solvents, the locally excited (LE) state is favored, leading to emission at shorter wavelengths. In polar solvents, the charge-separated ICT state is stabilized, lowering its energy level. This stabilization results in a bathochromic (red) shift in the emission spectrum.[3] This high degree of sensitivity to the local environment makes it a candidate for probes designed to report on changes in polarity, such as lipid membrane dynamics or protein binding events.[13]

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited States S0 D-A LE Locally Excited (LE) State (D*-A) S0->LE Excitation (hν) LE->S0 Fluorescence (Blue-shifted) ICT ICT State (D+-A-) LE->ICT Relaxation (favored in polar solvents) ICT->S0

Caption: Intramolecular Charge Transfer (ICT) mechanism in D-A fluorophores.

Experimental Protocols for Benchmarking

To validate the performance of Methanone, 4-(dimethylamino)phenyl-, a rigorous and systematic benchmarking protocol is required. This ensures that the data is reproducible and allows for fair comparison against other probes.

Protocol for Characterizing Photophysical Properties
  • Stock Solution Preparation:

    • Accurately weigh ~1-2 mg of Methanone, 4-(dimethylamino)phenyl-.

    • Dissolve in a spectroscopic grade solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM). Store protected from light at 4°C.[7]

  • Absorption Spectroscopy:

    • Prepare a working solution (e.g., 10 µM) in the solvent of interest (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).

    • Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 500 nm.

    • Record the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Spectroscopy:

    • Using the same working solution, measure the fluorescence emission spectrum in a fluorometer.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum and note the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift: Stokes Shift = λ_em - λ_abs.

  • Quantum Yield (Φ) Determination (Relative Method):

    • Select a suitable quantum yield standard with a known Φ and similar absorption range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity for each dilution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots should be linear.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.[14]

  • Photostability Assessment:

    • Prepare a 10 µM solution of the probe.

    • Place the solution in the fluorometer and continuously excite it at its λ_abs using a fixed slit width.

    • Record the fluorescence intensity at λ_em at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).

    • Plot the normalized fluorescence intensity versus time to determine the rate of photobleaching.

Experimental_Workflow cluster_measurements Photophysical Measurements start Start: Obtain Probe stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Dilute Working Solutions (e.g., 10 µM in various solvents) stock->working abs Measure Absorbance Spectrum (Determine λ_abs) working->abs em Measure Emission Spectrum (Determine λ_em, Stokes Shift) working->em qy Measure Quantum Yield (Relative to Standard) working->qy ps Assess Photostability (Continuous Excitation) working->ps analysis Data Analysis & Comparison abs->analysis em->analysis qy->analysis ps->analysis end End: Performance Profile analysis->end

Sources

In-Vitro Activity of 4-(Dimethylamino)phenyl Methanone Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in-vitro activity of a series of methanone derivatives characterized by a 4-(dimethylamino)phenyl moiety. The focus is on their efficacy as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a pivotal role in several cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is essential for their function.

Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[2] Agents that interfere with this process can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. These agents are broadly classified based on their mechanism of action, with one major class being the tubulin polymerization inhibitors. These compounds prevent the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. The colchicine binding site on β-tubulin is a primary target for many of these inhibitors.[1]

The 4-(dimethylamino)phenyl methanone scaffold has emerged as a promising pharmacophore in the design of novel tubulin polymerization inhibitors.[3] Derivatives based on this structure have demonstrated potent antiproliferative activity against a range of cancer cell lines. This guide will delve into the in-vitro performance of a specific series of these derivatives, providing comparative data and detailed experimental protocols to support further research and development in this area.

Comparative In-Vitro Activity of Benzo[b]furan Derivatives

A study by Romagnoli et al. provides a detailed analysis of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives, which share key structural similarities with the broader class of 4-(dimethylamino)phenyl methanone compounds.[4] The presence of the 3',4',5'-trimethoxyphenyl group is a characteristic feature of many potent tubulin inhibitors that bind to the colchicine site.[4] The following table summarizes the in-vitro activity of a selection of these derivatives, highlighting their potency in inhibiting tubulin polymerization and their antiproliferative effects on various cancer cell lines.

Compound IDRTubulin Polymerization IC50 (µM)[4]Antiproliferative IC50 (µM)[4]
MCF-7 (Breast)
5d 5-OCH31.50.048
5i 6-OCH30.90.078
5k 7-OCH32.10.11
5l 5-Cl2.80.18
5m 6-Cl3.50.25
5n 7-Cl2.40.15
CA-4 (Combretastatin A-4) -1.20.004
  • IC50 (Inhibitory Concentration 50%): The concentration of the compound required to inhibit tubulin polymerization or cell proliferation by 50%. Lower values indicate higher potency.

  • MCF-7: A human breast adenocarcinoma cell line.

  • CA-4 (Combretastatin A-4): A well-known potent inhibitor of tubulin polymerization used as a reference compound.

The data reveals that derivatives with a methoxy group (5d, 5i, 5k) generally exhibit potent tubulin polymerization inhibitory activity, with IC50 values in the low micromolar range.[4] Notably, compound 5i , with a methoxy group at the 6-position of the benzo[b]furan ring, demonstrated the most potent inhibition of tubulin polymerization in this series, with an IC50 of 0.9 µM.[4] This is comparable to the reference compound, Combretastatin A-4. The antiproliferative activity of these compounds against the MCF-7 cancer cell line is also significant, with IC50 values in the nanomolar range.[4]

Experimental Protocol: In-Vitro Tubulin Polymerization Assay

The following is a detailed, step-by-step methodology for an in-vitro turbidimetric tubulin polymerization assay, a standard method for evaluating the efficacy of potential tubulin inhibitors.

Principle of the Assay

This assay measures the increase in turbidity, observed as an increase in optical density (OD) at 340 nm, which results from the polymerization of purified tubulin into microtubules. Inhibitory compounds will prevent or reduce this increase in turbidity.

Materials and Reagents
  • Purified bovine brain tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Combretastatin A-4)

  • 96-well, flat-bottom microplates

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of tubulin at a concentration of 10 mg/mL in General Tubulin Buffer.

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare stock solutions of the test and reference compounds at 100x the final desired concentration in 100% DMSO.

  • Reaction Mixture Preparation (on ice):

    • In a microcentrifuge tube on ice, prepare the tubulin reaction mixture. For a final volume of 100 µL per well, combine:

      • General Tubulin Buffer

      • Glycerol (to a final concentration of 10%)

      • GTP (to a final concentration of 1 mM)

      • Tubulin (to a final concentration of 1 mg/mL or 10 µM)

  • Assay Plate Setup:

    • Add 1 µL of the 100x test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells of a pre-chilled 96-well plate.

    • Carefully add 99 µL of the ice-cold tubulin reaction mixture to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for a period of 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • The rate of polymerization is determined from the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The Microtubule Dynamics Pathway and Inhibition

The following diagram illustrates the dynamic equilibrium of microtubule polymerization and depolymerization, and the point of intervention for tubulin polymerization inhibitors.

G cluster_0 Cellular Environment tubulin_dimers αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimers->microtubule Polymerization microtubule->tubulin_dimers Depolymerization inhibitor 4-(Dimethylamino)phenyl Methanone Derivative inhibitor->tubulin_dimers Binds to free dimers, prevents polymerization

Caption: Inhibition of microtubule polymerization by 4-(dimethylamino)phenyl methanone derivatives.

Experimental Workflow for In-Vitro Screening

The diagram below outlines the general workflow for the synthesis and in-vitro evaluation of novel tubulin polymerization inhibitors.

G synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep tubulin_assay In-Vitro Tubulin Polymerization Assay stock_prep->tubulin_assay data_analysis IC50 Determination tubulin_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for synthesis and in-vitro screening of tubulin polymerization inhibitors.

Conclusion and Future Directions

The 4-(dimethylamino)phenyl methanone scaffold and its related structures, such as the 2-benzoyl-3-N,N-dimethylamino benzo[b]furans, represent a promising class of tubulin polymerization inhibitors. The in-vitro data presented in this guide demonstrates their potent activity against tubulin assembly and cancer cell proliferation. The detailed experimental protocol provides a robust framework for the continued evaluation and optimization of these compounds.

Future research should focus on expanding the structure-activity relationship (SAR) studies to improve potency and selectivity. Furthermore, investigating the efficacy of these compounds in multi-drug resistant cancer cell lines would be a valuable next step. Ultimately, promising lead compounds identified through in-vitro screening will require further evaluation in in-vivo models to assess their pharmacokinetic properties and therapeutic potential.

References

  • Romagnoli, R., Baraldi, P. G., Remus, M., Carrion, M. D., Cara, C. L., Preti, D., ... & Hamel, E. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(5), 1251–1255. [Link]

  • Romagnoli, R., Baraldi, P. G., Remus, M., Carrion, M. D., Cara, C. L., Preti, D., ... & Hamel, E. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(5), 1251–1255. [Link]

  • Li, W., Wang, Y., Zhang, Y., & Liu, Y. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. RSC medicinal chemistry, 12(10), 1641–1657. [Link]

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature reviews. Cancer, 10(3), 194–204. [Link]

  • Li, Q., Chen, H., Zhu, H., & Li, L. (2014). Discovery of 4-aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties. PloS one, 9(2), e88712. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methanone, 4-(dimethylamino)phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methanone, -, a benzophenone derivative. By understanding the "why" behind each step, you can ensure the safety of yourself, your colleagues, and the environment, thereby fostering a culture of trust and expertise in your laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) was available for Methanone, - (CAS 1151-93-5). The following guidance is based on the known hazards of closely related benzophenone compounds and established best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Hazard Assessment and Initial Precautions: The "Why" Before the "How"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from similar compounds like 4-(Dimethylamino)benzophenone and 4-Methoxybenzophenone, Methanone, - is anticipated to be a skin and eye irritant.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent accidental exposure.

Core Principle: The primary objective is to minimize exposure and prevent the release of the chemical into the environment. Aromatic ketones, as a class, can have varying toxicological and ecological profiles, necessitating their treatment as hazardous waste until proven otherwise.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of analogous compounds, the following PPE is mandatory when handling Methanone, - for disposal:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.

Expert Insight: Always inspect your gloves for any signs of degradation or perforation before use. For extended handling, consider double-gloving.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This prevents potentially dangerous reactions between incompatible chemicals and facilitates correct disposal by your institution's waste management provider.

Step-by-Step Protocol:

  • Designate a Waste Stream: Methanone, - should be disposed of as non-halogenated organic solid waste . Do not mix it with halogenated waste streams, as this complicates the disposal and recycling process.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for solid waste. This is typically a rigid, wide-mouthed container with a secure screw-top lid.

  • Label the Container: Proper labeling is a regulatory requirement and crucial for the safety of everyone who will handle the container. The label must include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "Methanone, - "

    • The CAS Number: 1151-93-5

    • The hazard characteristics (e.g., "Irritant ")

    • The accumulation start date (the date the first waste is added to the container)

    • Your name, laboratory, and contact information.

Authoritative Grounding: The Resource Conservation and Recovery Act (RCRA) mandates strict labeling requirements for hazardous waste to ensure tracking from generation to final disposal.[4]

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a clear path for the disposal of pure compound, contaminated labware, and spill cleanup materials.

Caption: Disposal workflow for Methanone, -.

Disposal of Unused or Waste Product

For the disposal of the pure, solid chemical:

  • Work in a Ventilated Area: If there is a risk of generating dust, perform this task in a chemical fume hood.

  • Transfer the Chemical: Carefully transfer the solid Methanone, - into the pre-labeled hazardous waste container. Use a dedicated spatula or scoop.

  • Avoid Contamination: Do not return any excess chemical to the original container.

  • Secure the Container: Once the waste has been added, securely close the lid of the waste container.

Decontamination and Disposal of Empty Containers

Empty containers that held Methanone, - must be properly decontaminated before they can be disposed of as regular laboratory glass or plastic waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect the Rinsate: The first rinse, and subsequent rinses if significant residue remains, must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container for non-halogenated organic liquid waste.

  • Deface the Label: Completely remove or deface the original manufacturer's label on the empty container.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate laboratory recycling or waste bin. Confirm this with your institution's EHS guidelines.

Disposal of Contaminated Labware and Consumables

Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with Methanone, - must be disposed of as hazardous solid waste.

  • Collect Contaminated Items: Place all contaminated disposable items directly into the designated solid hazardous waste container.

  • Reusable Labware: For reusable glassware or equipment, decontaminate by washing thoroughly with soap and water, followed by rinsing with a suitable solvent. The initial rinsate should be collected as hazardous liquid waste.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared and methodical response is essential to ensure safety and minimize environmental impact.

Step-by-Step Spill Cleanup:

  • Alert Colleagues and Secure the Area: Inform others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE, including gloves, safety glasses, and a lab coat.

  • Contain the Spill: For a solid spill, carefully sweep or wipe up the material to avoid creating dust. If it is a solution, use an inert absorbent material (such as vermiculite or sand) to cover and absorb the liquid.[5]

  • Collect the Waste: Place the swept-up solid or the absorbent material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a cloth dampened with soap and water. Then, wipe the area with a solvent-moistened cloth (e.g., ethanol). All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Final Disposal Logistics: The Hand-Off

Once your hazardous waste container is full or you have completed the project requiring the use of Methanone, -, it is time for final disposal.

  • Securely Seal the Container: Ensure the lid of the waste container is tightly sealed.

  • Store in a Designated Area: Store the sealed container in your laboratory's designated satellite accumulation area for hazardous waste. This area should be away from general traffic and clearly marked.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection requests.

By adhering to these detailed procedures, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and scientific integrity. This commitment to responsible chemical management is fundamental to building a trustworthy and authoritative research environment.

References

  • TCI Chemicals. (2025, July 7). SAFETY DATA SHEET: 4-(Dimethylamino)benzophenone.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4,4`-Dimethoxybenzophenone.
  • Bio-Strategy Pty Ltd. (n.d.). 4-(Dimethylamino)benzaldehyde Safety Data Sheet.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: Cyclopropyl 4-methoxyphenyl ketone.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzophenone Safety Data Sheet.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • University of Louisville. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure.
  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements.
  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from The University of Tennessee Knoxville website.
  • APEC. (2025, May 27). Decontamination Protocols for Lab Equipment.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • CPAchem. (2023, February 20). Safety data sheet: 4,4'-Bis(dimethylamino)benzophenone.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Avery. (2023, February 7). Hazardous Waste Label Requirements You Need To Know.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: 2-Hydroxy-4-methoxybenzophenone.
  • Avery. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations.
  • Clean Management Environmental Group, Inc. (2020, June 12). Hazardous Waste Labeling and Marking.
  • PubChem. (n.d.). Methanone, -. Retrieved from PubChem website.

  • ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide.

Sources

Personal protective equipment for handling Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and disposal procedures for Methanone, -, also known as 4-(Dimethylamino)-4'-methoxybenzophenone, with the CAS Number 1151-93-5. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility. The information herein is synthesized from established safety standards and data on structurally similar compounds to provide a robust framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

  • Oral Toxicity: Some related benzophenones and methanones are classified as harmful if swallowed.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[8]These materials offer good resistance to a range of organic chemicals, including ketones and aromatic compounds.[9][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.This provides a barrier against airborne particles and accidental splashes, protecting against serious eye irritation.[11]
Body Protection A lab coat is the minimum requirement. For larger quantities or when generating dust, consider a chemical-resistant apron or coveralls.[8][11]This prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[11]This is to prevent the inhalation of airborne particles that may cause respiratory irritation.

Experimental Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Lab Coat/Apron Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat/Apron Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

    • Use a spatula or other appropriate tool for transfers. Avoid pouring the powder directly.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and cleaning materials.

    • Properly doff and dispose of single-use PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Environmental Responsibility

The disposal of Methanone, - and any associated contaminated materials must be conducted in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]

Waste Segregation and Disposal Protocol:

Waste StreamContainer and LabelingDisposal Procedure
Solid Chemical Waste Place in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste."[12]Arrange for pickup and disposal by a licensed professional waste disposal service.[12]
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Place in a designated, sealed hazardous waste bag or container.Dispose of as hazardous waste through a licensed contractor.
Empty Chemical Containers Triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[12]After triple-rinsing, the container can be punctured and disposed of in a sanitary landfill or sent for recycling, depending on institutional policies.[12]
Liquid Waste (from rinsate or solutions) Collect in a sealed, labeled, and compatible container for hazardous liquid waste.Segregate based on solvent type (halogenated vs. non-halogenated) and dispose of through a licensed professional waste disposal service.

Decision Tree for Waste Disposal:

Disposal_Decision_Tree Start Waste Generated Solid_Waste Solid Methanone Compound Start->Solid_Waste Contaminated_PPE Contaminated PPE/Labware Start->Contaminated_PPE Empty_Container Empty Chemical Container Start->Empty_Container Liquid_Waste Liquid Waste (Solutions/Rinsate) Start->Liquid_Waste Hazardous_Solid Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid Contaminated_PPE->Hazardous_Solid Triple_Rinse Triple-Rinse with Solvent Empty_Container->Triple_Rinse Hazardous_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid Professional_Disposal Dispose via Licensed Waste Service Hazardous_Solid->Professional_Disposal Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Puncture_Dispose Puncture and Dispose of Container Triple_Rinse->Puncture_Dispose Collect_Rinsate->Hazardous_Liquid Hazardous_Liquid->Professional_Disposal

Caption: A decision-making workflow for the proper segregation and disposal of waste.

By adhering to these guidelines, you can ensure a safe working environment and responsible stewardship of chemical resources. Always consult your institution's specific safety and waste disposal protocols.

References

  • PubChem. (n.d.). 4-(Dimethylamino)benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Unknown Source. (n.d.). Personal Protective Equipment (PPE).
  • DC Chemicals. (n.d.). 4-Methoxybenzophenone MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • LookChem. (n.d.). 1151-93-5. Retrieved from [Link]

  • GHS Chemical Labels. (n.d.). 4-(dimethylamino)benzophenone. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Oklahoma EHSO. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]

Sources

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